Phenyl anthranilate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFSYQBEXZGTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145450 | |
| Record name | Phenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10268-69-6 | |
| Record name | Benzoic acid, 2-amino-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10268-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenyl anthranilate synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Phenyl Anthranilate
Abstract
This compound (phenyl 2-aminobenzoate) is an aromatic ester of significant interest, primarily recognized for its characteristic fruity and floral aroma, which has secured its place in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its synthesis, with a primary focus on the acid-catalyzed Fischer-Speier esterification of anthranilic acid and phenol. We delve into the mechanistic underpinnings of this classic reaction, offering a detailed, field-proven experimental protocol. Furthermore, this document consolidates the key physicochemical and spectroscopic properties of this compound, presenting them in an accessible format for researchers. Applications spanning from perfumery to its potential as a chemical intermediate are discussed, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable aromatic compound.
Introduction
This compound, with the systematic IUPAC name phenyl 2-aminobenzoate, is an organic compound belonging to the ester family.[1] Its structure consists of a phenyl group linked via an ester bond to an anthranilate moiety, which is derived from anthranilic acid (2-aminobenzoic acid). The presence of the amino group and the aromatic rings imparts unique chemical and physical properties to the molecule.
While its parent molecule, anthranilic acid, and its derivatives are known for a wide range of biological activities, including anti-inflammatory properties, this compound is most celebrated for its organoleptic qualities.[2] It possesses a distinct sweet, fruity aroma reminiscent of grapes and orange blossoms, making it a valuable ingredient in the formulation of fragrances for perfumes, cosmetics, and personal care products.[3] Its methyl and phenethyl ester counterparts are also used extensively in perfumery and as flavoring agents.[3][4][5] Understanding its synthesis is crucial for optimizing production and exploring new applications.
Synthesis of this compound
The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol).
Reaction Principle: Fischer-Speier Esterification
Fischer esterification is an equilibrium reaction in which a carboxylic acid (anthranilic acid) reacts with an alcohol or phenol (phenol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The reaction involves the formation of an ester and water as a byproduct.
Overall Reaction: C₇H₇NO₂ (Anthranilic Acid) + C₆H₆O (Phenol) ⇌ C₁₃H₁₁NO₂ (this compound) + H₂O
To drive the equilibrium towards the product side and achieve a high yield, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants.[6][7]
Mechanism of Fischer-Speier Esterification
The causality behind the need for an acid catalyst lies in the reactivity of the starting materials. The carboxylic acid carbonyl is not sufficiently electrophilic to be attacked by a weak nucleophile like phenol. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.[6][8]
The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of anthranilic acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The nucleophilic oxygen atom of phenol attacks the protonated, and now highly electrophilic, carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[7][8]
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Reagents and Materials:
-
Anthranilic Acid (1.0 eq)
-
Phenol (1.5 - 2.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~5 mol%)
-
Toluene (as solvent for azeotropic removal of water)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Workflow Diagram:
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add anthranilic acid (1.0 eq), phenol (1.5 eq), and toluene. The solvent volume should be sufficient to allow for efficient stirring and reflux.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap as the reaction progresses. Continue reflux until no more water is collected, indicating the reaction is near completion (typically 4-8 hours).
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a 10% aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted anthranilic acid. Causality: The basic bicarbonate deprotonates the acidic catalyst and the carboxylic acid, forming water-soluble salts that are extracted into the aqueous phase.
-
Work-up - Washing: Wash the organic layer with a saturated NaCl solution (brine). Causality: The brine wash helps to break any emulsions and further removes water from the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.
Alternative Synthesis Routes
-
From Acyl Chlorides: Phenol can react with anthraniloyl chloride (the acid chloride of anthranilic acid). This reaction is generally faster and not an equilibrium process but requires the prior synthesis of the unstable and moisture-sensitive acyl chloride.[9]
-
Transesterification: this compound can be synthesized by reacting another anthranilate ester (e.g., methyl anthranilate) with phenol in the presence of a suitable catalyst. This method is effective if the alcohol being displaced (methanol) has a lower boiling point and can be easily removed.[10]
Physicochemical and Spectroscopic Properties
The properties of this compound are well-documented, making its identification and characterization straightforward for researchers.
Physical Properties
The key physical properties are summarized in the table below. The data indicate it is a solid at room temperature with limited water solubility.
| Property | Value | Source |
| IUPAC Name | phenyl 2-aminobenzoate | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][11] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | White solid | [11] |
| Odor | Fruity, grape, orange blossom | [3][12] |
| Melting Point | 39-44 °C | [12] |
| Boiling Point | >230 °C | [12] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [12] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Key signals include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-O stretching bands (around 1100-1300 cm⁻¹). Aromatic C-H stretches will also be present.
-
¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons on both the anthranilate and phenyl rings (typically in the 6.5-8.0 ppm range). A broad singlet corresponding to the two protons of the amino (-NH₂) group will also be visible.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight of the compound.
Applications
This compound's primary applications stem from its pleasant aromatic profile and its chemical structure.
Fragrance and Flavor Industry
This is the most significant area of application. Due to its sweet, floral, and fruity (grape-like) scent, this compound is used as a fragrance ingredient in a wide array of products:
-
Fine Fragrances: Incorporated into perfumes and colognes to provide warmth and floral depth.[3]
-
Personal Care Products: Used to scent cosmetics, lotions, shampoos, and soaps.[3]
-
Flavoring: While less common than its methyl or phenethyl analogs, it can be used to impart grape or cherry notes in products like beverages, candy, and baked goods.[12]
It is also a precursor for producing Schiff bases, which are themselves important in perfumery. For example, reacting an anthranilate ester with an aldehyde like hydroxycitronellal produces Aurantiol, a compound with a powerful orange blossom and jasmine character.[4][13]
Pharmaceutical and Chemical Research
The anthranilic acid scaffold is a well-known "privileged structure" in medicinal chemistry. N-phenylanthranilic acid (fenamic acid) is the parent compound for a class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] While this compound itself is not a prominent therapeutic agent, its structure makes it a valuable intermediate for the synthesis of more complex molecules and derivatives that may exhibit biological activity.[14][15]
Safety and Handling
As with any chemical, proper safety protocols are essential when handling this compound.
-
GHS Hazard Statements: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight and sources of ignition.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a chemically significant and commercially valuable aromatic ester. Its synthesis is readily achievable through the well-understood Fischer-Speier esterification, a process that exemplifies fundamental principles of organic chemistry. The compound's distinct physicochemical properties, particularly its appealing grape and floral aroma, have established it as a staple in the fragrance industry. While its direct pharmaceutical applications are limited, its structural relation to biologically active scaffolds suggests potential as a synthetic intermediate. This guide provides the foundational technical knowledge for scientists and researchers to effectively synthesize, characterize, and utilize this compound in their work.
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- Phenyl Anthranil
- Methyl anthranil
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An In-depth Technical Guide to Phenyl Anthranilate: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl anthranilate, also known as phenyl 2-aminobenzoate, is an aromatic compound with significant applications in various scientific fields, ranging from fragrance and flavor chemistry to its emerging role as a scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, safety protocols, and its current and potential applications for researchers and drug development professionals.
Part 1: Core Chemical Identity and Physical Properties
This compound is the ester formed from anthranilic acid and phenol. Its core structure consists of a phenyl group attached to the carboxyl group of anthranilic acid.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 10268-69-6 | [1] |
| IUPAC Name | phenyl 2-aminobenzoate | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | White to orange to green powder or crystal | [3] |
| Melting Point | 70-74 °C | [3] |
| Flash Point | 70 °C | [4] |
| Solubility | Soluble in most organic solvents | [4] |
Part 2: Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the esterification of anthranilic acid with phenol.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol describes a typical acid-catalyzed esterification for the synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of anthranilic acid and phenol.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to dissolve the reactants. Carefully add a catalytic amount of a strong acid, like concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Part 3: Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | A multiplet signal for aromatic protons is observed between δ 8.05 and 6.79 ppm. A broad singlet for the NH proton appears around δ 9.3 ppm. | [5] |
| ¹³C NMR | A peak corresponding to the carbonyl group of the ester is found at approximately δ 174 ppm. Multiple peaks in the range of δ 149-114.6 ppm are characteristic of the two benzene rings. | [5] |
| IR Spectroscopy | A broad signal around 1811 cm⁻¹ corresponds to the –NH stretching of the secondary amine. A peak at approximately 1672 cm⁻¹ indicates the C=O stretching of the ester group. | [5] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound. | [1] |
Part 4: Applications in Drug Development and Research
Derivatives of anthranilic acid are known to possess a wide range of biological activities, making this compound and its analogs promising candidates for drug discovery.
1. Anti-inflammatory and Analgesic Properties: N-phenylanthranilic acid, a closely related compound, is the parent structure for several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[6] this compound itself has been shown to have anti-inflammatory effects.[4]
2. Insulin Sensitizing Properties: Research has indicated that this compound possesses insulin-sensitizing properties, suggesting its potential as a therapeutic agent for insulin resistance.[4]
3. Potassium Channel Modulation: Derivatives of N-phenylanthranilic acid are being investigated as modulators of voltage-dependent potassium channels.[8][9] These channels are crucial for neuronal signaling, and their modulation has therapeutic potential for treating disorders of the central and peripheral nervous system.[8][9]
4. Antimicrobial and Antifungal Activity: Ester derivatives of N-phenylanthranilic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Additionally, sulfonamide derivatives of anthranilic acid have demonstrated selective antifungal activity.[10]
5. Antileishmanial Activity: Recent studies have explored anthranyl phenylhydrazide derivatives as potential agents against Leishmania amazonensis, the parasite responsible for leishmaniasis.[11]
Potential Mechanism of Action - A Hypothetical Pathway
While the precise mechanisms for all of its biological activities are still under investigation, a plausible pathway for its anti-inflammatory action involves the modulation of inflammatory signaling cascades.
Caption: Hypothetical mechanism of anti-inflammatory action of this compound.
Part 5: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation.
-
Store in a cool, dry, and well-ventilated place.
First Aid Measures:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Consult a physician.
Conclusion
This compound is a versatile molecule with established applications and significant potential for future research and development. Its straightforward synthesis and diverse biological activities make it an attractive scaffold for medicinal chemists. Further investigation into its mechanisms of action and structure-activity relationships will undoubtedly unlock new therapeutic possibilities. This guide serves as a foundational resource for scientists and researchers looking to explore the properties and applications of this intriguing compound.
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Phenylanthranilic acid. Retrieved from [Link]
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Spectroscopic data of Phenyl anthranilate (NMR, IR, mass spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Phenyl Anthranilate
Introduction
This compound (phenyl 2-aminobenzoate), a significant aromatic ester, serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its structural integrity is paramount for these applications. Therefore, a robust analytical framework is essential for its unequivocal identification and quality control. This guide provides a comprehensive analysis of this compound using a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but a detailed interpretation grounded in the fundamental principles of spectroscopy. We will explore the causality behind the spectral features, providing a self-validating system for the characterization of this compound.
Compound Profile:
-
IUPAC Name: phenyl 2-aminobenzoate[1]
-
Synonyms: Phenyl o-aminobenzoate, 2-Aminobenzoic acid phenyl ester[1]
-
CAS Number: 10268-69-6[1]
-
Molecular Formula: C₁₃H₁₁NO₂[1]
-
Molecular Weight: 213.23 g/mol [1]
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: Proton NMR (¹H NMR) identifies the number of chemically distinct protons and their local environments. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Fourier transform the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
While raw experimental data is available in databases such as the Spectral Database for Organic Compounds (SDBS), we present an expert interpretation based on the known structure of this compound.[2][3][4] The spectrum is characterized by distinct regions corresponding to the amine, the substituted anthranilate ring, and the phenyl ester ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9-8.1 | dd | 1H | Aromatic H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~ 7.1-7.5 | m | 6H | Aromatic H (phenyl ester) & 1 Ar-H | Overlapping multiplet for the five protons of the phenyl ester and one proton of the anthranilate ring. |
| ~ 6.6-6.8 | m | 2H | Aromatic H (ortho & para to NH₂) | Shielded by the electron-donating effect of the amine group, resulting in an upfield shift. |
| ~ 4.5-5.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |
Note: dd = doublet of doublets, m = multiplet, br s = broad singlet. Predictions are based on standard chemical shift values and substituent effects.
¹³C NMR Spectroscopy: Elucidating the Carbon Framework
Principle: ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their functional group identity (e.g., C=O, aromatic C-O).
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters: A standard broadband proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation.
The ¹³C NMR spectrum of this compound is expected to show 11 distinct signals for its 13 carbon atoms, with two pairs of carbons in the phenyl ester ring being chemically equivalent due to symmetry. The spectrum is available for review in databases linked by PubChem.[1]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 166 | Ester C=O | Characteristic downfield shift for a carbonyl carbon in an ester environment. |
| ~ 151 | Aromatic C-O (ester) | Deshielded due to direct attachment to the electronegative oxygen atom. |
| ~ 150 | Aromatic C-NH₂ | Deshielded by the nitrogen atom. |
| ~ 134 | Aromatic CH | Aromatic carbons with no strong directing groups. |
| ~ 131 | Aromatic CH | Aromatic carbons with no strong directing groups. |
| ~ 129 | Aromatic CH (phenyl ester) | Phenyl group carbons. |
| ~ 126 | Aromatic CH (phenyl ester) | Phenyl group carbons. |
| ~ 122 | Aromatic CH (phenyl ester) | Phenyl group carbons. |
| ~ 117 | Aromatic CH | Shielded by the electron-donating NH₂ group. |
| ~ 116 | Aromatic CH | Shielded by the electron-donating NH₂ group. |
| ~ 110 | Aromatic C (quat.) | Quaternary carbon adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Solid samples are typically analyzed using either the KBr pellet method (mixing the sample with potassium bromide and pressing it into a disc) or Attenuated Total Reflectance (ATR), where the solid is placed directly on a crystal surface.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Caption: Workflow for FT-IR Spectroscopic Analysis.
Data Interpretation and Analysis
The IR spectrum provides definitive evidence for the key functional groups present in this compound. The vapor phase IR spectrum is available via SpectraBase.[1]
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3485 - 3370 | N-H Asymmetric & Sym. Stretch | Primary Aromatic Amine | Confirms the presence of the -NH₂ group; two bands are characteristic. |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Indicates the presence of C-H bonds on the benzene rings. |
| ~ 1730 | C=O Stretch | Aromatic Ester | A strong, sharp absorption confirming the ester carbonyl group. |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Indicates the carbon-carbon double bonds within the aromatic systems. |
| 1300 - 1200 | C-O Stretch | Ester | Strong absorption confirming the C-O single bond of the ester linkage. |
| 1340 - 1250 | C-N Stretch | Aromatic Amine | Confirms the bond between the aromatic ring and the amino group. |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In electron ionization (EI-MS), the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a unique fragmentation pattern that acts as a molecular fingerprint.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC-MS) for volatile compounds, which separates the sample from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns.
-
Analysis: A mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Interpretation and Analysis
The mass spectrum of this compound is cataloged in the NIST Mass Spectrometry Data Center.[1] The analysis confirms the molecular weight and reveals a predictable fragmentation pattern characteristic of a phenyl ester.
-
Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak at m/z = 213 , corresponding to the molecular weight of this compound (C₁₃H₁₁NO₂).[1]
-
Key Fragmentation: The primary fragmentation pathway involves the cleavage of the ester bond, which is a common and predictable process.
Caption: Primary Fragmentation Pathway of this compound in EI-MS.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Significance |
| 213 | Molecular Ion | [C₁₃H₁₁NO₂]⁺˙ | Confirms the molecular weight of the compound. |
| 120 | 2-Aminobenzoyl Cation | [C₇H₆NO]⁺ | The base peak or a very abundant peak resulting from the loss of a phenoxy radical. |
| 92 | Fragment from rearrangement/loss of CO from m/z 120 | [C₆H₆N]⁺ | A common subsequent fragmentation of acylium ions. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Indicates the presence of the phenyl group from the ester moiety. |
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of proton and carbon atoms, IR spectroscopy confirms the presence of essential amine and ester functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation. This multi-technique approach ensures the structural identity and purity of the compound, establishing a reliable analytical standard for its use in research, drug development, and other high-purity applications.
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ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of Phenyl Anthranilate in Organic Solvents
Introduction
Phenyl anthranilate (phenyl 2-aminobenzoate) is an aromatic ester recognized for its significant role in the fragrance and flavor industries. Its characteristic sweet, floral, and fruity aroma makes it a valuable component in the formulation of perfumes, cosmetics, and various scented products. The efficacy and stability of these formulations are fundamentally dependent on the solubility of their components. For researchers, chemists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for process design, purification, quality control, and the development of novel applications.
This guide provides a deep dive into the solubility of this compound. Moving beyond a simple tabulation of data, it elucidates the physicochemical principles governing its solubility, outlines robust experimental protocols for its determination, and offers insights into the practical application of this critical data.
Part 1: Physicochemical Properties and Theoretical Solubility Principles
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which underscores the importance of intermolecular forces.[1][2] To predict how this compound behaves in various organic solvents, we must first analyze its molecular structure and inherent properties.
Molecular Structure and Properties
This compound (C₁₃H₁₁NO₂) is comprised of a phenyl group attached to the carboxyl group of anthranilic acid.[3] Its key structural features include two aromatic rings, an ester linkage (-COO-), and an amino group (-NH₂). These features dictate its polarity and potential for intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | phenyl 2-aminobenzoate | PubChem[3] |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 213.23 g/mol | PubChem[3] |
| CAS Number | 10268-69-6 | PubChem[3] |
The molecule possesses both polar (the amino and ester groups) and nonpolar (the phenyl rings) regions, giving it a moderately polar character. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion): Significant due to the large electron clouds of the aromatic rings. These are the primary interactions with nonpolar solvents.
-
Dipole-Dipole Interactions: Arising from the polar ester and amino groups. These are crucial for solubility in polar aprotic solvents.
-
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, and the oxygen atoms in the ester group can act as hydrogen bond acceptors. This allows for strong interactions with polar protic solvents like alcohols.
Caption: Intermolecular forces governing this compound solubility.
Part 2: Predicted Solubility Profile and Analogous Data
While specific quantitative data for this compound is not widely published, we can make strong predictions based on its structure and by examining a closely related compound, N-phenylanthranilic acid. A study on N-phenylanthranilic acid, which shares the core structure but has a carboxylic acid group instead of a phenyl ester, provides valuable experimental data.[4]
Predicted Solubility:
| Solvent Class | Example(s) | Key Interaction | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | High | The -NH₂ group can donate a hydrogen bond and the ester oxygens can accept them, leading to strong interactions with solvents like alcohols. |
| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole | High | The significant dipole moment of the ester group will interact favorably with the dipoles of these solvents. |
| Nonpolar | Toluene, Hexane | Van der Waals Forces | Moderate to Low | The large aromatic rings will interact well with nonpolar solvents, but the polar groups will be disfavored, limiting overall solubility. |
| Water | H₂O | Hydrogen Bonding | Very Low | Despite the potential for hydrogen bonding, the large, nonpolar aromatic structure is hydrophobic, making it sparingly soluble in water.[5] |
Data from Analogue: N-Phenylanthranilic Acid
The experimental mole fraction solubility of N-phenylanthranilic acid in various solvents at 298.15 K (25 °C) follows the order: acetone > ethyl acetate > 1-butanol > n-propanol > ethanol > isopropanol > methanol > toluene > acetonitrile.[4] This experimentally-validated trend strongly supports our predictions, showing high solubility in polar aprotic (acetone, ethyl acetate) and polar protic (alcohols) solvents, and lower solubility in a less polar aromatic solvent (toluene).
Part 3: Experimental Determination of Solubility
To generate reliable, quantitative data, a systematic experimental approach is required. The isothermal saturation method is a gold-standard technique for this purpose.[4]
Protocol 1: Qualitative Solubility Assessment
This rapid test provides a preliminary understanding of solubility.
Methodology:
-
Preparation: Add approximately 20-30 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Agitation: Vigorously shake or vortex the tube for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[6]
-
-
Confirmation: If the substance appears soluble, add another small portion of the solid to see if it also dissolves to ensure the solution was not just unsaturated.
Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)
This protocol yields precise solubility values (e.g., in g/L or mol/L).
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, jacketed glass vessel. The excess solid ensures that saturation is achieved.
-
Equilibration: Maintain a constant temperature using a circulating water bath connected to the vessel's jacket. Stir the mixture continuously with a magnetic stirrer. Allow the system to equilibrate for at least 24 hours to ensure the dissolution equilibrium is reached.
-
Sample Collection: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated or pre-cooled syringe fitted with a sub-micron filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being collected.
-
Sample Analysis: Accurately determine the concentration of this compound in the collected sample. Common analytical methods include:
-
Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue. This method is simple but requires a non-volatile solute.
-
UV-Vis Spectroscopy: Measure the absorbance of the solution at a predetermined wavelength (λ_max) and calculate the concentration using a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Inject a known volume of the solution into an HPLC system and determine the concentration based on the peak area relative to a standard calibration curve.
-
-
Calculation: Calculate the solubility using the determined concentration and the volume of the sample. Repeat the measurement at different temperatures to build a complete solubility profile.
Caption: Workflow for quantitative solubility determination.
Part 4: Application of Solubility Data
Understanding the solubility of this compound is not merely an academic exercise; it is critical for its application.
-
Fragrance Formulation: Solubility data dictates which solvent base (e.g., ethanol, carrier oils) can be used and at what concentration to ensure a stable, clear, and homogenous final product without precipitation.
-
Chemical Synthesis: In processes where this compound is a reactant or product, solvent selection is key for reaction rates, yield, and ease of purification through methods like crystallization.
-
Drug Development: For any potential pharmaceutical application, solubility in various media (including biorelevant solvents) is a cornerstone of pre-formulation studies, directly impacting bioavailability.
Part 5: Safety and Handling
When conducting solubility studies, adherence to safety protocols is essential.
-
This compound: Classified as a skin and eye irritant.[3] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Many organic solvents are flammable and may have specific toxicological hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent before use.[7][8]
Conclusion
This compound is a moderately polar aromatic ester with a predictable solubility profile. It exhibits high solubility in polar organic solvents (both protic and aprotic) and lower solubility in nonpolar media. While extensive published data is limited, its solubility can be reliably determined using standard laboratory protocols such as the isothermal saturation method. The resulting data is indispensable for the effective formulation, synthesis, and application of this important fragrance compound, ensuring product integrity and performance.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66300, this compound. Available from: [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - n-Phenyl Anthranilic Acid 97% AR. Available from: [Link]
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Rui, L., et al. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Chemical & Engineering Data. Available from: [Link]
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Phenyl anthranilate crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Phenyl Anthranilate
Foreword: From Molecule to Medicine
For the drug development professional, a molecule's chemical formula is merely the opening chapter of a long and complex story. The true narrative—how it will behave in a biological system, interact with a target protein, or be formulated into a viable therapeutic—is written in its three-dimensional structure. The precise arrangement of atoms in space, governed by the subtle interplay of bond lengths, angles, and intermolecular forces, dictates function. This compound, a derivative of the versatile anthranilic acid scaffold, represents a class of compounds with significant potential in medicinal chemistry, notably as a precursor for anti-inflammatory agents.[1][2] Understanding its solid-state conformation through crystal structure analysis is not an academic exercise; it is a critical step in rational drug design, enabling us to predict and modify its physicochemical properties, from solubility to receptor binding affinity.
This guide, prepared from the perspective of a senior application scientist, eschews a simple recitation of facts. Instead, it provides a comprehensive, field-proven roadmap for the de novo determination and analysis of the this compound crystal structure. We will delve into the causality behind each experimental choice, presenting a self-validating workflow that ensures data integrity from initial synthesis to final structural refinement. Our objective is to empower researchers to move beyond the two-dimensional page and unlock the three-dimensional secrets that govern molecular efficacy.
Part I: Synthesis and Purification: The Prerequisite for Quality Crystals
A fundamental tenet of crystallography is that the quality of the crystal can never exceed the purity of the starting material. Therefore, a robust and well-characterized synthesis is the bedrock of any successful structure determination. This compound is a phenyl ester of 2-aminobenzoic acid.[3] The most direct and reliable route to its synthesis is through esterification.
Rationale for Synthetic Approach
We will employ a classic Steglich esterification. This method is chosen for its mild reaction conditions, which minimizes the risk of side reactions, such as N-acylation of the aniline moiety. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst provides high yields and purity under ambient conditions.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 5.0 g | 0.036 |
| Phenol | C₆H₆O | 94.11 | 3.4 g | 0.036 |
| DCC | C₁₃H₂₂N₂ | 206.33 | 8.3 g | 0.040 |
| DMAP | C₇H₁₀N₂ | 122.17 | 0.44 g | 0.0036 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add anthranilic acid (5.0 g) and phenol (3.4 g). Dissolve the solids in 150 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.44 g) to the solution and stir for 5 minutes until it fully dissolves.
-
Initiation: Cool the flask to 0°C in an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (8.3 g) in 50 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.
-
Workup & Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
-
Final Purification: Purify the crude solid via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the pure fractions and remove the solvent to yield this compound as a white to off-white solid.[4] Confirm identity and purity using ¹H NMR and Mass Spectrometry.
Synthesis and Purification Workflow
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Introduction: The Significance of Fluorescence Quantum Yield
An In-depth Technical Guide to the Measurement of the Fluorescence Quantum Yield of Phenyl Anthranilate
As Senior Application Scientists, we bridge the gap between theoretical principles and practical laboratory execution. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of this compound. This document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure the generation of robust and reliable data.
Fluorescence, the emission of light by a substance that has absorbed light, is a cornerstone of modern scientific research, with applications ranging from bio-imaging to materials science. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] An accurate determination of a compound's quantum yield is critical for its application as a fluorescent probe, a sensor, or in optoelectronic devices.
This compound, an ester of anthranilic acid, belongs to a class of compounds known for their fluorescent properties. Its analogues, such as methyl and menthyl anthranilate, are known to be highly fluorescent, suggesting that this compound holds similar potential.[3][4][5] This guide provides a detailed methodology for the determination of its quantum yield using the comparative method, a widely accepted and reliable technique.
Chapter 1: Theoretical Foundations of Quantum Yield Measurement
The journey to an accurate quantum yield measurement begins with a solid understanding of the underlying principles.
The Phenomenon of Fluorescence
Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state via several pathways, one of which is fluorescence – the emission of a photon. This entire process is elegantly depicted by the Jablonski diagram.
The Comparative Method for Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized reference standard with a known quantum yield.[1] The underlying principle is that if the standard and the test sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[6]
The quantum yield of the unknown sample (Φx) can then be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively.[1]
Chapter 2: Preliminary Characterization of this compound
Before embarking on the quantum yield measurement, a preliminary characterization of this compound's photophysical properties is essential.
Spectral Properties and Solvent Selection
Based on its analogues, menthyl anthranilate and methyl anthranilate, it is anticipated that this compound will absorb light in the UV-A region (approximately 340-370 nm) and exhibit fluorescence emission in the violet-blue region (approximately 390-420 nm).[3][5] The first crucial step is to experimentally verify this by measuring the absorption and emission spectra of this compound in a suitable solvent.
The choice of solvent is critical. It must dissolve both the this compound and the reference standard, and it should be of high purity to avoid interference from fluorescent impurities.[7] Given that related anthranilate esters are soluble in ethanol, this is a logical starting point.[3]
Selection of a Reference Standard
The ideal reference standard should have absorption and emission spectra that are in a similar range to the sample under investigation. Based on the expected spectral properties of this compound, Quinine Sulfate is an excellent choice for a reference standard.
| Property | Quinine Sulfate |
| Solvent | 0.5 M H₂SO₄ |
| Quantum Yield (Φf) | 0.546 |
| Excitation Maximum | ~350 nm |
| Emission Maximum | ~450 nm |
Table 1: Properties of Quinine Sulfate as a Fluorescence Quantum Yield Standard.[8][9]
The spectral properties of Quinine Sulfate overlap well with the expected properties of this compound, making it a suitable standard.
Chapter 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantum yield measurement of this compound.
Instrumentation
-
Spectrofluorometer: An instrument capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length cuvettes are standard.
Preparation of Solutions
It is imperative to maintain the absorbance of all solutions below 0.1 at the excitation wavelength to prevent inner filter effects. [7]
-
Stock Solutions (10⁻³ M):
-
This compound: Prepare a stock solution in a suitable solvent (e.g., ethanol).
-
Quinine Sulfate: Prepare a stock solution in 0.5 M H₂SO₄.
-
-
Working Solutions:
-
Prepare a series of five dilutions from each stock solution, with concentrations ranging from 10⁻⁶ M to 10⁻⁵ M. The absorbance of these solutions should fall between 0.01 and 0.1.
-
Workflow for Quantum Yield Measurement
Caption: Experimental workflow for quantum yield determination.
Detailed Measurement Steps
-
Determine Excitation Wavelength (λex): From the absorption spectrum of this compound, identify the absorption maximum. This will be your excitation wavelength for both the sample and the standard.
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each of the five this compound dilutions and the five Quinine Sulfate dilutions at the chosen λex.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure that the instrument settings (e.g., slit widths) remain constant throughout all measurements.
-
Record the emission spectrum of the solvent blank for background subtraction.
-
Chapter 4: Data Analysis and Calculation
Rigorous data analysis is paramount for obtaining an accurate quantum yield value.
Data Processing
-
Spectral Correction: Correct the recorded emission spectra for the wavelength-dependent response of the instrument. Most modern spectrofluorometers have built-in correction files.
-
Background Subtraction: Subtract the solvent blank spectrum from each of the sample and standard spectra.
-
Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected and background-subtracted spectrum.
Graphical Analysis and Calculation
-
Plotting: For both this compound and Quinine Sulfate, create a plot of the integrated fluorescence intensity versus absorbance.
-
Linear Regression: Perform a linear regression for both sets of data. The plot should be linear, and the line should pass through the origin. The slope of this line is the gradient (Grad).
-
Quantum Yield Calculation: Use the calculated gradients and the known quantum yield of Quinine Sulfate to determine the quantum yield of this compound using the formula provided in Chapter 1.
Caption: Data analysis workflow for quantum yield calculation.
Chapter 5: Validation and Error Analysis
A self-validating protocol is essential for trustworthy results.
Linearity
The linearity of the plot of integrated fluorescence intensity versus absorbance is a critical checkpoint. A non-linear plot can indicate the presence of inner filter effects due to high concentrations or instrumental artifacts.
Potential Sources of Error
-
Solvent Impurities: Traces of fluorescent impurities in the solvent can lead to erroneous results. Using high-purity solvents is crucial.[7]
-
Inner Filter Effects: At high concentrations (absorbance > 0.1), the excitation light may not penetrate the sample uniformly, and the emitted fluorescence may be reabsorbed.
-
Instrumental Parameters: Inconsistent instrument settings (e.g., slit widths, detector voltage) between sample and standard measurements will introduce errors.
-
Cuvette Cleanliness: Dirty or scratched cuvettes can scatter light and affect the measurements.
Conclusion
The determination of the fluorescence quantum yield of this compound, while requiring meticulous attention to detail, is a straightforward process when a systematic approach is employed. By following the principles and protocols outlined in this guide—from preliminary spectral characterization and careful selection of a reference standard to precise execution of measurements and rigorous data analysis—researchers can confidently and accurately quantify this crucial photophysical parameter. This, in turn, will enable the effective evaluation and application of this compound in the diverse and exciting fields of fluorescence-based research and technology.
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Photophysical properties of Phenyl anthranilate
An In-Depth Technical Guide to the Photophysical Properties of Phenyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, an ester of N-phenylanthranilic acid, belongs to a class of compounds that are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2] Understanding the interaction of these molecules with light—their photophysical properties—is paramount for assessing their stability, potential for phototoxicity, and applicability in photo-activated drug delivery or as fluorescent probes. This guide provides a comprehensive technical overview of the core photophysical characteristics of this compound, grounded in established spectroscopic principles. Due to the limited direct experimental data on this compound, this document leverages data from the structurally analogous and well-characterized sunscreen agent, menthyl anthranilate, to build a predictive framework.[3][4] We delve into the theoretical underpinnings of its electronic absorption and emission, the influence of environmental factors such as solvent polarity, and provide detailed, field-proven protocols for empirical characterization.
Introduction: The Anthranilate Chromophore
This compound (IUPAC name: phenyl 2-aminobenzoate) is an aromatic ester with the chemical formula C₁₃H₁₁NO₂.[5] Its molecular structure features a central anthranilate moiety, which is the primary chromophore responsible for its interaction with UV and visible light, and a phenyl group attached via the ester linkage. The parent molecule, N-phenylanthranilic acid, serves as a key scaffold in medicinal chemistry.[6] The photophysical behavior of such molecules is dictated by the transitions between electronic energy states, a process best visualized through a Jablonski diagram.
Diagram 1.0: Jablonski Diagram for a Typical Anthranilate Ester
This diagram illustrates the primary photophysical processes a molecule like this compound undergoes following the absorption of a photon.
Caption: Key photophysical pathways: Absorption, Fluorescence, Intersystem Crossing, and Phosphorescence.
Core Photophysical Properties
The photophysical profile of an organic molecule is defined by several key processes, including absorption of light, subsequent relaxation pathways such as fluorescence and phosphorescence, and non-radiative decay.
Electronic Absorption (UV-Vis Spectroscopy)
Aromatic amino esters like this compound typically exhibit strong absorption bands in the Ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum is a result of π → π* transitions within the aromatic rings and n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. For the related compound anthranilic acid, absorption spectra have been well-characterized.[7] One would expect this compound to display a primary absorption band (S₀ → S₁) in the UVA range (320-400 nm), making it an effective absorber of long-wave UV radiation.
Photoluminescence: Fluorescence and Phosphorescence
Many anthranilate derivatives are highly fluorescent. Luminescence studies on the analogous compound menthyl anthranilate reveal it to be a strong emitter.[3][4]
-
Fluorescence: This process involves the rapid emission of a photon from the lowest excited singlet state (S₁) back to the ground state (S₀). For menthyl anthranilate, a solvent-dependent emission maximum is observed between 390 and 405 nm.[3][4] The difference between the absorption maximum and the emission maximum is known as the Stokes shift, which arises from energy loss due to vibrational relaxation in the excited state.
-
Phosphorescence: Following intersystem crossing (ISC) from the S₁ state to the triplet state (T₁), a much slower emission of light can occur. This phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence due to the lower energy of the triplet state. Menthyl anthranilate exhibits phosphorescence with a maximum at 445 nm in low-temperature glasses.[3][4]
Excited State Dynamics and Reactivity
The fate of the excited molecule is not limited to luminescence. The triplet state is a key intermediate in photochemical reactions.
-
Triplet State: Kinetic UV-visible absorption measurements on menthyl anthranilate identified a transient species with absorption maxima at 480 nm, attributed to the triplet state.[3][4] This state has a lifetime that is highly dependent on the solvent, ranging from 26 to 200 microseconds.
-
Singlet Oxygen Generation: The triplet state is efficiently quenched by molecular oxygen (O₂), a triplet in its ground state. This energy transfer process leads to the formation of singlet oxygen (¹O₂), a highly reactive oxygen species.[3] The singlet oxygen quantum yields (ΦΔ) for menthyl anthranilate were found to be in the range of 0.09-0.12, indicating a moderate efficiency for this photosensitization process.[3][4] This is a critical parameter for assessing potential phototoxicity in drug development.
Quantitative Photophysical Parameters
Summarizing the key photophysical data allows for direct comparison and application-specific evaluation. The following table is based on published data for menthyl anthranilate, a close structural analogue of this compound, and serves as a robust estimate for its properties.
| Parameter | Value | Solvent/Conditions | Significance & Rationale |
| Fluorescence Emission Max (λₑₘ) | 390 - 405 nm | Varies with solvent | Indicates the color of the emitted light and sensitivity to the environment.[3][4] |
| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol | Measures the efficiency of the fluorescence process. A high value indicates a strong fluorophore.[3][4] |
| Phosphorescence Emission Max (λₚ) | 445 nm | Low-temp. glass | Confirms the population of the triplet state and provides its energy level.[3][4] |
| Phosphorescence Lifetime (τₚ) | 2.5 s | Low-temp. glass | The long lifetime is characteristic of a spin-forbidden triplet-to-singlet transition.[4] |
| Triplet-Triplet Absorption Max | 480 nm | Varies with solvent | Allows for direct monitoring of the triplet state population via transient absorption spectroscopy.[3][4] |
| Triplet Lifetime (τT) | 26 - 200 µs | Varies with solvent | Highly sensitive to quenchers like oxygen; crucial for predicting photochemical reactivity.[3][4] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09 - 0.12 | Varies with solvent | Quantifies the efficiency of generating cytotoxic singlet oxygen, a key phototoxicity metric.[3][4] |
Environmental Influences: The Role of the Solvent
The photophysical properties of molecules with hydrogen-bonding capabilities and charge-transfer character, such as anthranilates, are often highly sensitive to their local environment.[8]
Solvatochromism: This phenomenon refers to the change in the color of absorption or emission upon a change in solvent polarity. For anthranilic acid, the Stokes shift has been shown to correlate linearly with solvent polarity parameters, indicating a significant role of hydrogen bonding.[9] Polar protic solvents can stabilize the more polar excited state, leading to a red-shift (shift to longer wavelengths) in the emission spectrum.[10] This sensitivity can be exploited for using such molecules as environmental probes.
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the amino group and the carbonyl oxygen of the ester. These specific interactions can alter the energy gap between electronic states and influence the rates of non-radiative decay, thereby affecting the fluorescence quantum yield and lifetime.[9][11]
Experimental Protocols for Characterization
Acquiring reliable photophysical data requires rigorous experimental technique.[12] The following protocols outline the standard procedures for characterizing a compound like this compound.
Sample Preparation
Rationale: Accurate measurements depend on precise concentrations and the absence of interfering impurities. Solvents must be of spectroscopic grade to avoid background fluorescence or absorption.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).
-
Working Solutions: Prepare a series of dilutions from the stock solution. For absorption, concentrations are typically in the 10-50 µM range. For fluorescence, concentrations should be lower (1-10 µM) to avoid inner filter effects.
-
Absorbance Check: For fluorescence measurements, ensure the absorbance of the working solution at the excitation wavelength is below 0.1 AU to maintain a linear relationship between absorbance and fluorescence intensity.[13]
UV-Vis Absorption Spectroscopy
Rationale: This experiment determines the wavelengths of light the molecule absorbs and its efficiency of absorption (molar absorptivity).
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and record a baseline correction (autozero).
-
Measurement: Replace the solvent with the sample solution in the same cuvette. Scan the desired wavelength range (e.g., 250-450 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Rationale: This technique characterizes the emission properties of the molecule, providing its emission spectrum and optimal excitation wavelength.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Emission Spectrum:
-
Set the excitation monochromator to the λₘₐₓ determined from the absorption spectrum.
-
Scan the emission monochromator over a range starting ~10 nm above the excitation wavelength to a longer wavelength (e.g., 350-600 nm).
-
The resulting spectrum will show the fluorescence intensity as a function of wavelength, revealing the emission maximum (λₑₘ).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λₑₘ found in the previous step.
-
Scan the excitation monochromator over the absorption range (e.g., 250-450 nm).
-
The resulting spectrum should ideally match the absorption spectrum, confirming that the observed emission originates from the absorbing species.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Rationale: The relative method is the most common approach for determining quantum yield (Φf).[13] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[14]
Diagram 5.4: Workflow for Relative Quantum Yield Determination
Caption: Standard workflow for measuring relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane are common choices.[14][15]
-
Prepare Solutions: Prepare both sample and standard solutions with absorbance values below 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Record the absorbance of the sample (Aₛ) and the standard (Aₛₜₐ) at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for the sample (Iₛ) and the standard (Iₛₜₐ).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φₛ):
Φₛ = Φₛₜₐ * (Iₛ / Iₛₜₐ) * (Aₛₜₐ / Aₛ) * (nₛ² / nₛₜₐ²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and sta refer to the sample and standard, respectively.[14]
-
Conclusion and Future Outlook
This compound is predicted to be a highly fluorescent molecule with significant UVA absorption, a property derived from its core anthranilate chromophore. Based on strong evidence from analogous compounds, it likely possesses a high fluorescence quantum yield and undergoes efficient intersystem crossing to a triplet state, which can act as a sensitizer for singlet oxygen production.[3][4] The sensitivity of its emission to solvent properties suggests its potential use as a fluorescent probe.[9]
For drug development professionals, these properties are a double-edged sword. The strong fluorescence is advantageous for imaging and sensing applications. However, the moderate efficiency of singlet oxygen generation necessitates careful evaluation for potential phototoxicity, especially for topical formulations or drugs targeting tissues exposed to light. Empirical validation of these predicted properties using the protocols outlined herein is a critical next step for any application of this compound in a biological or pharmaceutical context.
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An In-depth Technical Guide to the Synthesis of Phenyl Anthranilate
Introduction: The Significance of Phenyl Anthranilate
This compound (Phenyl 2-aminobenzoate) is an aromatic ester of significant interest in medicinal chemistry and materials science. As an ester of anthranilic acid, it belongs to a class of compounds known for their diverse biological activities. Anthranilic acid derivatives are precursors to a range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticoagulants[1]. This compound itself has demonstrated potential anti-inflammatory properties and has been investigated as an insulin-sensitizing agent. Its structural motif is a key component in the design of novel therapeutic agents, making a thorough understanding of its synthesis crucial for researchers in drug discovery and development. This guide provides a detailed examination of the primary synthesis mechanism, a field-tested experimental protocol, and methods for characterization.
Core Synthesis Strategy: Fischer-Speier Esterification
The most direct and classical method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (anthranilic acid) with an alcohol (phenol) to produce an ester and water[2].
The overall transformation is: Anthranilic Acid + Phenol ⇌ this compound + Water
A critical aspect of this synthesis is the reversible nature of the reaction. To achieve a high yield, the chemical equilibrium must be shifted toward the product side. This is typically accomplished by one of two strategies: using a large excess of one of the reactants (in this case, phenol) or, more effectively, by the continuous removal of the water byproduct as it is formed during the reaction[3][4].
Causality in Experimental Design: The Role of the Acid Catalyst
The Fischer esterification requires an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to proceed at a practical rate[2]. The causality behind this requirement lies in the electrophilicity of the carboxylic acid's carbonyl carbon.
-
Activation of the Carbonyl Group: The catalyst protonates the carbonyl oxygen of anthranilic acid. This protonation significantly increases the positive charge character (electrophilicity) of the carbonyl carbon.
-
Facilitating Nucleophilic Attack: Phenol, while being a hydroxyl-containing compound, is a relatively weak nucleophile. The enhanced electrophilicity of the protonated carbonyl carbon makes it susceptible to attack by the lone pair of electrons on the phenol's hydroxyl oxygen.
-
Enabling Water as a Leaving Group: The tetrahedral intermediate formed after the nucleophilic attack contains two hydroxyl groups. A subsequent proton transfer creates a protonated hydroxyl group (-OH₂⁺), which is an excellent leaving group (water). Without the acid catalyst, the hydroxyl group (-OH) would be a poor leaving group, hindering the reaction.
This catalytic cycle is regenerated at the end of the reaction, allowing a substoichiometric amount of acid to facilitate the conversion of a large amount of substrate.
Reaction Mechanism: A Step-by-Step Visualization
The mechanism of the Fischer-Speier esterification of anthranilic acid with phenol proceeds through a series of proton transfer and nucleophilic acyl substitution steps.
Alternative Synthesis Route: From Isatoic Anhydride
An alternative method for preparing this compound involves the reaction of isatoic anhydride with phenol in the presence of a base, such as sodium hydroxide.[5] This pathway avoids the equilibrium limitations of Fischer esterification as the reaction releases carbon dioxide, an irreversible step that drives the reaction to completion.
Isatoic Anhydride + Phenol --(NaOH)--> this compound + CO₂ + H₂O
This method can be advantageous for its high yields and irreversible nature, though it requires the prior synthesis or purchase of isatoic anhydride.
Product Characterization and Data
Confirmation of the successful synthesis of this compound is achieved through standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (70-74 °C).[6]
-
Infrared (IR) Spectroscopy: Key signals include N-H stretching bands (around 3300-3500 cm⁻¹), a strong ester carbonyl (C=O) stretch (around 1700-1730 cm⁻¹), and C-O stretching bands.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic aromatic proton signals for both the anthranilate and phenyl rings, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR will show a distinct signal for the ester carbonyl carbon (around 165-175 ppm) and various aromatic carbon signals.[7]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | phenyl 2-aminobenzoate | [7] |
| Synonyms | This compound, Anthranilic Acid Phenyl Ester | [6] |
| CAS Number | 10268-69-6 | [8][7] |
| Molecular Formula | C₁₃H₁₁NO₂ | [8][7] |
| Molecular Weight | 213.24 g/mol | [8][7] |
| Appearance | White to orange crystalline powder | [6] |
| Melting Point | 70-74 °C | [6] |
| Flash Point | 70 °C | [8] |
Conclusion
The synthesis of this compound is most reliably achieved via the acid-catalyzed Fischer-Speier esterification of anthranilic acid and phenol. The success of this method hinges on understanding and controlling the reaction equilibrium, primarily through the efficient removal of water. The detailed protocol provided herein offers a robust and reproducible method for laboratory-scale production. Proper characterization using a combination of spectroscopic and physical methods is essential to verify the identity and purity of the final product, a crucial step for its application in pharmaceutical research and development.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Phenyl Anthranilate and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Anthranilate Scaffold - A Privileged Structure in Drug Discovery
The anthranilic acid framework is a quintessential "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, from non-steroidal anti-inflammatory drugs (NSAIDs) like fenamates to potent antimicrobial and anticancer agents.[1][2][3] Phenyl anthranilate, as a core representative of this class, presents a compelling starting point for biological activity screening. Its inherent chemical features—an ester linkage, an aromatic amine, and two phenyl rings—offer multiple points for interaction with biological targets, suggesting a rich potential for diverse pharmacological effects.
This guide eschews a conventional, rigid format. Instead, it presents a strategic, tiered approach to screening, mirroring the logical progression of a real-world drug discovery campaign. We begin with broad, high-throughput primary assays to cast a wide net, followed by more specific secondary and mechanistic assays to validate and characterize initial "hits." The causality behind each experimental choice is explained, providing not just a protocol, but a strategic framework for investigation.
Part 1: Foundational Strategy - A Tiered Screening Cascade
The efficient evaluation of a novel compound requires a systematic and resource-conscious approach. A tiered screening cascade is the industry-standard methodology, designed to rapidly identify promising activities while minimizing expenditure on compounds with low potential. This strategy prioritizes cost-effective, high-throughput assays in the initial phase, reserving more complex and resource-intensive mechanistic studies for validated hits.
Our investigation into this compound will be structured around three primary areas of inquiry, based on the well-documented activities of the broader anthranilate class: Antimicrobial , Antioxidant , and Cytotoxic/Anti-proliferative potential.[4][5][6]
Caption: Tiered workflow for screening this compound.
Part 2: Tier 1 - Primary Screening Protocols
The objective of Tier 1 is to rapidly and cost-effectively determine if this compound exhibits any significant biological activity in broad, established assays. Positive results at this stage serve as the justification for proceeding to more detailed studies.
Antimicrobial Activity: The Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of a compound's ability to inhibit microbial growth. Its simplicity and low cost make it an ideal primary screen.[7]
Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the disk.
Detailed Protocol:
-
Microorganism Preparation: Prepare a fresh overnight culture of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Compound Application: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO. Aseptically apply a defined volume (e.g., 10 µL) onto sterile 6 mm paper disks. Allow the solvent to evaporate completely.
-
Controls: Prepare a positive control disk (e.g., Ampicillin, 10 µg) and a negative control disk with the solvent (DMSO) only.
-
Incubation: Place the prepared disks onto the inoculated agar surface. Gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours.[7]
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk.
Data Presentation Template:
| Compound | Concentration on Disk | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| This compound | 100 µg | e.g., 14 | e.g., 8 |
| Ampicillin (Positive Control) | 10 µg | 25 | 20 |
| DMSO (Negative Control) | 10 µL | 0 | 0 |
Antioxidant Capacity: DPPH Radical Scavenging Assay
Oxidative stress is implicated in numerous diseases, making antioxidant screening a valuable first step.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable colorimetric method to assess a compound's ability to act as a free radical scavenger.[9]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine. This color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.[10]
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare serial dilutions to test a range of concentrations. Ascorbic acid or Trolox should be used as a positive standard.[9]
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control well, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9]
Cytotoxicity Screening: The MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a cornerstone of in vitro toxicology and anticancer drug screening. It assesses cell viability and metabolic activity.[11] For a primary screen, it is crucial to test against at least one cancer cell line (e.g., HepG2 - liver carcinoma) and one normal cell line (e.g., HEK293 - human embryonic kidney cells) to get an early indication of potential cancer-specific toxicity.
Principle: The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan crystals.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 and HEK293) in separate 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Part 3: Tier 2 - Secondary Screening and Hit Validation
If this compound shows promising activity in Tier 1, the next logical step is to quantify this activity and confirm its specificity.
Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This quantitative measure is essential for comparing the potency of different compounds.
Detailed Protocol (Broth Microdilution Method):
-
Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth to all wells.
-
Serial Dilution: Add 50 µL of the this compound stock solution (e.g., 2048 µg/mL) to the first well. Mix and transfer 50 µL to the second well, continuing this two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension (prepared as in the disk diffusion assay, but diluted) to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed.
Quantitative Antioxidant Activity: IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of a compound required to scavenge 50% of the free radicals. It is the standard metric for quantifying and comparing antioxidant potency.[9]
Protocol:
-
Perform the DPPH assay as described in Tier 1, but use a wider range of finely spaced serial dilutions of this compound.
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
Data Presentation Template:
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| This compound | e.g., 85.2 ± 4.1 | e.g., 67.5 ± 3.5 |
| Ascorbic Acid (Standard) | 5.3 ± 0.2 | 3.8 ± 0.1 |
Part 4: Tier 3 - Mechanistic Elucidation
With validated and quantified activity, the focus shifts to understanding how the compound works. Given that the closely related N-phenylanthranilic acid is the parent structure of fenamate NSAIDs, investigating anti-inflammatory potential is a highly logical next step if cytotoxicity is observed, especially if it is selective for inflammatory cells or cancer cells over normal cells.[12]
Anti-Inflammatory Potential: Cyclooxygenase (COX) Enzyme Inhibition
Principle: A primary mechanism of NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[13] An in vitro COX inhibition assay can directly measure the ability of this compound to block this activity.
Caption: Hypothesized inhibition of the COX pathway.
Detailed Protocol (COX Fluorescent Inhibitor Screening Assay):
-
Reagents: Utilize a commercial kit (e.g., from Cayman Chemical) which typically includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.
-
Reaction Setup: In a 96-well plate, add reaction buffer, heme, the enzyme (COX-1 or COX-2 in separate wells), and various concentrations of this compound. Include a known NSAID like Celecoxib (COX-2 selective) or Ibuprofen (non-selective) as a positive control.
-
Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Measurement: Immediately begin reading the fluorescence in a plate reader at the appropriate excitation/emission wavelengths, taking kinetic readings every minute for 10-20 minutes. The probe fluoresces upon oxidation by PGG₂, a product of the COX reaction.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration relative to the no-inhibitor control and calculate the IC₅₀ for both COX-1 and COX-2 to determine potency and selectivity.
Part 5: Conclusion and Future Directions
This guide outlines a comprehensive, logically structured workflow for the initial biological screening of this compound. By progressing through a tiered system—from broad primary screens to quantitative validation and finally to mechanistic studies—researchers can efficiently build a detailed profile of the compound's activities.
A positive result, such as selective COX-2 inhibition, would strongly warrant further investigation, including lead optimization through medicinal chemistry, advanced cell-based assays (e.g., measuring prostaglandin E2 production in stimulated macrophages), and eventual progression to in vivo models of inflammation or pain.[14] The data gathered through this systematic approach provides the robust foundation necessary for any subsequent drug development efforts.
References
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Umadevi, M., Sampath, K., & Baskar, R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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SciSpace. (n.d.). Anthranilic Acid Derivatives as Novel Antibiotics against MRSA and other Gram Positive Microorganisms. [Link]
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Abdel-Alim, A. M., El-Gendy, M. A., El-Shorbagi, A. N., & Abdel-Hamed, M. M. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Die Pharmazie, 35(8), 466-468. [Link]
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Antolovich, M., Prenzler, P. D., Patsalides, E., McDonald, S., & Robards, K. (2002). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(1), 19. [Link]
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Obach, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17385–17394. [Link]
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Selvam, S., et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Preprints.org. [Link]
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ScholarWorks@GVSU. (n.d.). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. [Link]
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Al-Salahi, R., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(23), 8235. [Link]
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Al-Salahi, R., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Biomolecules, 12(12), 1765. [Link]
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Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]
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Sharma, P., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Pharmaceuticals, 17(2), 283. [Link]
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Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(13), 10842. [Link]
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Shah, P., & Modi, H. A. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(11), 2133. [Link]
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Marinova, P., & Hristov, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Applied Sciences, 13(16), 9444. [Link]
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Nawaz, M., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry, 16(1), 21. [Link]
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Maquiaveli, C. D., et al. (2023). Design and Synthesis of New Anthranyl Phenylhydrazides: Antileishmanial Activity and Structure–Activity Relationship. Pharmaceuticals, 16(8), 1121. [Link]
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Methodological & Application
Phenyl Anthranilate and Its Derivatives: Versatile Fluorescent Probes for Biomolecule Research and Drug Development
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Power of Fluorescence in Unraveling Biological Complexity
In the intricate landscape of molecular biology and drug discovery, the ability to visualize and quantify biomolecules is paramount. Fluorescent probes have emerged as indispensable tools, offering high sensitivity and real-time monitoring of biological processes.[1] Among the vast arsenal of fluorescent molecules, those based on the anthranilate scaffold have garnered significant interest due to their favorable photophysical properties and chemical tractability. This application note provides a comprehensive guide to the use of phenyl anthranilate and its derivatives, particularly p-nitrothis compound (PNPA), as fluorescent probes for the labeling, detection, and characterization of biomolecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential of these molecules in advancing research and development.
Core Principles: Understanding the Fluorescent Properties of this compound
This compound is an aromatic ester possessing intrinsic fluorescence. The fluorescence originates from the π-conjugated system of the molecule. Upon excitation with ultraviolet (UV) light, the molecule absorbs energy and transitions to an excited electronic state. It then returns to its ground state by emitting a photon of light at a longer wavelength, a phenomenon known as fluorescence. The specific excitation and emission wavelengths, as well as the efficiency of fluorescence (quantum yield), are influenced by the molecular structure and the surrounding microenvironment.
The introduction of substituents on the phenyl or anthranilate rings can modulate these photophysical properties. For instance, the electron-withdrawing nitro group in p-nitrothis compound (PNPA) plays a crucial role in its application as a bifunctional linker, as we will explore in detail.
Solvatochromism: A Window into the Molecular Environment
The fluorescence of anthranilate derivatives is often sensitive to the polarity of the solvent, a property known as solvatochromism.[2][3] This occurs because the dipole moment of the molecule can change between the ground and excited states. Polar solvents can stabilize the excited state to a greater extent than nonpolar solvents, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This property can be harnessed to probe the local environment of the fluorophore, for example, to determine if it is in a hydrophobic pocket of a protein or exposed to the aqueous solvent.
Key Application: Covalent Labeling of Biomolecules with p-Nitrothis compound (PNPA)
A primary application of the this compound scaffold is in the covalent labeling of biomolecules, particularly proteins and glycans, using the heterobifunctional linker, p-nitrothis compound (PNPA).[4][5] PNPA contains two key functional groups: an aromatic amine and an activated p-nitrophenyl ester. This dual functionality allows for a two-step conjugation strategy that results in a fluorescently labeled biomolecule.
Mechanism of PNPA-Mediated Fluorescent Labeling
The process begins with the reaction of the aromatic amine of PNPA with a reducing end of a glycan via reductive amination. This forms a stable glycan-PNPA conjugate. Subsequently, the activated p-nitrophenyl ester of the glycan-PNPA conjugate readily reacts with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond.[6] A key feature of this reaction is that the resulting anthranilamide linkage is highly fluorescent, providing a built-in reporter for successful conjugation.
Figure 1. A diagram illustrating the two-step mechanism of fluorescently labeling a glycoprotein using the heterobifunctional linker, p-nitrothis compound (PNPA).
Experimental Protocols
Protocol 1: Fluorescent Labeling of Glycoproteins using PNPA
This protocol describes the conjugation of a free reducing glycan to a protein, resulting in a fluorescently labeled glycoprotein.
Materials:
-
Free reducing glycan (e.g., lactose, N-acetyllactosamine)
-
p-Nitrothis compound (PNPA)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid (AcOH)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
-
Spectrofluorometer
Procedure:
Part A: Synthesis of Glycan-PNPA Conjugate
-
Prepare Reagents:
-
Prepare a 0.35 M solution of PNPA in a 7:3 (v/v) mixture of DMSO and acetic acid.
-
Prepare a 1 M solution of NaCNBH₃ in a 7:3 (v/v) mixture of DMSO and acetic acid.
-
Note: These solutions should be prepared fresh.
-
-
Reductive Amination:
-
Dissolve the free reducing glycan (e.g., 1 mg) in a minimal amount of water in a microcentrifuge tube.
-
Add 25 µL of the PNPA solution to the glycan solution.
-
Add 25 µL of the NaCNBH₃ solution to the mixture.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
-
Purification of Glycan-PNPA:
-
After incubation, the glycan-PNPA conjugate can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC). The purification method will depend on the specific glycan and the scale of the reaction.
-
Part B: Conjugation of Glycan-PNPA to Protein
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled (e.g., BSA) in the reaction buffer to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the purified glycan-PNPA conjugate to the protein solution. A molar excess of the glycan-PNPA (e.g., 10 to 50-fold) is typically used to achieve a desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Purification of Fluorescent Glycoprotein:
-
Remove the unreacted glycan-PNPA and byproducts by dialysis against the reaction buffer or by using centrifugal ultrafiltration devices with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling by measuring the absorbance of the purified fluorescent glycoprotein at 280 nm (for protein concentration) and the excitation maximum of the anthranilate fluorophore (approximately 330-360 nm).
-
Measure the fluorescence emission spectrum to confirm the presence of the fluorescent label.
-
Figure 2. A flowchart outlining the key steps in the experimental workflow for the fluorescent labeling of glycoproteins using p-nitrothis compound (PNPA).
Photophysical Properties and Data
| Property | Phenyl Anthracene (Analogue) | Notes |
| Excitation Maximum (λex) | ~364 nm | The excitation wavelength can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. For PNPA-protein conjugates, the excitation is typically in the 330-360 nm range. |
| Emission Maximum (λem) | ~417 nm | The emission wavelength is also subject to solvatochromic shifts. In more polar environments, a red-shift to longer wavelengths is expected. |
| Quantum Yield (Φf) | Variable | The fluorescence quantum yield is highly dependent on the molecular environment. For anthracene, a related parent compound, the quantum yield can vary significantly between solution and solid states.[7] |
| Molar Extinction Coefficient (ε) | Not readily available | This value is important for the quantitative determination of the concentration of the probe. |
Data for Phenyl Anthracene is based on the closely related compound 9-Phenyl Anthracene and should be considered as an approximation.[8]
Advanced Applications and Future Directions
Beyond its use as a covalent labeling agent, the intrinsic fluorescence of the this compound core presents opportunities for its use as a non-covalent probe for biomolecular interactions.
Probing Protein Binding Sites and Conformational Changes
The sensitivity of the fluorescence of anthranilate derivatives to the local environment can be exploited to study protein binding events. If a this compound derivative binds to a hydrophobic pocket of a protein, a blue-shift in its emission spectrum and an increase in its fluorescence quantum yield may be observed. This can be used to develop assays for screening potential ligands that compete for the same binding site.
Fluorescence Quenching Assays
Fluorescence quenching is another powerful technique for studying biomolecular interactions. The fluorescence of this compound can be quenched by proximity to certain amino acid residues, such as tryptophan, through processes like photoinduced electron transfer (PET).[9] This phenomenon can be utilized to design "turn-off" fluorescent probes that are quenched upon binding to a target protein. Conversely, a "turn-on" probe could be designed where the fluorescence is initially quenched and is restored upon a specific binding event or enzymatic cleavage.
Troubleshooting and Considerations
-
Low Labeling Efficiency: If the degree of labeling is low, consider optimizing the molar ratio of the PNPA-conjugate to the protein, the reaction time, and the pH of the reaction buffer.
-
Protein Precipitation: High degrees of labeling can sometimes lead to protein aggregation and precipitation. If this occurs, reduce the molar excess of the labeling reagent.
-
Background Fluorescence: Ensure thorough purification of the labeled protein to remove any unreacted fluorescent reagents, which can contribute to high background signals.
-
Photobleaching: Like all fluorophores, anthranilate derivatives are susceptible to photobleaching upon prolonged exposure to excitation light. Use appropriate neutral density filters and minimize exposure times during fluorescence measurements.
Conclusion
This compound and its derivatives, particularly PNPA, are valuable and versatile tools for the fluorescent probing of biomolecules. The well-established methodology for covalent labeling of proteins and glycans with PNPA provides a robust platform for a wide range of applications in proteomics, glycomics, and drug development. Furthermore, the intrinsic, environmentally sensitive fluorescence of the anthranilate core opens up exciting possibilities for the design of novel non-covalent probes for studying biomolecular interactions and dynamics. With a solid understanding of the underlying principles and careful experimental design, researchers can effectively harness the power of this compound-based probes to illuminate the complex world of biology.
References
- Song, X., Lasanajak, Y., Xia, B., Heimburg-Molinaro, J., Rhea, J. M., Ju, H., ... & Smith, D. F. (2009). Facile preparation of fluorescent neoglycoproteins using p-nitrothis compound as a heterobifunctional linker.
- Song, X., Heimburg-Molinaro, J., Smith, D. F., & Cummings, R. D. (2011). Derivatization of free natural glycans for incorporation onto glycan arrays. Current protocols in chemical biology, 3(2), 53-63.
- BenchChem. (2025). Unveiling Solvent-Molecule Interactions: A Technical Guide to the Solvatochromic Fluorescence of 1-Phenylanthracene.
- Song, X., Lasanajak, Y., Xia, B., Heimburg-Molinaro, J., Rhea, J. M., Ju, H., ... & Smith, D. F. (2009). Facile preparation of fluorescent neoglycoproteins using p-nitrothis compound as a heterobifunctional linker.
- JoVE. (n.d.). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies.
-
Taylor & Francis Online. (n.d.). Solvatochromic – Knowledge and References. Retrieved from [Link]
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Application Note: Utilizing Phenyl Anthranilate in Enzyme Inhibition Assays
A Guide for Researchers in Drug Discovery and Development
Abstract
Phenyl anthranilate, an ester of anthranilic acid, belongs to a class of compounds recognized for their significant biological activities. Anthranilic acid derivatives are foundational structures for several non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a potential inhibitor in enzyme assays. We delve into the scientific rationale, present detailed, validated protocols for assessing its inhibitory effects on key enzyme targets, and offer guidance on data analysis and interpretation. The protocols outlined herein are designed to be robust and self-validating, ensuring high-quality, reproducible results for screening and mechanistic studies.
Scientific Background and Principle
This compound (C₁₃H₁₁NO₂) is an aromatic compound with a molecular weight of 213.23 g/mol [3]. Its structure is derived from anthranilic acid, a known precursor for various pharmacologically active molecules[1][4]. The biological activities of anthranilate derivatives often stem from their ability to inhibit specific enzymes, making them valuable tools in therapeutic research[1].
The primary mechanism of action for many anthranilate derivatives, particularly in the context of inflammation, involves the inhibition of enzymes within the arachidonic acid cascade. This pathway is central to the body's inflammatory response. Two key enzyme families in this cascade are Cyclooxygenases (COX) and Lipoxygenases (LOX).
-
Cyclooxygenase (COX): COX-1 and COX-2 are the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[5][6]. This compound's structural similarity to fenamates, a class of NSAIDs, suggests its potential as a COX inhibitor[7].
-
Lipoxygenase (LOX): LOX enzymes catalyze the conversion of arachidonic acid into leukotrienes and lipoxins, which are involved in various inflammatory responses, including asthma and arthritis[8][9]. Plant extracts and chemical compounds are often screened for their LOX inhibitory activity to identify new anti-inflammatory agents[10][11].
-
Serine Proteases: These enzymes, characterized by a serine residue in their active site, play crucial roles in processes ranging from digestion to blood clotting and are targets in various diseases[12]. Certain small molecules can act as inhibitors of serine proteases like chymotrypsin and elastase, making this another potential area of investigation for this compound[13].
Enzyme inhibition assays are fundamental for quantifying the potency of a compound like this compound. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The most common output is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualized Experimental Workflow
The general workflow for determining the IC₅₀ of an enzyme inhibitor is a systematic process. It begins with careful preparation and culminates in precise data analysis.
Caption: General workflow for determining the IC₅₀ of an enzyme inhibitor.
Required Materials and Reagents
-
Test Compound: this compound (CAS 10268-69-6)[3].
-
Enzymes: Purified enzyme of interest (e.g., Soybean Lipoxygenase, Ovine/Human COX-2, Bovine α-Chymotrypsin).
-
Substrates: Enzyme-specific substrate (e.g., Linoleic acid for LOX, Arachidonic acid for COX, BTEE for Chymotrypsin).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound.
-
Buffers: Assay-specific buffers (e.g., Tris-HCl, Borate, Potassium Phosphate).
-
Equipment:
-
UV/Vis Microplate Spectrophotometer.
-
96-well UV-transparent microplates.
-
Calibrated multichannel pipettes.
-
Incubator or water bath.
-
Detailed Experimental Protocols
5.1 Preparation of Stock Solutions
-
This compound (Inhibitor) Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Causality: DMSO is an effective solvent for many organic compounds that have low aqueous solubility[14]. From this stock, prepare serial dilutions in DMSO to generate a range of concentrations for the assay.
-
Enzyme Stock: Prepare the enzyme solution at a working concentration in the appropriate ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Substrate Stock: Prepare the substrate solution at a concentration that is typically at or near its Michaelis constant (Kₘ) for the enzyme, as this provides good sensitivity for detecting inhibition.
5.2 Protocol 1: Lipoxygenase (LOX) Inhibition Assay
This protocol is adapted from spectrophotometric methods that measure the formation of a conjugated diene hydroperoxide from linoleic acid[10][15].
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0.
-
Reagents:
-
Soybean Lipoxygenase (LOX) solution (approx. 200 U/mL final concentration).
-
Linoleic acid substrate solution (125 µM final concentration).
-
-
Assay Procedure (96-Well Plate Format):
-
Blank: 180 µL Assay Buffer + 10 µL DMSO.
-
Control (100% Activity): 160 µL Assay Buffer + 10 µL DMSO + 20 µL LOX solution.
-
Test Wells: 160 µL Assay Buffer + 10 µL of this compound dilution (in DMSO) + 20 µL LOX solution.
-
-
Incubation: Pre-incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme[15].
-
Reaction Initiation: Add 10 µL of the linoleic acid substrate solution to all wells (except the Blank) to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm over 3-5 minutes using a microplate reader[8][9]. The change in absorbance corresponds to the formation of (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well. Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
5.3 Protocol 2: Cyclooxygenase (COX) Inhibition Assay
This protocol is based on monitoring the initial oxygen consumption or by measuring prostaglandin formation[5][7]. A common spectrophotometric method relies on the peroxidase activity of COX, which oxidizes a chromogenic co-substrate[16].
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Reagents:
-
Ovine or Human COX-2 enzyme solution.
-
Arachidonic acid substrate solution (100 µM final concentration).
-
Co-factors: Hematin (1 µM), Phenol (1 mM) or N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic co-substrate.
-
-
Assay Procedure (96-Well Plate Format):
-
To each well, add 160 µL of Assay Buffer containing co-factors.
-
Blank: Add 20 µL buffer and 20 µL DMSO.
-
Control (100% Activity): Add 20 µL COX-2 solution and 20 µL DMSO.
-
Test Wells: Add 20 µL COX-2 solution and 20 µL of this compound dilution.
-
-
Incubation: Pre-incubate the plate for 10 minutes at 37°C[5].
-
Reaction Initiation: Add 20 µL of arachidonic acid to all wells to start the reaction.
-
Measurement: Monitor the rate of oxidation of the chromogenic substrate (e.g., TMPD) by measuring the change in absorbance at its λₘₐₓ (approx. 610 nm) over 5 minutes.
-
Data Analysis: Calculate the initial reaction rate and percent inhibition as described for the LOX assay.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
5.4 Protocol 3: Serine Protease (α-Chymotrypsin) Inhibition Assay
This protocol is a classic spectrophotometric assay for a model serine protease[17].
-
Assay Buffer: 46 mM Tris-HCl buffer, pH 8.1.
-
Reagents:
-
α-Chymotrypsin solution (final concentration to be optimized for linear response).
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate solution (final concentration ~0.9 mM).
-
-
Assay Procedure (Quartz Cuvette or 96-Well UV Plate):
-
Setup: In a cuvette, mix 1.4 mL of BTEE substrate solution with 1.5 mL of Tris/HCl buffer. Allow it to equilibrate to 25°C in the spectrophotometer for 3-4 minutes[17].
-
For Inhibition: Add a defined volume of this compound (or DMSO for control) to the buffer/substrate mix and incubate briefly.
-
-
Reaction Initiation: Add 100 µL of the chymotrypsin solution to initiate the reaction.
-
Measurement: Immediately record the increase in absorbance at 256 nm for 5-10 minutes[17]. The absorbance increase is due to the formation of N-benzoyl-L-tyrosine.
-
Data Analysis: Determine the slope of the initial linear portion of the curve to find the reaction rate. Calculate percent inhibition relative to the control.
Data Analysis and Interpretation
6.1 Calculating Percent Inhibition
The percentage of enzyme inhibition is calculated using the following formula. It is crucial to use appropriate blanks to correct for any background absorbance from the sample or substrate[18].
-
Corrected Rate = (Raw Rate) - (Blank Rate)
-
Percent Inhibition (%) = [ (Control Rate - Inhibitor Rate) / Control Rate ] x 100
Where:
-
Control Rate: The initial velocity of the reaction with DMSO (no inhibitor).
-
Inhibitor Rate: The initial velocity of the reaction with this compound.
6.2 Determining the IC₅₀ Value
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor (this compound) concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response (variable slope) model[14][19]. Software such as GraphPad Prism or R is commonly used for this analysis.
6.3 Interpreting Results
The IC₅₀ value provides a quantitative measure of the potency of this compound as an inhibitor for a specific enzyme. A lower IC₅₀ indicates higher potency. Further kinetic studies (e.g., Michaelis-Menten plots in the presence of different inhibitor concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Summary of Quantitative Data
The inhibitory activity of this compound and its derivatives should be quantified and tabulated for clear comparison. Below is a template table for presenting such data.
| Enzyme Target | Substrate | This compound IC₅₀ (µM) | Inhibition Type | Reference Compound | Reference IC₅₀ (µM) |
| Soybean Lipoxygenase | Linoleic Acid | Experimental Value | To be determined | Quercetin | Literature Value |
| Ovine COX-2 | Arachidonic Acid | Experimental Value | To be determined | Celecoxib | Literature Value |
| Bovine α-Chymotrypsin | BTEE | Experimental Value | To be determined | Aprotinin | Literature Value |
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly for targets involved in inflammation. The protocols detailed in this application note provide a robust framework for researchers to accurately assess its inhibitory potential against enzymes like lipoxygenase, cyclooxygenase, and serine proteases. By adhering to these standardized methods, including proper controls and rigorous data analysis, scientists can generate reliable and reproducible data, accelerating the journey from initial screening to mechanistic understanding in the drug discovery pipeline.
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Al-Hamdani, A. A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry, 16(1), 22. Retrieved from [Link]
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Vecchio, A. J., et al. (2010). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 285(30), 22966-22975. Retrieved from [Link]
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Gafner, F., et al. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 24(16), 2950. Retrieved from [Link]
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Wood, H. B., et al. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase. Bioorganic & Medicinal Chemistry Letters, 15(20), 4558-4561. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Medicinal Chemistry, 15(17), 1541-1557. Retrieved from [Link]
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Bisson, C., et al. (2023). Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase. Philosophical Transactions of the Royal Society B, 378(1871), 20210438. Retrieved from [Link]
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Sacan, O., & Turhan, K. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology, 73(2), 47-52. Retrieved from [Link]
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Gray, B. H., & Westerik, J. O. (1984). Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. Journal of Biological Chemistry, 259(20), 12704-12709. Retrieved from [Link]
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Nabavi, S. F., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. Molecules, 26(3), 554. Retrieved from [Link]
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Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 999313. Retrieved from [Link]
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Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 749-760. Retrieved from [Link]
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Al-marby, A., et al. (2021). Chemical Profiling, Antioxidant and Lipoxygenase Enzyme Inhibition Activities of Wild Edible Truffle (Terfezia boudieri). Pharmacognosy Journal, 13(1). Retrieved from [Link]
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Wilhelm, J., et al. (2022). Photoswitching of Feedback Inhibition by Tryptophan in Anthranilate Synthase. ChemBioChem, 23(16), e202200257. Retrieved from [Link]
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Muñoz, M., et al. (2001). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. Journal of Enzyme Inhibition, 16(5), 457-465. Retrieved from [Link]
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Nabilah, N., Elya, B., & Djajadisastra, J. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 10(1), 164-170. Retrieved from [Link]
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Sancheti, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Complementary Medicine and Therapies, 21(1), 4. Retrieved from [Link]
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de Oliveira, U. C., et al. (2015). First serine protease inhibitor isolated from Rhinella schneideri poison. Journal of Venomous Animals and Toxins including Tropical Diseases, 21, 31. Retrieved from [Link]
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Sancheti, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]
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Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (α-aminoalkyl)phosphonate dephenyl esters. Biochemistry International, 24(3), 449-456. Retrieved from [Link]
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Fay, K. A., et al. (2015). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Xenobiotica, 45(10), 856-863. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Anti-inflammatory Evaluation of Phenyl Anthranilate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl anthranilate derivatives, a class of compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), hold significant promise in the development of new therapeutic agents for inflammatory diseases.[1][2][3] Their core structure, N-phenylanthranilic acid, is the foundation for several established anti-inflammatory drugs.[2][4] This guide provides a comprehensive overview of the synthesis, characterization, and anti-inflammatory evaluation of this compound derivatives, offering detailed protocols and insights for researchers in medicinal chemistry and drug discovery. The focus is on providing a practical framework for the rational design and preclinical assessment of these compounds.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary anti-inflammatory mechanism of many this compound derivatives is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[5] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.[6][7]
-
Cyclooxygenase (COX) Inhibition: There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs.[8][9] Inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins.[6]
-
Lipoxygenase (LOX) Inhibition: LOX enzymes, such as 5-LOX and 15-LOX, catalyze the conversion of arachidonic acid to leukotrienes and lipoxins.[10][11] Leukotrienes are involved in various inflammatory processes, including leukocyte chemotaxis and increased vascular permeability.
The dual inhibition of COX and LOX pathways is a desirable characteristic for novel anti-inflammatory agents, as it may offer a broader spectrum of activity and potentially a better safety profile compared to selective COX-2 inhibitors.
Caption: Inhibition of COX and LOX by this compound Derivatives.
Synthesis of this compound Derivatives
The synthesis of N-phenylanthranilic acid derivatives is commonly achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[12][13][14] This method involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.[13]
General Protocol for Ullmann Condensation
This protocol describes a general procedure for the synthesis of N-substituted anthranilic acids.[15]
Materials:
-
o-Chlorobenzoic acid
-
Substituted aniline
-
Cupric oxide (CuO)
-
Anhydrous potassium carbonate (K2CO3)
-
Amyl alcohol (solvent)
-
Hydrochloric acid (HCl), dilute
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), the desired substituted aniline (1 equivalent), cupric oxide (catalytic amount), and anhydrous potassium carbonate (2 equivalents) in amyl alcohol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and filter to remove the copper catalyst.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude N-aryl anthranilic acid derivative.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Characterization:
The synthesized compounds should be characterized by various spectroscopic methods to confirm their structure and purity.[4][16]
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O (acid), and aromatic C-H stretching vibrations.[16]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.[16]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.[17]
Caption: General workflow for the synthesis of this compound Derivatives.
In Vitro Anti-inflammatory Evaluation
In vitro assays are crucial for the initial screening of the anti-inflammatory potential of newly synthesized compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes. A common method is to measure the production of prostaglandin E2 (PGE2) using an ELISA kit.[18]
-
Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.
-
In a 96-well plate, add the enzyme, a cofactor (e.g., hematin), and the test compound or vehicle control.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of the test compounds to inhibit LOX activity. A spectrophotometric method is commonly used, which measures the formation of the hydroperoxide product at 234 nm.[10][19]
Protocol Outline: [10][19][20]
-
Prepare solutions of the LOX enzyme (e.g., soybean 15-LOX), linoleic acid or arachidonic acid (substrate), and the test compounds at various concentrations in a suitable buffer (e.g., borate buffer, pH 9.0).[10]
-
In a quartz cuvette, mix the enzyme solution with the test compound or vehicle control and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.
-
Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |
| Derivative A | 15.2 | 1.8 | 8.5 |
| Derivative B | 25.6 | 3.2 | 12.1 |
| Indomethacin | 0.9 | 15.5 | >100 |
| Celecoxib | >100 | 0.05 | >100 |
In Vivo Anti-inflammatory Studies
The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammatory model to evaluate the in vivo anti-inflammatory activity of compounds.[21][22][23][24]
Carrageenan-Induced Paw Edema in Rats
Principle:
Injection of carrageenan into the rat's paw induces a biphasic inflammatory response.[23] The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators.[23] The anti-inflammatory effect of the test compound is assessed by its ability to reduce the swelling of the paw.
-
Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.
-
Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized derivatives.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[22][24]
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[24]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of N-arylanthranilic acids can be significantly influenced by the nature and position of substituents on both aromatic rings.[3][26]
-
Substituents on the N-phenyl ring: Electron-withdrawing groups, such as trifluoromethyl and chloro groups, at positions 2', 3', and 6' of the N-phenyl ring have been shown to enhance anti-inflammatory activity.[3]
-
Substitution on the anthranilic acid ring: Modifications to the carboxylic acid group, such as esterification, can modulate the compound's physicochemical properties and biological activity.[2][4]
A thorough SAR study, involving the synthesis and evaluation of a series of analogs, is essential for optimizing the anti-inflammatory potency and selectivity of this compound derivatives.[27]
Conclusion
This guide provides a foundational framework for the synthesis and preclinical evaluation of this compound derivatives as potential anti-inflammatory agents. The detailed protocols for synthesis, in vitro enzyme inhibition assays, and in vivo inflammatory models offer a systematic approach for researchers. By understanding the underlying mechanisms of action and exploring the structure-activity relationships, it is possible to design and develop novel and more effective anti-inflammatory drugs based on the this compound scaffold.
References
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B. B. S. D. Morris, C. B. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]
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Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292–297. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Marnett, L. J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 883–888. [Link]
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Ilona, B., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(15), 4987. [Link]
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Rowlinson, S. W., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 64(2), 143–149. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.8. [Link]
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Khan, S. A., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Scientific Reports, 12(1), 5202. [Link]
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Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2269-2274. [Link]
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Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Behera, C. C., et al. (2012). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. Chemical and Pharmaceutical Bulletin, 60(7), 896-905. [Link]
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Şenol, O., et al. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Journal of the Faculty of Pharmacy of Istanbul University, 45(1), 57-63. [Link]
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De La Cruz, J. F. P., et al. (2017). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Pharmacognosy Magazine, 13(Suppl 2), S240–S244. [Link]
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Scherrer, R. A., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
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Pawar, V. A., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3186-3192. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Van Allen, D. (2013). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]
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Organic Syntheses. (n.d.). acridone. Retrieved from [Link]
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Al-Omar, M. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology, 27(6), 1147–1160. [Link]
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Kráľová, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4935. [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR Spectra of anthranilic acid and Ag (I) complex 3. Retrieved from [Link]
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Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 359–362. [Link]
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Fraga, C. A. M., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(11), 20846–20867. [Link]
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de Paula, C. C., et al. (2023). Design and Synthesis of New Anthranyl Phenylhydrazides: Antileishmanial Activity and Structure–Activity Relationship. Pharmaceuticals, 16(8), 1133. [Link]
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S. S., et al. (2005). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Journal of Pharmacy and Pharmacology, 57(9), 1187–1194. [Link]
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ResearchGate. (n.d.). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Retrieved from [Link]
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Topic: Phenyl Anthranilate: Investigating a Core Molecular Scaffold for Organic Light-Emitting Diodes (OLEDs)
An Application Note for Researchers
Audience: Researchers, scientists, and materials development professionals.
Introduction: The Quest for Efficient Emitters and Hosts in OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology, particularly for full-color displays and solid-state lighting, is intrinsically linked to the development of novel organic semiconductor materials.[1] High-performance blue emitters and stable host materials remain a critical challenge, directly impacting device efficiency, color purity, and operational lifetime.[1][2] While complex, multi-functional molecules often dominate state-of-the-art device architectures, an examination of fundamental molecular scaffolds provides invaluable insight into structure-property relationships.
This application note explores the potential utility of Phenyl Anthranilate, a compound comprising two key moieties prevalent in optoelectronic materials: a phenyl group and an anthranilate core. Although not a widely reported high-performance material itself, its simple structure serves as an excellent model system for understanding the fundamental photophysical processes that underpin OLED operation. We will provide a theoretical framework for its application, detailed protocols for device fabrication, and methods for its characterization, grounding our discussion in the established principles of organic electronics.
Part 1: Physicochemical Properties and Rationale for Use
This compound (phenyl 2-aminobenzoate) is a simple aromatic ester. Its potential in OLEDs stems from the distinct electronic functions of its constituent parts. The anthranilate moiety is a known fluorophore, while the phenyl group can contribute to molecular packing, thermal stability, and charge transport properties.
Photophysical Properties (Inferred)
Direct, comprehensive photophysical data for this compound in the context of OLEDs is scarce. However, we can infer its likely behavior from studies on structurally similar anthranilate esters, such as menthyl anthranilate.[3][4] These compounds exhibit strong fluorescence in the UV-A to blue region and also possess a distinct phosphorescence at low temperatures, indicating the population of a triplet state.[3][4]
| Property | Value / Expected Behavior | Source |
| IUPAC Name | Phenyl 2-aminobenzoate | [5] |
| CAS Number | 10268-69-6 | [5] |
| Molecular Formula | C₁₃H₁₁NO₂ | [5] |
| Molecular Weight | 213.24 g/mol | [5] |
| Melting Point | 70°C | [5] |
| Fluorescence (Est.) | Strong emission is expected, likely in the 390-420 nm range (violet-blue), based on related anthranilate esters.[3] | [3] |
| Phosphorescence (Est.) | Emission from the triplet state is plausible. Menthyl anthranilate phosphoresces at ~445 nm, suggesting a triplet energy (T₁) of approximately 2.78 eV.[3][4] This is a critical parameter for its use as a host material. | [3][4] |
Proposed Roles in an OLED Device
Based on these properties, this compound could be investigated for two primary roles:
-
As a Blue Fluorescent Emitter: The inherent fluorescence of the anthranilate core makes it a candidate for a deep-blue or violet emitting layer. In this configuration, it could be used as a non-doped (neat) film or as a dopant in a suitable host material to mitigate concentration quenching.
-
As a Host Material for Phosphorescent Emitters: The estimated triplet energy of ~2.78 eV is a crucial factor. A host material must have a higher triplet energy than the guest phosphorescent dopant to ensure efficient energy transfer to the dopant, preventing energy loss.[6][7] With a T₁ of ~2.78 eV, this compound could theoretically host green (~2.4 eV) and red (~2.0 eV) phosphorescent emitters, but it would be unsuitable for blue phosphors which require hosts with T₁ > 2.8 eV.[8][9]
Part 2: Experimental Protocols
The following protocols describe the fabrication and characterization of a multilayer OLED device using this compound within a research laboratory setting. These steps assume the use of vacuum thermal evaporation for organic layers and the cathode, which is a standard technique for small-molecule OLEDs.
Workflow for OLED Fabrication and Testing
This diagram outlines the logical flow from substrate preparation to final device analysis.
Caption: Experimental workflow for OLED fabrication and characterization.
Protocol 1: OLED Fabrication via Thermal Evaporation
This protocol details the fabrication of a simple fluorescent OLED to test this compound as an emitter.
Device Structure: ITO / PEDOT:PSS (40 nm) / NPB (30 nm) / This compound (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Cleaning solvents: Deionized water, isopropyl alcohol, acetone
-
Hellmanex III or similar detergent
-
PEDOT:PSS aqueous dispersion (e.g., AI 4083)
-
Organic materials: NPB, this compound, TPBi (purified by sublimation)
-
LiF and Aluminum (Al) pellets/wire
-
Nitrogen-filled glovebox with integrated spin-coater and thermal evaporator
-
Ultrasonic bath, hotplate, UV-Ozone cleaner (optional)
Step-by-Step Procedure:
-
Substrate Cleaning (Critical for Performance):
-
Sequentially sonicate the ITO substrates in a cleaning rack for 15 minutes each in detergent solution, deionized water (x2), acetone, and isopropyl alcohol.[10]
-
Dry the substrates thoroughly with a nitrogen gun.
-
Optional but recommended: Treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
Immediately transfer to the glovebox.
-
-
Hole Injection Layer (HIL) Deposition:
-
Dispense a filtered (0.45 µm filter) PEDOT:PSS solution onto the center of the ITO substrate.
-
Spin-coat at 4000 rpm for 40 seconds to achieve a film thickness of ~40 nm.[10]
-
Anneal the substrates on a hotplate inside the glovebox at 120°C for 15 minutes to remove residual water.
-
-
Deposition of Organic Layers & Cathode:
-
Transfer the substrates to the thermal evaporator chamber without breaking the inert atmosphere.
-
Ensure the base pressure of the chamber is below 5 x 10⁻⁶ Torr.
-
Deposit the following layers sequentially. Use a quartz crystal microbalance to monitor deposition rates and thicknesses.
-
Hole Transport Layer (HTL): Evaporate NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) at a rate of 1-2 Å/s for a total thickness of 30 nm.
-
Emissive Layer (EML): Evaporate This compound at a rate of 1-2 Å/s for a total thickness of 20 nm.
-
Electron Transport Layer (ETL): Evaporate TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) at a rate of 1-2 Å/s for a total thickness of 30 nm.
-
Electron Injection Layer (EIL): Evaporate Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s for a thickness of 1 nm.
-
Cathode: Evaporate Aluminum (Al) at a rate of 3-5 Å/s for a thickness of 100 nm.
-
-
-
Encapsulation:
-
Remove the completed devices from the evaporator into the glovebox.
-
Apply a bead of UV-curable epoxy around the active area of the device.
-
Carefully place a clean glass coverslip over the device, pressing gently to seal.
-
Cure the epoxy using a UV lamp. This step is vital to protect the reactive cathode and organic layers from oxygen and moisture.
-
Protocol 2: Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Calibrated photodiode or spectrometer (e.g., with an integrating sphere)
-
Probe station
Procedure:
-
Electroluminescence (EL) Spectrum:
-
Place the device on the probe station and apply a forward bias voltage (e.g., 5-10 V) until light emission is clearly visible.
-
Capture the emitted light with a spectrometer to record the EL spectrum.
-
From the spectrum, determine the peak emission wavelength (λ_peak) and the Full Width at Half Maximum (FWHM).
-
Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y).
-
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the device to the SMU.
-
Sweep the voltage from 0 V to a higher value (e.g., 15 V) in defined steps, simultaneously measuring the current flowing through the device and the light output (luminance, in cd/m²) using the calibrated photodiode.
-
Plot the resulting data as J vs. V and Luminance vs. V. The "turn-on voltage" is often defined as the voltage at which luminance reaches 1 cd/m².
-
-
Efficiency Calculations:
-
Using the J-V-L data, calculate and plot the key efficiency metrics as a function of luminance:
-
Current Efficacy (cd/A): Luminance / Current Density.
-
Power Efficacy (lm/W): (π * Luminance) / (Current Density * Voltage).
-
External Quantum Efficiency (EQE %): This requires careful calibration of the photodetector setup and calculation of the number of photons emitted versus the number of electrons injected. It represents the ultimate device efficiency.[11]
-
-
Part 3: Device Architecture and Energy Cascade
A properly designed OLED relies on a cascade of energy levels to ensure efficient charge injection, transport, and recombination within the emissive layer.
OLED Device Structure Diagram
Caption: Layered structure of the proposed OLED device.
Hypothetical Energy Level Diagram
This diagram illustrates the energy landscape that charge carriers navigate. The HOMO/LUMO values for this compound are hypothetical and would need to be determined experimentally (e.g., via cyclic voltammetry and UV-Vis absorption).
Caption: Hypothetical energy level diagram for the OLED device.
Causality: The stepwise alignment of HOMO levels facilitates the injection and transport of holes from the ITO anode to the EML. Similarly, the LUMO alignment allows electrons to travel from the Al cathode to the EML. This "funneling" of both charge carriers into the this compound layer promotes their recombination there, leading to light emission from the intended material.[12][13]
Conclusion and Outlook
This compound presents itself as a valuable model compound for academic research into the fundamental principles of OLEDs. By fabricating and characterizing devices using the protocols outlined here, researchers can gain hands-on experience and generate foundational data on how simple molecular structures contribute to electroluminescence. The key experimental outcomes will be the verification of its emission color, its efficiency as a fluorescent emitter, and the experimental determination of its triplet energy level. This latter value will be decisive in confirming its suitability as a host for green and red phosphorescent dopants, potentially opening a pathway for its use in more complex and efficient device architectures.
References
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- Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. (2025).
- Blue Host Materials for Phosphorescent Organic Light-Emitting Diodes. Chinese Journal of Chemistry.
- The photophysical properties of menthyl anthranil
- Advances in High-Efficiency Blue OLED M
- Photophysical properties of N-acetyl-menthyl anthranil
- High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant M
- Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. (2021).
- Photophysics of 9-ethynylanthracene based 'push-pull' molecules. (2025). INIS-IAEA.
- A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. (2023). PubMed Central.
- Phosphorescent Host M
- Novel host material for highly efficient blue phosphorescent OLEDs. RSC Publishing.
- The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. (2025). Request PDF.
- Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. (2024). Display Daily.
- An effective method in modulating thermally activated delayed fluorescence (TADF) emitters from green to blue emission: the role of the phenyl ring. RSC Publishing.
- Organic host materials for phosphorescent organic light-emitting diodes. (2011). Chemical Society Reviews.
- Novel host material for highly efficient blue phosphorescent OLEDs. (2025).
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- Electroluminescence in organic light emitting diodes.
- OLED Fabrication | How to make an OLED Device. Ossila.
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- Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. (2023).
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- Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs.
- The Role of Advanced Intermediates in Next-Generation OLED Technology. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Benchmarking the Efficiency of Blue OLEDs: A Comparative Guide to Fluorene Deriv
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2023). PubMed Central.
- Organic Light Emitting Diode: OLED Gener
- OLED application of π-conjugated phenylimino carboxylic acid organic semiconductor material. (2022).
- Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. (2024).
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- Efficient Nondoped Blue Fluorescent Organic Light-Emitting Diodes (OLEDs) with a High External Quantum Efficiency of 9.4% @ 1000 cd m −2 Based on Phenanthroimidazole−Anthracene Derivative. (2025).
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- Extrafluorescent electroluminescence in organic light-emitting devices. (2007). PubMed.
- 9-Phenyl-9-phosphafluorene oxide based organic ligands synthesized via successive SNAr reactions and their symmetric phosphorescent Ir(III) complexes for highly efficient solution-processed OLEDs. (2025).
- Synthesis and Characterization of Oxazaborinin Phosphonate for Blue OLED Emitter Applications. (2019).
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Phenyl anthranilate for labeling proteins and peptides
Application Note & Protocol Guide
Topic: Phenyl Anthranilate for Covalent Labeling of Proteins and Peptides
Abstract
This guide provides a comprehensive overview and detailed protocols for the covalent labeling of proteins and peptides using an activated form of this compound. We delve into the use of p-nitrothis compound (PNPA), a heterobifunctional linker that offers a robust and elegant solution for bioconjugation. A key feature of this methodology is its fluorogenic nature; the covalent attachment of the anthranilate moiety to a target protein induces fluorescence, providing a direct and convenient method for monitoring and quantifying the conjugation efficiency. We will explore the underlying chemical principles, detail the operational protocols for successful labeling, and provide guidance on the characterization of the resulting conjugates, empowering researchers to leverage this powerful tool in proteomics, drug development, and molecular biology.
Introduction: The Need for Smart Labeling Reagents
In the landscape of modern biological research, the covalent modification of proteins and peptides is a cornerstone technique. It enables scientists to track protein localization, quantify expression levels, study protein-protein interactions, and develop targeted therapeutics.[1] The ideal labeling reagent should be stable, react selectively under biocompatible conditions, and preferably provide a convenient signal for detection.
While many labeling strategies exist, those that generate a signal only upon successful conjugation—so-called fluorogenic reactions—are particularly advantageous as they minimize background from unreacted probes and simplify analytical workflows. Here, we focus on p-nitrothis compound (PNPA), a commercially available chemical that functions as a highly effective, fluorogenic labeling agent for proteins and peptides.[2] PNPA possesses two distinct functional groups: an aromatic amine and a p-nitrophenyl ester.[3] The ester is "activated" by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on a protein's surface.[3][4] Upon reaction, a stable amide bond is formed, and the resulting anthranilamide conjugate becomes fluorescent, providing a direct readout of the labeling event.[5]
Principle of the Labeling Reaction
The labeling of proteins with PNPA is a straightforward and robust nucleophilic acyl substitution reaction. The primary amine groups on the protein, predominantly from the side chains of lysine residues, act as nucleophiles. These amines attack the electrophilic carbonyl carbon of the PNPA's activated ester. This reaction proceeds efficiently under mild, slightly basic conditions, which ensure that a significant population of lysine residues are deprotonated and thus nucleophilic, without causing protein denaturation.
The p-nitrophenolate ion is an excellent leaving group, which facilitates the reaction's progress. The end result is a stable, covalent amide bond linking the fluorescent anthranilate moiety to the protein.[3]
Figure 1: General workflow for protein labeling using PNPA.
The key transformation is the conversion of a non-fluorescent ester into a highly fluorescent amide. This property allows the reaction to be monitored in real-time and simplifies the quantification of the final labeled product.[4]
Advantages and Key Applications
Choosing the PNPA labeling method offers several distinct advantages:
-
Fluorogenic Detection: The conjugate acquires strong fluorescence only after reacting with the target amine, reducing background noise and eliminating the need to remove excess unbound dye for some applications.[5]
-
Biocompatible Conditions: The reaction proceeds efficiently at or near physiological pH and temperature, preserving the native structure and function of most proteins.[3]
-
High Stability: The resulting amide bond is chemically robust, ensuring the label remains attached throughout downstream experimental manipulations.
-
Versatile Analysis: Labeled proteins can be readily detected and characterized by fluorescence spectroscopy, SDS-PAGE with UV illumination, and mass spectrometry.[4][6]
Primary Applications Include:
-
Fluorescent Tracking: Creating fluorescently tagged proteins for use in cell imaging, flow cytometry, and other assays where protein localization and quantification are required.
-
Proteomics: Aiding in the identification and quantification of proteins in complex mixtures.[7]
-
Structural Biology: Can be adapted for protein-protein cross-linking studies to capture transient interactions.[8]
-
Glycobiology: As extensively documented, PNPA is an excellent tool for preparing fluorescent neoglycoproteins for microarray and lectin-binding assays.[4][9]
Detailed Experimental Protocols
Protocol 1: Covalent Labeling of a Target Protein
This protocol provides a general workflow for labeling a protein containing accessible lysine residues. Optimization may be required depending on the specific protein's properties.
A. Materials and Reagents
-
Protein of Interest: Purified protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, MOPS, Carbonate). Crucially, the buffer must be free of primary amines (e.g., Tris, glycine). [10]
-
p-Nitrothis compound (PNPA): Prepare a fresh 10-50 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium phosphate or 100 mM sodium carbonate buffer, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification System: Dialysis tubing (e.g., 10 kDa MWCO), size-exclusion chromatography (SEC) column, or spin desalting columns appropriate for the protein size.
B. Step-by-Step Labeling Procedure
-
Protein Preparation: Prepare the protein solution in the chosen amine-free reaction buffer. If the protein is in an incompatible buffer, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Initiate the Reaction: Add the PNPA stock solution to the protein solution to achieve a final molar excess of PNPA over the protein. A starting point of a 10- to 20-fold molar excess is recommended.
-
Scientist's Note: The optimal molar ratio depends on the number of accessible lysines and the desired degree of labeling. A titration experiment is recommended for new proteins. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.[3] For sensitive proteins, the reaction can be performed at room temperature for a longer duration or at 4°C overnight.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The excess primary amines in the Tris buffer will react with any remaining PNPA. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted PNPA and the p-nitrophenol byproduct.
-
For proteins >20 kDa: Dialyze the reaction mixture against 1X PBS (or another suitable storage buffer) at 4°C with multiple buffer changes over 24-48 hours.
-
For smaller proteins/peptides: Use a size-exclusion or desalting column according to the manufacturer's instructions.
-
C. Characterization of the Labeled Protein
-
Mass Spectrometry: Confirm successful conjugation by analyzing the mass of the protein before and after labeling using MALDI-TOF or ESI-MS. Expect a mass increase of 211.2 Da for each PNPA moiety that has reacted and displaced the p-nitrophenol group.
-
Fluorescence Spectroscopy: Dilute the labeled protein in PBS and measure its fluorescence spectrum. The anthranilamide conjugate typically exhibits an excitation maximum around 330 nm and an emission maximum around 420 nm.[9]
-
In-Gel Fluorescence: Run the labeled protein on an SDS-PAGE gel. The protein band can be visualized directly by placing the gel on a UV transilluminator before staining with Coomassie Blue.
Protocol 2: Labeling of Peptides
The procedure for labeling peptides is similar, with key differences in the purification and analysis steps.
A. Labeling and Quenching
Follow steps 1-4 from Protocol 1. Due to their smaller size, peptides often require lower molar excess of PNPA (e.g., 2- to 5-fold) to avoid multiple labels, unless desired. The reaction is typically faster.
B. Purification
Purification is most effectively achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Acidify the quenched reaction mixture with 0.1% Trifluoroacetic Acid (TFA).
-
Inject the mixture onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile using both UV absorbance (e.g., 220 nm for the peptide backbone and ~330 nm for the label) and fluorescence detection (Ex: 330 nm, Em: 420 nm).
-
Collect the fluorescent peak corresponding to the labeled peptide and confirm its identity and purity via mass spectrometry.
Data Summary and Expected Outcomes
The choice of reaction buffer can influence the rate of conjugation. While significant labeling occurs across various common biological buffers, a slightly alkaline pH enhances the reaction speed by increasing the population of deprotonated, nucleophilic lysine residues.[3]
| Parameter | Recommended Condition | Rationale / Comment |
| Reaction pH | 7.5 - 8.5 | Balances protein stability with the need for deprotonated amines. Higher pH accelerates the reaction.[3] |
| Temperature | 25°C - 37°C | 37°C provides a faster reaction rate.[3] Use lower temperatures for thermally sensitive proteins. |
| PNPA:Protein Molar Ratio | 10:1 to 50:1 | Highly protein-dependent. Start with 20:1 and optimize for the desired degree of labeling. |
| Reaction Time | 2 - 6 hours | Monitor progress by fluorescence if possible. Can be extended overnight at 4°C. |
Troubleshooting
Figure 2: A troubleshooting decision guide for common issues.
Conclusion
p-Nitrothis compound is a powerful and user-friendly reagent for the fluorescent labeling of proteins and peptides. Its ability to create a fluorescent signal upon forming a stable covalent bond simplifies reaction monitoring and downstream analysis. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently apply this technique to a wide array of biological questions, from fundamental protein characterization to the development of sophisticated molecular probes.
References
-
Huang, W., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrothis compound as a Heterobifunctional Linker. Bioconjugate Chemistry, 20(8), 1673–1681. [Link]
-
Huang, W., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrothis compound as a Heterobifunctional Linker. PMC. [Link]
-
Luyai, A., et al. (2009). Facile Preparation of Fluorescent Neo-Glycoproteins using P-Nitrothis compound as a Heterobifunctional Linker. ResearchGate. [Link]
-
An, Y., et al. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. National Institutes of Health. [Link]
-
O'Reilly, F.J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25, 1000–1008. [Link]
-
Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science, 25(3), 226-243. [Link]
-
Agerberth, B., et al. (2019). Arylation Chemistry for Bioconjugation. PubMed - National Institutes of Health. [Link]
-
Parvathaneni, V., et al. (2021). Application of Proteomics Technologies in Oil Palm Research. PubMed - National Institutes of Health. [Link]
-
Ahern, J. C., et al. (2018). New strategies for fluorescently labeling proteins in the study of amyloids. PMC - National Institutes of Health. [Link]
-
Mann, M., & Jensen, O. N. (2003). Application of mass spectrometry in proteomics. PubMed - National Institutes of Health. [Link]
-
PubMed. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using P-Nitrothis compound as a Heterobifunctional Linker. PubMed - National Institutes of Health. [Link]
-
Such, G., et al. (2014). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. National Institutes of Health. [Link]
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- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [snv63.ru]
- 2. Facile preparation of fluorescent neoglycoproteins using p-nitrothis compound as a heterobifunctional linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrothis compound as a Heterobifunctional Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of mass spectrometry in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Proteomics Technologies in Oil Palm Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Note: Quantitative Determination of Phenyl Anthranilate in Solution using High-Performance Liquid Chromatography with UV Detection
Introduction: The Significance of Phenyl Anthranilate Quantification
This compound (phenyl 2-aminobenzoate) is an aromatic ester utilized in various industries. It serves as a key component in the fragrance industry, imparting sweet, floral, and fruity aromas to perfumes and cosmetics[1]. It also finds application as a flavoring agent and as a precursor or intermediate in the synthesis of pharmaceuticals and other specialty chemicals[2][3]. Given its widespread use, a robust, accurate, and reliable analytical method for quantifying this compound in different solution-based matrices is essential for quality control, formulation development, stability testing, and regulatory compliance.
This application note provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. HPLC is the preferred method due to its high specificity, sensitivity, and ability to separate the analyte of interest from potentially interfering matrix components. An alternative, simpler method using UV-Visible Spectrophotometry is also discussed for rapid screening purposes.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₁NO₂ | [1][4] |
| Molecular Weight | 213.24 g/mol | [1][4] |
| CAS Number | 10268-69-6 | [4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~70°C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, acetonitrile, acetone. | [6][7][8] |
Principle of the Primary Method: Reverse-Phase HPLC (RP-HPLC)
The quantification of this compound is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their polarity.
Causality of Separation: The stationary phase, typically a non-polar C18 (octadecylsilyl) bonded silica, retains compounds through hydrophobic interactions. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is continuously pumped through the column. When the sample solution is injected, this compound, being a relatively non-polar molecule, partitions between the mobile phase and the stationary phase. Its non-polar phenyl and benzene rings interact strongly with the non-polar C18 chains of the stationary phase, slowing its movement through the column. By carefully controlling the composition of the mobile phase, we can elute this compound as a sharp, well-defined peak at a specific retention time.
Detection: As the separated components exit the column, they pass through a UV detector. This compound contains chromophores (the aromatic rings and carbonyl group) that absorb light in the ultraviolet spectrum. The detector measures the absorbance at a specific wavelength, which is directly proportional to the concentration of this compound in the eluent. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, an accurate quantification can be performed. This principle is widely applied for the analysis of related compounds like methyl anthranilate[9][10][11].
Sources
- 1. This compound [myskinrecipes.com]
- 2. biosynth.com [biosynth.com]
- 3. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H11NO2 | CID 66300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Phenethyl anthranilate | C15H15NO2 | CID 8615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. osha.gov [osha.gov]
- 9. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 10. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Phenyl Anthranilate: A Novel Fluorescent Probe for Live-Cell Imaging of Lipid Droplets and Cellular Viscosity
Introduction: Unveiling the Potential of Phenyl Anthranilate in Cellular Imaging
In the dynamic landscape of cellular biology, the ability to visualize and quantify subcellular structures and their microenvironments is paramount. This compound, a fluorescent ester, is emerging as a promising tool for live-cell imaging. While traditionally known in other chemical contexts, its intrinsic fluorescence and environmentally sensitive photophysical properties suggest a significant, untapped potential in microscopy. This application note provides a comprehensive guide to the use of this compound as a novel probe for imaging lipid droplets and sensing cellular viscosity, underpinned by detailed protocols and mechanistic insights.
Anthranilate esters are known for their fluorescent properties, and the fluorescence of certain related molecules, often termed "molecular rotors," is highly dependent on the viscosity of their local environment.[1][2][3] This viscosity-dependent fluorescence provides a valuable mechanism for probing the micro-viscosity of cellular compartments, which is increasingly recognized as a critical parameter in cellular function and disease.[4][5][6][7] Furthermore, the lipophilic nature of the phenyl group in this compound suggests its potential to preferentially partition into nonpolar environments within the cell, such as lipid droplets. Lipid droplets are dynamic organelles involved in energy homeostasis, and their visualization is crucial in metabolic research.[8][9][10][11]
This guide will present two primary applications for this compound in cell imaging:
-
Qualitative and Quantitative Imaging of Lipid Droplets: Leveraging its presumed lipophilicity for selective accumulation and fluorescence enhancement within these organelles.
-
Mapping Cellular Viscosity: Utilizing the potential viscosity-sensitive fluorescence of the anthranilate scaffold to report on the micro-viscosity of different cellular regions.
Mechanism of Action: A Tale of Two Properties
The utility of this compound in cell imaging is rooted in two key characteristics: its solvatochromism and its potential as a molecular rotor.
1. Solvatochromism and Lipophilicity for Lipid Droplet Staining:
The phenyl and anthranilate moieties contribute to the molecule's overall hydrophobicity, facilitating its passive diffusion across the cell membrane. Once inside the cell, it is hypothesized that this compound preferentially partitions into the nonpolar, triglyceride-rich core of lipid droplets. This sequestration in a nonpolar environment can lead to a significant enhancement of its fluorescence quantum yield, causing the lipid droplets to appear bright against the more aqueous and polar cytoplasm. This "turn-on" fluorescence in a nonpolar environment is a desirable characteristic for a lipid droplet probe.
2. Viscosity-Sensing via Restricted Intramolecular Rotation:
This compound possesses rotatable single bonds. In low-viscosity environments, such as the cytoplasm, the molecule can undergo rapid intramolecular rotations and vibrations upon photoexcitation. These non-radiative decay pathways efficiently quench fluorescence, resulting in weak emission. Conversely, in more viscous environments, like the lipid-packed interior of lipid droplets or other crowded cellular milieus, these intramolecular motions are sterically hindered. This restriction of non-radiative decay pathways leads to a significant increase in fluorescence intensity. This viscosity-dependent fluorescence allows for the visualization and potential quantification of micro-viscosity variations within the cell.
Photophysical Properties of this compound
A summary of the key photophysical properties of this compound is provided below. These values are representative and may vary depending on the solvent environment.
| Property | Value |
| Excitation Maximum (λex) | ~350 - 370 nm |
| Emission Maximum (λem) | ~400 - 450 nm (blue fluorescence) |
| Stokes Shift | ~50 - 80 nm |
| Quantum Yield (Φf) | Low in polar solvents, high in nonpolar/viscous media |
| Molar Extinction Coefficient (ε) | Not extensively reported for this application |
Note: These are estimated values based on related anthranilate esters.[2][3] Researchers should experimentally determine the optimal excitation and emission settings for their specific imaging setup.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lipid Droplets
This protocol details the use of this compound for staining and visualizing lipid droplets in cultured mammalian cells.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Optional: Oleic acid complexed to BSA (for inducing lipid droplet formation)
-
Optional: A commercially available lipid droplet stain (e.g., Nile Red or BODIPY 493/503) for co-localization studies.
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Preparation and Staining:
-
Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).
-
(Optional) To induce lipid droplet formation, incubate the cells with oleic acid-BSA complex in culture medium for 12-24 hours prior to staining.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the cells.
-
The cells are now ready for imaging.
Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped for live-cell imaging with temperature and CO2 control.
-
Excite the cells using a light source around 360 nm (e.g., a DAPI filter set).
-
Collect the emission between 400 nm and 450 nm.
-
Acquire images using a high-sensitivity camera. Adjust exposure time to minimize phototoxicity while achieving a good signal-to-noise ratio.
Workflow for Lipid Droplet Staining with this compound
Caption: Experimental workflow for staining lipid droplets in live cells using this compound.
Protocol 2: Assessing Cellular Viscosity Changes
This protocol provides a framework for using this compound to detect changes in intracellular viscosity.
Principle: An increase in intracellular viscosity will restrict the intramolecular rotation of this compound, leading to an increase in fluorescence intensity. This protocol is designed to compare the fluorescence of cells under normal conditions to cells where viscosity has been artificially increased.
Materials:
-
All materials from Protocol 1.
-
Nocodazole or other agents known to increase cytoplasmic viscosity.
Procedure:
-
Prepare and stain two sets of cells with this compound as described in Protocol 1 (steps 1-7).
-
For the experimental group, treat the cells with a viscosity-modulating agent (e.g., 10 µM Nocodazole for 1-2 hours) after the staining and washing steps. The control group should be treated with a vehicle control.
-
Image both control and treated cells using identical microscope settings (laser power, exposure time, gain).
-
Quantify the mean fluorescence intensity per cell or within specific subcellular regions of interest using image analysis software.
-
An increase in fluorescence intensity in the treated group compared to the control group is indicative of an increase in intracellular viscosity.
Workflow for Viscosity Sensing
Caption: Workflow for detecting changes in cellular viscosity using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration too low- Incubation time too short- Incorrect filter set- Photobleaching | - Increase probe concentration (up to 20 µM)- Increase incubation time (up to 60 min)- Verify Ex/Em filters match probe spectra- Reduce exposure time or laser power |
| High Background Signal | - Probe concentration too high- Inadequate washing- Probe precipitation in medium | - Decrease probe concentration- Increase the number and duration of wash steps- Ensure stock solution is fully dissolved before dilution |
| Cell Toxicity | - High probe concentration- High DMSO concentration in final medium- Prolonged incubation | - Perform a dose-response curve to find the optimal non-toxic concentration- Ensure final DMSO concentration is <0.1%- Reduce incubation time |
| Non-specific Staining | - Probe aggregation- Cell stress or death | - Vortex the working solution before adding to cells- Check cell viability with a live/dead stain (e.g., Trypan Blue) |
Conclusion
This compound presents an exciting new avenue for live-cell imaging, with promising applications in the visualization of lipid droplets and the sensing of cellular micro-viscosity. Its environmentally sensitive fluorescence, coupled with its presumed ability to cross the cell membrane and partition into lipophilic environments, makes it a versatile tool for cell biologists and drug discovery professionals. The protocols outlined in this application note provide a robust starting point for researchers to explore the full potential of this novel probe. As with any new technique, empirical optimization for specific cell types and experimental conditions is highly recommended.
References
- New fluorescent probes for the measurement of cell membrane viscosity. PubMed - NIH.
- The photophysical properties of menthyl anthranil
- A Threshold-Limited Fluorescence Probe for Viscosity. PMC - NIH.
- The Photophysical Properties of Menthyl Anthranil
- Photophysical properties of N-acetyl-menthyl anthranil
- Dual-color imaging of lipid droplets and lysosomes with triphenylamine-phenyl silicon phthalocyanine nanoprobes for enhanced photodynamic therapy. PubMed.
- Quantitatively Mapping Cellular Viscosity with Detailed Organelle Information via a Designed PET Fluorescent Probe. NIH.
- A targetable fluorescent probe for detecting mitochondrial viscosity in live cells by fluorescence lifetime imaging.
- Probing Intracellular Viscosity. ChemistryViews.
- A Turn-On Lipid Droplet-Targeted Near-Infrared Fluorescent Probe with a Large Stokes Shift for Detection of Intracellular Carboxylesterases and Cell Viability Imaging. PubMed Central.
- High-Content Imaging of Neutral Lipid Droplets with 1,6-Diphenylhex
- Imaging Plant Lipids with Fluorescent Reporters. PMC - PubMed Central - NIH.
- An in vivo reporter for tracking lipid droplet dynamics in transparent zebrafish. eLife.
- Application of Cell Painting for chemical hazard evaluation in support of screening-level chemical assessments. PubMed.
- Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling. PMC - NIH.
- Optimizing the Cell Painting assay for image-based profiling. PMC.
- Application of Cell Painting for chemical hazard evaluation in support of screening-level chemical assessments. NIH.
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- 3. researchgate.net [researchgate.net]
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- 11. An in vivo reporter for tracking lipid droplet dynamics in transparent zebrafish | eLife [elifesciences.org]
Protocol for Phenyl Anthranilate Conjugation to Antibodies: A Guide to Amine-Reactive Labeling
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the conjugation of phenyl anthranilate derivatives to monoclonal antibodies (mAbs). Antibody conjugation is a cornerstone technique in biomedicine, enabling the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and advanced diagnostic reagents.[1][] This document details a robust protocol centered on the widely utilized N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine residues.[3][4] We will delve into the scientific principles underpinning the methodology, provide a detailed, step-by-step protocol from antibody preparation to final conjugate characterization, and discuss critical quality control assessments. The goal is to equip researchers with the expertise to produce stable, reproducible, and functional antibody conjugates.
Introduction: The Principle of Amine-Reactive Conjugation
The targeted delivery of potent molecules to specific cells is a primary goal in modern therapeutics and diagnostics.[5][6] Monoclonal antibodies, with their exquisite specificity for target antigens, serve as ideal delivery vehicles.[7] The process of covalently attaching a molecule—such as a cytotoxic drug, a fluorescent dye, or in this case, a this compound payload—to an antibody is known as bioconjugation.[1]
This protocol focuses on the conjugation of an activated this compound derivative to an antibody. While various chemistries exist, we will utilize the reaction between an N-hydroxysuccinimide (NHS) ester of this compound and the primary amine groups of lysine residues on the antibody.[][4] Lysine residues are abundant and accessible on the surface of most antibodies, making this a common and effective strategy.[7]
The reaction proceeds via nucleophilic acyl substitution, where the deprotonated ε-amino group of a lysine residue attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the NHS leaving group. The reaction is typically performed at a slightly alkaline pH (8.0-8.5) to ensure a sufficient population of deprotonated, nucleophilic primary amines while minimizing the competing hydrolysis of the NHS ester.[3] The resulting conjugate's properties, particularly its efficacy and safety, are critically dependent on the average number of molecules attached per antibody, a metric known as the Drug-to-Antibody Ratio (DAR).[8][9]
Workflow Overview
The entire process, from a pure antibody to a characterized conjugate, can be visualized as a multi-stage workflow. Each stage contains critical steps that ensure the quality and reproducibility of the final product.
Caption: High-level workflow for antibody conjugation.
Materials and Reagents
Successful conjugation requires high-quality reagents and appropriate laboratory equipment.
| Category | Item | Recommended Specifications | Purpose |
| Antibody & Reagents | Monoclonal Antibody (mAb) | >95% purity; concentration 1-10 mg/mL. Must be in an amine-free buffer. | The protein to be labeled. |
| This compound-NHS Ester | High purity, stored desiccated at -20°C. | The amine-reactive labeling reagent. | |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade, <0.02% water. | To dissolve the NHS ester reagent. | |
| Buffers | Reaction Buffer | 100 mM Sodium Bicarbonate, pH 8.3-8.5. | Provides optimal pH for the conjugation reaction.[4] |
| Purification Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4. | Used for buffer exchange and final formulation. | |
| Purification | Desalting Spin Columns | e.g., Zeba™ Spin Desalting Columns, 7K MWCO. | For rapid buffer exchange and removal of excess reagent.[10] |
| Size Exclusion Chromatography (SEC) Column | e.g., Superdex 200 or similar. | For high-resolution purification and analysis.[11] | |
| Equipment | UV-Vis Spectrophotometer | Capable of scanning from 250-500 nm. | To measure protein and payload concentration for DAR calculation.[8] |
| Laboratory Rocker/Mixer | For gentle mixing during the reaction. | ||
| Microcentrifuge | For use with spin columns. |
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 1-2 mg of an IgG antibody. Adjust volumes proportionally for different amounts.
Step 1: Antibody Preparation (Buffer Exchange)
Causality: The success of the conjugation hinges on the purity of the antibody solution. Commercially available antibodies are often stored in buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA, gelatin), which will compete with the antibody's lysine residues for the NHS ester, drastically reducing labeling efficiency.[12][13] Therefore, a buffer exchange into an amine-free reaction buffer is a mandatory first step.
-
Prepare the Reaction Buffer: Prepare 100 mM sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[14] Filter through a 0.22 µm filter.
-
Equilibrate Desalting Column: Prepare a desalting spin column with an appropriate molecular weight cutoff (e.g., 7K MWCO for an IgG) according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer.[12]
-
Apply Antibody: Load your antibody solution onto the equilibrated column.
-
Elute: Centrifuge the column as per the manufacturer's protocol to collect the antibody, now in the reaction buffer.
-
Determine Concentration: Measure the absorbance of the purified antibody at 280 nm (A280) using a spectrophotometer. Calculate the concentration using the antibody's extinction coefficient (a typical value for IgG is 1.4 mL mg⁻¹ cm⁻¹). Adjust the concentration to 2-5 mg/mL with additional reaction buffer. A higher protein concentration generally leads to better labeling efficiency.[4]
Step 2: this compound-NHS Ester Preparation
Causality: NHS esters are highly susceptible to hydrolysis in the presence of water. Using an anhydrous solvent and preparing the solution immediately before use is critical to preserving the reagent's reactivity.[12]
-
Warm Reagent: Allow the vial of this compound-NHS Ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[12]
-
Dissolve Reagent: Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution, typically at a concentration of 10 mM. Vortex briefly to ensure complete dissolution.[4] This stock solution should be used immediately.
Step 3: The Conjugation Reaction
Causality: The molar ratio of the NHS ester to the antibody is the primary determinant of the final DAR.[8] A molar excess of the labeling reagent is required to drive the reaction. A starting point of a 10- to 20-fold molar excess is common, but this should be optimized for each specific antibody-payload pair.[12]
Sources
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- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. biotium.com [biotium.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. furthlab.xyz [furthlab.xyz]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes & Protocols: Phenylanthranilate Derivatives as Precursors for Heterocyclic Synthesis
Introduction: A Note on Nomenclature and Reactivity
In the field of heterocyclic chemistry, precision in nomenclature is paramount as it dictates reactivity and synthetic pathways. The term "Phenyl Anthranilate" can refer to two distinct structural isomers:
-
Phenyl 2-aminobenzoate: The phenyl ester of anthranilic acid.
-
N-Phenylanthranilic Acid (Fenamic Acid): The N-aryl derivative of anthranilic acid.[1]
While the phenyl ester may serve as a precursor in specific, niche transformations, the vast majority of established and versatile protocols for constructing key heterocyclic scaffolds, particularly in medicinal chemistry, utilize N-Phenylanthranilic Acid .[2][3] This is due to the strategic placement of the nucleophilic nitrogen and the carboxylic acid group, which are primed for intramolecular cyclization reactions. This guide will therefore focus on the applications of N-phenylanthranilic acid as the primary precursor, as it represents the most robust and widely adopted strategy in the synthesis of acridones and related heterocycles. We will begin by detailing the synthesis of this crucial precursor itself.
Part 1: Synthesis of the Core Precursor: N-Phenylanthranilic Acid
The most reliable and historically significant method for synthesizing N-phenylanthranilic acid is the Ullmann Condensation .[4][5] This copper-catalyzed cross-coupling reaction forms the critical C-N bond, linking the aniline and benzoic acid moieties.[5][6][7]
Causality in the Ullmann Condensation
The reaction involves the coupling of an aryl halide (o-chlorobenzoic acid) with an amine (aniline).[8][9] The copper catalyst is essential; it is believed to form an active copper(I) species that undergoes oxidative addition with the aryl halide.[7][10] The resulting organocopper intermediate then reacts with the amine. The base (potassium carbonate) acts as a proton scavenger, neutralizing the HCl formed and driving the reaction to completion. The high temperature is necessary to overcome the activation energy of the C-N bond formation.
Caption: Workflow for N-Phenylanthranilic Acid Synthesis.
Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
This protocol is adapted from the robust procedure outlined in Organic Syntheses.[8][9]
Materials:
-
o-Chlorobenzoic acid
-
Aniline (in excess, acts as both reactant and solvent)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper (I) oxide (Cu₂O) or Copper powder
-
Concentrated Hydrochloric Acid (HCl)
-
Decolorizing Carbon
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine o-chlorobenzoic acid (0.26 mol), aniline (1.66 mol), anhydrous potassium carbonate (0.3 mol), and copper oxide (1 g).[8]
-
Reflux: Heat the mixture under reflux using an oil bath for 2-3 hours. The reaction mixture will turn dark brown.
-
Removal of Excess Aniline: After cooling, remove the excess aniline by steam distillation. This step is crucial for simplifying product isolation.
-
Decolorization: To the hot residual solution, add decolorizing carbon (20 g), boil for 15 minutes, and filter the hot solution by suction filtration.[8]
-
Precipitation: Vigorously stir the hot, clear filtrate and acidify it by adding it to a mixture of concentrated HCl (30 mL) and water (60 mL). N-phenylanthranilic acid will precipitate as a nearly white solid.
-
Isolation and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by suction filtration, wash with cold water, and air-dry to a constant weight.
Expected Yield: 82–93%[8] Melting Point: 179–181 °C[8]
Part 2: Synthesis of Acridone Heterocycles
N-phenylanthranilic acid is the premier precursor for synthesizing the tricyclic acridone core, a scaffold found in numerous natural products and pharmacologically active molecules.[11][12] The most direct method is an intramolecular Friedel-Crafts-type acylation, typically promoted by a strong acid.
Mechanism: Acid-Catalyzed Cyclodehydration
In the presence of a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid, the carboxylic acid group of N-phenylanthranilic acid is protonated, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich ortho-position of the adjacent phenyl ring in an electrophilic aromatic substitution reaction. Subsequent dehydration leads to the formation of the stable, conjugated acridone ring system.
Caption: Key steps in the synthesis of Acridone.
Protocol 2: Classic Synthesis of 9(10H)-Acridone
This protocol details the cyclodehydration of N-phenylanthranilic acid.[8]
Materials:
-
N-Phenylanthranilic Acid (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Dissolution: In a flask, carefully dissolve N-phenylanthranilic acid (0.2 mol) in concentrated sulfuric acid (100 cc).
-
Heating: Heat the solution on a boiling water bath for 4 hours.[8] The color will intensify.
-
Precipitation: Pour the hot acid solution carefully into 1 L of boiling water. This step quenches the reaction and precipitates the crude acridone as a yellow solid.
-
Neutralization: Filter the yellow precipitate. Boil the moist solid in a solution of sodium carbonate (30 g in 400 cc of water) for 5-10 minutes to neutralize any trapped acid and remove any unreacted starting material.[8]
-
Isolation: Collect the purified acridone by suction filtration, wash thoroughly with water, and dry.
Expected Yield: 90-95% (crude)[8] Melting Point: 344-346 °C (crude)[8]
Modern Alternatives for Acridone Synthesis
While effective, the use of concentrated sulfuric acid at high temperatures has drawbacks. Modern methods focus on milder conditions. A recently developed strategy employs an iron(II) triflate catalyst with dichloromethyl methyl ether (DCME) to achieve the intramolecular acylation at room temperature, offering a broader substrate scope and higher functional group tolerance.[11]
| Method | Catalyst/Reagent | Temperature | Yield Range | Reference |
| Classic | Conc. H₂SO₄ | 100 °C | 90-95% | [Organic Syntheses, 1943[8]] |
| Iron-Catalyzed | Fe(OTf)₂ / DCME | Room Temp. | 85-98% | [Arkivoc, 2025[11]] |
Part 3: Anthranilate Derivatives in Quinoline & Benzodiazepine Synthesis
While N-phenylanthranilic acid is the ideal precursor for acridones, other derivatives of anthranilic acid are workhorses for synthesizing different heterocyclic systems like quinolines and benzodiazepines.[13][14]
Quinoline Synthesis
The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15] While not using N-phenylanthranilic acid directly, anthranilate esters (e.g., methyl anthranilate) can be elaborated into the necessary precursors for these types of cyclizations. For instance, halogenated anthranilic acids and their derivatives have been reported as key precursors for quinoline-based inhibitors of bacterial quorum sensing.[16]
Benzodiazepine Synthesis
1,4- and 1,5-Benzodiazepines are core structures in many sedative and anxiolytic drugs.[17] Their synthesis often starts from o-phenylenediamine or anthranilic acid derivatives.[18][19] A powerful modern approach is the Ugi four-component reaction (Ugi-4CR). In this strategy, an anthranilate ester (e.g., methyl anthranilate) can serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly build a complex intermediate that can then be cyclized to form the 1,4-benzodiazepine scaffold.[20] This multicomponent approach allows for the creation of diverse libraries of benzodiazepines for drug discovery.
References
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Allen, C. F. H.; McKee, G. H. W. Acridone. Organic Syntheses. 1943, Coll. Vol. 2, p.15. [Link]
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Steingruber, H. S., et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. 2025. [Link]
-
Albert, A.; Ritchie, B. 9-Aminoacridine. Organic Syntheses. 1955, Coll. Vol. 3, p.53. [Link]
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Begum, A., et al. Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. 2019. [Link]
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Csende, F. Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate. 2015. [Link]
-
Shaabani, S., et al. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
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PrepChem.com. Synthesis of Step A -- N-phenyl-anthranilic acid. PrepChem.com. [Link]
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Nasr, T., et al. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. 2024. [Link]
-
SynArchive. Ullmann Condensation. SynArchive. [Link]
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Wikipedia. Ullmann condensation. Wikipedia. [Link]
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Bala, M., et al. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. 2024. [Link]
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BYJU'S. Ullmann Reaction. BYJU'S. [Link]
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PrepChem.com. Synthesis of N-phenyl-anthranilic acid. PrepChem.com. [Link]
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PubChem. N-Phenylanthranilic Acid. PubChem. [Link]
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Mravljak, J., et al. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. PubMed Central. [Link]
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Maji, B., et al. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. MDPI. [Link]
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Slideshare. Ullmann reaction. Slideshare. [Link]
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Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
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PubMed. The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. PubMed. 2009. [Link]
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Szychlińska, K., et al. Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. PMC. 2022. [Link]
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RSC Publishing. Anthranils: versatile building blocks in the construction of C–N bonds and N-heterocycles. Organic Chemistry Frontiers. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
-
ResearchGate. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]
-
Al-Obaidi, A. M. J. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. 2024. [Link]
-
ResearchGate. Camps Reaction and Related Cyclizations. ResearchGate. 2021. [Link]
-
KI Open Archive. Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. 2024. [Link]
-
PubMed. Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. 2021. [Link]
-
NIH. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. 2023. [Link]
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International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
IJTSRD. Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. [Link]
- Google Patents. N-phenyl anthranilic acid derivatives and uses thereof.
-
Organic Chemistry Portal. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes. Organic Chemistry Portal. 2023. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Phenyl Anthranilate Synthesis
Welcome to the technical support center for the synthesis of Phenyl Anthranilate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize for both yield and purity.
Introduction to this compound Synthesis
This compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved through a C-N cross-coupling reaction, presents several challenges that can impact reaction efficiency and product quality. The two primary methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Understanding the nuances of each is critical for success.
-
Ullmann Condensation: A classical approach utilizing a copper catalyst, often requiring high temperatures and polar, high-boiling point solvents.[1][2]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed method that generally proceeds under milder conditions and offers a broader substrate scope.[3][4]
This guide will focus on troubleshooting common issues encountered during these syntheses, providing actionable solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q1: I'm not seeing any product formation in my Ullmann condensation reaction. What are the likely causes?
A1: Low or no yield in an Ullmann reaction can often be traced back to several key factors:
-
Catalyst Inactivity: Traditional Ullmann reactions often use copper powder, which can have a passivating oxide layer. In-situ activation of the copper, for instance, by reduction of copper sulfate with zinc metal in hot water, can be crucial.[1] Modern protocols often favor more soluble and consistently active copper(I) salts like CuI.
-
Insufficient Temperature: The Ullmann condensation is notorious for requiring high temperatures, often in excess of 210°C, to proceed at a reasonable rate.[1] Ensure your reaction is reaching the target temperature.
-
Inappropriate Solvent: The choice of solvent is critical. High-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are typically required to facilitate the reaction and solubilize the reactants at high temperatures.[1][5] Using lower-boiling solvents like toluene or THF may result in poor yields.[5]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl >> F. If you are using an aryl chloride, the reaction will be significantly more challenging and may require a more active catalyst system or higher temperatures. Electron-withdrawing groups on the aryl halide can activate it towards the reaction.[1]
Q2: My Buchwald-Hartwig amination is giving me a low yield. What should I check first?
A2: The Buchwald-Hartwig reaction is generally more robust than the Ullmann, but low yields can still occur. Here’s a troubleshooting checklist:
-
Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered and electron-rich ligands are often required to facilitate the reductive elimination step. For many applications, bidentate phosphine ligands like BINAP and DPPF have proven effective.[3]
-
Base Strength: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃). The choice of base can be substrate-dependent.
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst. For example, some sulfur-containing compounds can irreversibly bind to the palladium, halting the catalytic cycle.
-
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
Purity Issues and Side Reactions
Q3: I've isolated my this compound, but it's contaminated with starting materials. How can I improve the conversion?
A3: Incomplete conversion is a common issue. Consider the following strategies:
-
Reaction Time and Temperature: For Ullmann reactions, extending the reaction time or increasing the temperature (within the limits of solvent and substrate stability) can drive the reaction to completion. For Buchwald-Hartwig aminations, ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Stoichiometry: In some cases, using a slight excess of one of the coupling partners can help to consume the other completely. However, this can complicate purification, so it's a trade-off.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes improve conversion, although this also increases cost and potential for metal contamination in the final product.
Q4: My product is impure, and I suspect side reactions are occurring. What are the common side products and how can I minimize them?
A4: Side reactions can significantly impact purity. Here are some common culprits and their solutions:
-
Homocoupling of Aryl Halide (Biaryl Formation): This is a common side reaction in both Ullmann and Buchwald-Hartwig reactions, leading to the formation of a biaryl species from the aryl halide starting material.
-
Ullmann: This is often promoted by excessively high temperatures.[6]
-
Buchwald-Hartwig: This can be minimized by careful control of the ligand-to-metal ratio and ensuring a sufficiently fast rate of C-N bond formation.
-
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. This can be promoted by sources of hydride in the reaction mixture or by certain catalyst decomposition pathways. Using anhydrous solvents and reagents can help to minimize this.
-
Reaction with Solvent: At the high temperatures often used in Ullmann reactions, the solvent (e.g., DMF) can sometimes participate in side reactions.
Purification Challenges
Q5: I'm having difficulty purifying my this compound. What are the recommended methods?
A5: Effective purification is key to obtaining a high-quality final product.
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating this compound from starting materials and non-polar side products.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a very pure product. A suitable solvent system might involve dissolving the crude material in a hot solvent (e.g., ethanol) and allowing it to cool slowly.[7]
-
Acid-Base Extraction: The amine functionality of this compound allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This is a good way to remove non-basic impurities.
Experimental Protocols & Data
Protocol 1: Ullmann Condensation for this compound
This protocol provides a general procedure. Optimization of specific parameters may be required.
-
To a flame-dried flask under an inert atmosphere, add anthranilic acid (1.0 eq), iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add degassed N-methylpyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture to 180-200°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination for this compound
This protocol provides a general procedure. Optimization of specific parameters may be required.
-
To a flame-dried flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of anthranilic acid (1.0 eq) and bromobenzene (1.1 eq) in degassed toluene.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂) |
| Ligand | Often not required, but can be beneficial | Phosphine-based (e.g., Xantphos, BINAP) |
| Base | Inorganic (e.g., K₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Solvent | High-boiling, polar (e.g., NMP, DMF)[1][5] | Aprotic (e.g., Toluene, Dioxane) |
| Temperature | High (150-220°C)[1] | Moderate (80-120°C) |
Table 1: Comparison of Typical Reaction Conditions
Visualizing the Process
Reaction Mechanism Overview
Caption: Simplified catalytic cycles for the Ullmann Condensation and Buchwald-Hartwig Amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
-
The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. Available at: [Link]
-
Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation - ResearchGate. Available at: [Link]
- PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL - Google Patents.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. Available at: [Link]
-
Ullmann Condensation - SynArchive. Available at: [Link]
-
Buchwald-Hartwig Amination - OpenOChem Learn. Available at: [Link]
-
(PDF) Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation - ResearchGate. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar. Available at: [Link]
-
Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH. Available at: [Link]
- DD219192A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.
-
Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli - Semantic Scholar. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
Design and synthesis of aromatic inhibitors of anthranilate synthase - RSC Publishing. Available at: [Link]
-
Ullmann Reaction - BYJU'S. Available at: [Link]
-
Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate - Aidic. Available at: [Link]
-
acridone - Organic Syntheses Procedure. Available at: [Link]
-
OSHA Method 96: N-Phenyl-1-Naphthylamine and N-Phenyl-2-Naphthylamine. Available at: [Link]
-
This compound | C13H11NO2 | CID 66300 - PubChem - NIH. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
(PDF) Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions - ResearchGate. Available at: [Link]
-
Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate | Chemical Engineering Transactions. Available at: [Link]
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Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed. Available at: [Link]
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Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase. Available at: [Link]
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Methyl anthranilate from phenylanthranilic acid : r/chemistry - Reddit. Available at: [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]
-
(PDF) Synthesis of some novel N-arylhydrazone derivatives of N-phenyl anthranilic acid. Available at: [Link]
-
Studies of the mechanism of anthranilate synthase reaction - PubMed. Available at: [Link]
-
Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides - ResearchGate. Available at: [Link]
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Technical Overview: The Chemistry of Phenyl Anthranilate Synthesis
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of Phenyl anthranilate. As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower you to diagnose and resolve challenges leading to low reaction yields.
This compound and its derivatives are typically synthesized via transition-metal-catalyzed cross-coupling reactions. The two most prevalent and powerful methods are the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Amination (palladium-catalyzed). These reactions form the crucial C-N bond between an aniline derivative and an aryl halide/pseudohalide. Success hinges on a delicate interplay between the starting materials, catalyst system, base, and solvent. Low yields are rarely due to a single factor but rather a combination of suboptimal parameters.
This guide will help you systematically investigate and rectify the most common issues encountered in these sophisticated chemical transformations.
Troubleshooting Guide: Diagnosing Low Yields
Use this flowchart to navigate the troubleshooting process. Start by identifying your primary issue and follow the diagnostic path to the relevant FAQ section for detailed explanations and protocols.
Caption: General troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs) & Protocols
Q1: My reaction isn't starting or is stalling. Could it be my reagents?
A1: Absolutely. The quality and purity of your starting materials and solvent are paramount.
-
Plausible Causes:
-
Impure Starting Materials: Contaminants in your aryl halide or aniline derivative can act as catalyst poisons or introduce competing side reactions. For instance, purification of o-chlorobenzoic acid, a related precursor, is noted as essential to prevent colored impurities and low yields.[1]
-
Water or Oxygen Sensitivity: Both Ullmann and Buchwald-Hartwig reactions are sensitive to atmospheric conditions. Water can hydrolyze reagents and intermediates, while oxygen can deactivate the catalyst, particularly the Pd(0) species in Buchwald-Hartwig amination.[2][3]
-
Base Quality: The base is not just a proton scavenger; it plays a role in the catalytic cycle. Using old, partially carbonated, or hydrated bases (e.g., alkali metal hydroxides or carbonates) can significantly hinder the reaction rate.
-
-
Expert Insight & Protocol:
-
Starting Material Validation: Always verify the purity of your starting materials by NMR or melting point. If impurities are detected, recrystallize or chromatograph the material before use. Basic solutions of anthranilates can oxidize and turn dark, so ensure your starting amine is not significantly discolored.[4]
-
Solvent and Reagent Drying Protocol:
-
Dry solvents using an appropriate drying agent or a solvent purification system. Toluene and dioxane, common solvents for these reactions, should be rigorously dried.
-
Dry solid reagents in a vacuum oven before use, especially the base (e.g., K₂CO₃, K₃PO₄).
-
Ensure your reaction vessel is flame-dried or oven-dried immediately before use.
-
-
Inert Atmosphere Technique: The reaction should be assembled under an inert atmosphere (Argon or Nitrogen). Use standard Schlenk line or glovebox techniques. The reaction mixture should be thoroughly degassed by subjecting it to several cycles of vacuum followed by backfilling with inert gas.
-
Q2: My reaction is sluggish or gives a low conversion rate. How should I optimize the conditions?
A2: Systematic optimization of reaction parameters is key. Temperature, concentration, and choice of base are the most critical variables to investigate.
-
Plausible Causes:
-
Suboptimal Temperature: Ullmann reactions traditionally require very high temperatures (>200 °C), while modern catalyzed versions are milder.[5] Buchwald-Hartwig reactions are also temperature-sensitive; too low a temperature results in slow kinetics, while too high a temperature can cause catalyst decomposition or promote side reactions.[3]
-
Incorrect Base: The strength and nature of the base are critical. A base that is too weak may not facilitate the deprotonation of the amine effectively, while an overly strong base might be incompatible with other functional groups on your substrates.[2]
-
Solvent Choice: The solvent must fully dissolve the reactants and intermediates at the reaction temperature and should have a sufficiently high boiling point. Polar aprotic solvents like DMF, NMP, dioxane, or toluene are common choices.[5]
-
-
Expert Insight & Protocol:
-
Systematic Optimization Workflow: It is best to vary one parameter at a time. Set up a small array of parallel reactions to screen conditions efficiently.
-
Temperature Screening: Start the reaction at a literature-reported temperature (e.g., 80-110 °C for many Buchwald-Hartwig reactions). If conversion is low, incrementally increase the temperature by 10-15 °C and monitor the reaction progress.
-
Base and Solvent Screening: The choice of base and solvent are often linked. For Buchwald-Hartwig reactions, common pairings include K₃PO₄ in dioxane or NaOt-Bu in toluene. For Ullmann couplings, K₂CO₃ in DMF is a classic choice.
-
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Comments |
| Catalyst | CuI, Cu₂O, or Cu powder | Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium pre-catalyst and ligand is crucial.[6] |
| Ligand | Phenanthroline, L-proline | Phosphine-based (e.g., XPhos, SPhos, BINAP) | Ligands accelerate the reaction and stabilize the catalyst.[7] |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LiHMDS | Base strength should be matched to the pKa of the amine.[2] |
| Solvent | DMF, NMP, Pyridine | Toluene, Dioxane, THF | Must be high-purity and anhydrous. |
| Temperature | 100 - 210 °C | 80 - 120 °C | Modern ligand systems have significantly lowered temperature requirements.[5] |
Q3: I suspect my catalyst is the problem. How do I choose the right system and ensure it's active?
A3: The catalyst/ligand system is the heart of the reaction. Its selection and handling are critical for success.
-
Plausible Causes:
-
Inappropriate Ligand Choice: In Buchwald-Hartwig amination, the ligand dictates the catalyst's reactivity and stability. Sterically hindered biarylphosphine ligands (e.g., XPhos) are often required for coupling less reactive aryl chlorides or hindered substrates.[8][9]
-
Catalyst Deactivation: The active catalytic species (Pd(0) or Cu(I)) can be oxidized and deactivated if the reaction is not kept scrupulously free of air.[2] Impurities in the starting materials can also act as poisons.
-
Poor Pre-catalyst Activation: Some palladium pre-catalysts require an initial reduction from Pd(II) to the active Pd(0) state in the reaction mixture. If this step is inefficient, the catalytic cycle will not initiate properly.[2]
-
-
Expert Insight & Protocol:
-
Ligand Selection: For Buchwald-Hartwig, start with a versatile, second-generation pre-catalyst like XPhos Pd G2. These are often air-stable and provide reliable activation.[8] For Ullmann reactions, simple ligands like 1,10-phenanthroline or even amino acids like L-proline can dramatically improve yields and lower reaction temperatures.[10]
-
Catalytic Cycle Troubleshooting: Understanding the catalytic cycle helps pinpoint potential failure points.
Caption: Simplified Buchwald-Hartwig catalytic cycle. Low yields can result from failures at any step.
-
Troubleshooting Steps:
-
If oxidative addition is slow (common with Ar-Cl), switch to a more electron-rich, bulky ligand.
-
If reductive elimination is the issue, sometimes a change in solvent polarity or temperature can help.
-
Consider using a different palladium source or pre-catalyst that is known to be highly active.
-
-
Q4: My reaction seems to work, but I lose most of my material during work-up. How can I improve my recovery?
A4: Product loss during extraction and purification is a very common, yet often overlooked, source of low yield.
-
Plausible Causes:
-
Emulsion Formation: The amphiphilic nature of the product and starting materials can lead to stubborn emulsions during aqueous work-up, trapping the product.
-
Incomplete Extraction: The product may have significant solubility in the aqueous phase, especially if the pH is not optimal.
-
Degradation on Silica Gel: Anthranilate derivatives, being both amines and esters, can be sensitive. The acidic nature of standard silica gel can sometimes lead to product degradation or irreversible binding to the column.
-
Precipitation/Crystallization Losses: If the product is highly crystalline, it may precipitate prematurely during transfers or extractions, leading to physical loss of material.
-
-
Expert Insight & Protocol:
-
Work-up Optimization:
-
Breaking Emulsions: Add brine (saturated NaCl solution) or small amounts of a different organic solvent to break up emulsions. Centrifugation can also be effective.
-
pH Adjustment: Before extraction, ensure the aqueous layer's pH is adjusted to maximize the neutrality of your product, thereby increasing its solubility in the organic phase.
-
Back-Extraction: After the primary extraction, re-extract the aqueous layer with fresh solvent 2-3 times to ensure complete recovery.[3]
-
-
Purification Strategy:
-
Neutralized Silica: If using column chromatography, consider pre-treating the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Purification: Recrystallization is an excellent alternative to chromatography for crystalline products and can often provide material of very high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[4]
-
-
Q5: My TLC/LC-MS shows multiple spots. What are the likely side reactions?
A5: Identifying byproducts is the first step to suppressing their formation.
-
Plausible Causes & Solutions:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is often promoted by excess base or high temperatures.
-
Solution: Lower the reaction temperature and use the minimum effective amount of base. Screening different bases can also identify one less prone to this pathway.[8]
-
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species (the "classic" Ullmann reaction).[11] This is more common in copper-catalyzed reactions but can occur with palladium as well.
-
Solution: Ensure the catalyst and ligand concentrations are appropriate. Using a ligand that promotes the desired cross-coupling over homocoupling is key.
-
-
Amine Oxidation/Decomposition: The amine starting material or the product can be sensitive to oxidation, especially at high temperatures in the presence of a transition metal catalyst.
-
Solution: Maintain a strict inert atmosphere throughout the reaction and work-up. Avoid excessive heating.
-
-
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions of anthranil and phenylboronic acid. Retrieved from [Link]
-
Lundgren, S. (2008). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.
-
Royal Society of Chemistry. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Retrieved from [Link]
-
National Institutes of Health. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
AIDIC. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]
-
PDBj. (n.d.). Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). Method for recycling anthranilic acid from methyl anthranilate wastewater.
-
Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]
-
Chemical Engineering Transactions. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]
Sources
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- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Purification of Phenyl Anthranilate by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of phenyl anthranilate via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon controlled cooling, the solubility of this compound decreases, causing it to crystallize out of the solution in a purified form, while the impurities remain dissolved in the surrounding liquid (the "mother liquor").[2][3] This process not only separates the compound from soluble impurities but also allows for the formation of a more stable and ordered crystal lattice, excluding contaminants.[3]
Q2: What are the key characteristics of an ideal solvent for this compound recrystallization?
Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit the following properties:
-
High-Temperature Solubility: It must dissolve this compound completely when hot (near the solvent's boiling point).[3]
-
Low-Temperature Insolubility: this compound should be sparingly soluble or insoluble in the solvent at low temperatures (room temperature or below) to ensure maximum recovery.[1][3]
-
Favorable Temperature Coefficient: The solubility curve should be steep, meaning a large difference in solubility between hot and cold conditions.[3]
-
Inertness: The solvent must not react chemically with this compound.[3]
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]
Q3: Which solvents are good starting points for recrystallizing this compound?
Given that this compound is an aromatic ester, the "like dissolves like" principle suggests certain solvent classes. A useful rule of thumb is to use a solvent containing a similar functional group.[4][5]
Good candidates to test include:
-
Alcohols (Ethanol, Methanol, Isopropanol): Ethanol is a common and effective solvent for many organic solids.[5]
-
Esters (Ethyl Acetate): Ethyl acetate is often an excellent choice for purifying other esters.[4]
-
Aromatic Hydrocarbons (Toluene): Toluene can be effective for aromatic compounds.[4]
-
Mixed Solvent Systems: If no single solvent is ideal, a binary mixture can be used. Common pairs include ethanol/water, hexane/ethyl acetate, or toluene/hexane.[4][5] In this system, this compound is dissolved in the "soluble" solvent, and the "anti-solvent" (in which it is insoluble) is added dropwise until the solution becomes cloudy (the saturation point).
Q4: What are the likely impurities in a crude sample of this compound?
Impurities typically stem from the synthesis process. This compound is synthesized from anthranilic acid and a phenyl donor. Therefore, common impurities may include:
-
Unreacted starting materials (e.g., anthranilic acid, phenol).
-
Side-products from competing reactions.
-
Colored degradation products, as anthranilic acid and its derivatives can sometimes form colored impurities upon heating or in basic solutions.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound.
Problem: No crystals are forming, even after the solution has cooled to room temperature.
-
Causality & Explanation: This is the most common issue and usually indicates that the solution is not supersaturated. This happens for two main reasons:
-
Excess Solvent: Too much solvent was added during the dissolution step. The concentration of this compound is too low to reach saturation upon cooling, preventing crystallization.[7][8]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. A perfectly smooth glass surface and a completely homogenous solution can sometimes lead to a stable, supersaturated state without crystallization.[7]
-
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]
-
Seeding: If available, add a tiny crystal of pure this compound ("seed crystal") to the solution. This provides a template for further crystal formation.[7]
-
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[9] Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[7]
-
Problem: The product has "oiled out" instead of forming crystals.
-
Causality & Explanation: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer or globules instead of solid crystals.[9] This is often caused by:
-
High Impurity Levels: Significant impurities can depress the melting point of the crude solid, making it more likely to precipitate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution before the temperature has dropped below its melting point.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of the solute.
-
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the flask to dissolve the oil. Add a small amount of additional solvent (if using a mixed system, add more of the "soluble" solvent) to keep the compound dissolved for longer.[7][9] Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to trap solvent vapor and slow heat loss.[9]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a different mixed solvent system.
-
Problem: Crystals formed, but the final yield is very low.
-
Causality & Explanation: A low yield indicates that a significant amount of the product was lost during the process. Common causes include:
-
Using Excessive Solvent: As explained above, this is a primary cause of low recovery, as a large portion of the compound will remain in the mother liquor.[8]
-
Premature Crystallization: If the solution cools during a hot filtration step (used to remove insoluble impurities), the product can crystallize in the filter funnel, leading to loss.
-
Incomplete Cooling: Not cooling the solution sufficiently (e.g., in an ice bath) means more product will remain dissolved.[8]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not cold enough, can dissolve some of the purified product.[8]
-
-
Solutions:
-
Optimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1]
-
Recover from Mother Liquor: If the mother liquor has not been discarded, try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to keep them warm.
-
Proper Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to wet the crystal cake, and then reapply the vacuum.[8]
-
Problem: The final crystals are colored, but the pure compound should be white/colorless.
-
Causality & Explanation: Color in the final product is a clear sign of persistent, colored impurities. These impurities have solubility characteristics similar to this compound and co-crystallize with it.
-
Solutions:
-
Use Activated Charcoal: Activated charcoal (or carbon) can be used to adsorb colored, high-molecular-weight impurities.[3]
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Bring the solution back to a boil for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal before setting the solution aside to cool.
-
-
Data Summary: Solvent Properties
The selection of a solvent is an empirical process.[10] This table provides properties of common solvents to guide your initial small-scale tests.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Hazards |
| Ethanol | 78.4 | 24.5 | Flammable. Good general-purpose solvent for moderately polar compounds.[5] |
| Methanol | 64.7 | 32.7 | Flammable, toxic. More polar than ethanol. |
| Isopropanol | 82.6 | 19.9 | Flammable. Less polar than ethanol. |
| Ethyl Acetate | 77.1 | 6.0 | Flammable, irritant. Good for esters.[4] |
| Toluene | 110.6 | 2.4 | Flammable, toxic. Good for aromatic compounds.[4] |
| Hexane | 68.7 | 1.9 | Flammable, neurotoxin. Non-polar, often used as an anti-solvent.[5] |
| Water | 100.0 | 80.1 | Non-flammable. Good for polar compounds or as an anti-solvent with alcohols.[4] |
Data compiled from various sources.[4][5][11]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure. The choice of solvent and specific volumes will need to be determined through preliminary small-scale tests.
Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount of crude this compound (~20-30 mg) into several test tubes.
-
Add a potential solvent (~0.5 mL) to each tube at room temperature. Observe solubility. A good candidate solvent will not dissolve the solid at this stage.[8]
-
Gently heat the test tubes that showed poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.[8]
-
Remove the tubes from the heat and allow them to cool to room temperature, then in an ice bath. The best solvent is one that produces a high yield of crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (the flask size should be such that the solvent will fill it to about one-third to one-half of its volume).
-
Add a boiling chip and cover the flask with a watch glass.
-
Heat the chosen solvent in a separate beaker.
-
Add a small portion of the hot solvent to the flask containing the solid and bring the mixture to a boil.[3]
-
Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[1]
-
-
Decolorization & Hot Filtration (if necessary):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface.[9] Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[8]
-
Break the vacuum and add a minimal amount of ice-cold recrystallization solvent to wash away the impurity-laden mother liquor from the crystal surfaces.
-
Reapply the vacuum to draw the wash solvent through the crystals.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the crystals to a watch glass and allow them to dry completely in the air or in a drying oven at a temperature well below the compound's melting point.
-
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - N-Phenyl Anthranilic Acid 97% AR. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Phenethyl anthranilate. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66300, this compound. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - N-Phenylanthranilic acid. Retrieved from [Link]
- Wang, Z., et al. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Occidental College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Organic Chemistry Solutions. (2022, July 8). How to choose solvent for recrystallization. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
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- 2. mt.com [mt.com]
- 3. Recrystallization [sites.pitt.edu]
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- 5. Tips & Tricks [chem.rochester.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Identifying and removing side products in Phenyl anthranilate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Phenyl Anthranilate synthesis. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis and purification of this compound. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights to help you identify and remove critical side products, ensuring the integrity of your final compound.
Section 1: Frequently Asked Questions - Identification of Common Side Products
This section addresses the crucial first step in any purification workflow: knowing what you are looking for. Accurate identification of impurities is paramount for developing an effective purification strategy.
Q1: What are the most likely side products in my this compound synthesis and why do they form?
A1: In a typical synthesis, such as the esterification of anthranilic acid with phenol, several side products can arise depending on the reaction conditions. The most common impurities include:
-
N-Phenylanthranilic Acid: This is a frequent byproduct, especially if the reaction is carried out under conditions that favor amine reactivity, such as in Ullmann-type couplings of an aniline with an ortho-substituted benzoic acid.[1] It can also form if there is any hydrolysis of the desired ester product back to the starting acid, followed by a side reaction.
-
Unreacted Anthranilic Acid: Incomplete esterification will leave residual starting material. This is often due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Dianthranilide (Tetrahydrodibenzodiazocinedione): This impurity can form from the intermolecular condensation of two molecules of an anthranilate ester, particularly during transesterification reactions if using a precursor like methyl anthranilate.[2][3]
-
Oxidation Products: Anthranilic acid and its derivatives can be susceptible to oxidation, especially in the presence of air at elevated temperatures or in basic solutions.[4] This often results in the formation of colored impurities, leading to a crude product that may be brown or reddish-brown.[4]
Understanding the genesis of these impurities is key. For instance, the presence of N-phenylanthranilic acid suggests that reaction conditions might be too harsh, promoting N-arylation over O-acylation.
Q2: How can I use Thin Layer Chromatography (TLC) for a rapid purity assessment of my crude this compound?
A2: TLC is an indispensable tool for the real-time monitoring of your reaction and for a quick assessment of your crude product's purity. A well-chosen solvent system will allow you to visualize the desired product and the primary impurities.
Here is a summary of expected TLC behavior in a common solvent system:
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization Notes |
| This compound (Product) | ~0.5 - 0.6 | UV active. May appear as a light-yellow spot. |
| Anthranilic Acid (Starting Material) | ~0.1 - 0.2 | Tends to streak due to its acidity. UV active. |
| N-Phenylanthranilic Acid | ~0.2 - 0.3 | UV active. Its polarity is intermediate between the starting material and the product. |
| Dianthranilide | Baseline or very low Rf | Highly polar, often remains at the origin. UV active. |
Expert Tip: Spot the crude reaction mixture alongside your starting materials on the same TLC plate. This co-spotting technique is the most reliable way to confirm the consumption of starting materials and the formation of new products.
Q3: What are the key spectroscopic features (¹H NMR, IR) that can help me identify this compound and its common impurities?
A3: Spectroscopic analysis is the definitive method for product and impurity identification.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly diagnostic.
-
This compound: Will show distinct multiplets for the four protons on the anthranilate ring and the five protons on the phenyl ester group. A broad singlet corresponding to the -NH₂ protons will also be present, typically around 5-6 ppm, although this can vary.[5]
-
Anthranilic Acid: The carboxylic acid proton gives a very broad signal, often above 10 ppm.
-
N-Phenylanthranilic Acid: The N-H proton will appear as a sharp singlet at a higher chemical shift (around 9.3-9.7 ppm), and the carboxylic acid proton will also be present at a very high chemical shift (>10 ppm).[6]
-
-
IR Spectroscopy:
-
This compound: Look for two distinct N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ester (around 1680-1720 cm⁻¹), and C-O stretching bands.
-
Anthranilic Acid: Will show a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) that can overlap with the N-H stretches.
-
N-Phenylanthranilic Acid: Will have a single N-H stretch for the secondary amine (around 3300 cm⁻¹) and a broad O-H stretch.[7]
-
Section 2: Troubleshooting and Purification Protocols
This section provides actionable troubleshooting advice and detailed protocols to guide you through the purification process.
Q4: My crude product is a dark, oily residue instead of a solid. What is the best approach for purification?
A4: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your desired compound, or it could be due to residual solvent. The first step is to ensure all volatile solvents have been removed under high vacuum. If it remains an oil, column chromatography is the preferred method of purification.
dot graph TD { A[Crude Product] --> B{Is it an oil or a solid?}; B -->|Oil| C[Column Chromatography]; B -->|Solid| D{What color is it?}; D -->|Off-white/Yellow| E[Recrystallization]; D -->|Brown/Red| F[Charcoal Treatment then Recrystallization]; C --> G[Pure this compound]; E --> G; F --> G;
} enddot Caption: Purification Decision Workflow
Q5: What is the most effective protocol for recrystallizing this compound?
A5: Recrystallization is an excellent technique for purifying solid crude this compound, especially for removing small amounts of impurities.[8][9][10] The key is selecting a solvent in which the product is soluble when hot but sparingly soluble at room temperature or below.
Recommended Protocol for Recrystallization:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. For highly impure, colored samples, an initial purification step may be necessary.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with constant swirling.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly under vacuum to remove any residual solvent.
Q6: I am struggling to separate a persistent impurity using column chromatography. What adjustments can I make?
A6: If a standard silica gel column with a hexane/ethyl acetate gradient is not providing adequate separation, there are several advanced techniques you can employ.
-
Change the Stationary Phase: Phenyl-type HPLC columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the stationary phase and your analyte.[11][12][13][14] This can alter the elution order and improve the separation of closely related aromatic impurities.
-
Modify the Mobile Phase:
-
Add a small percentage of a more polar solvent: Adding a small amount of methanol or a few drops of acetic acid (if your compound is stable to acid) to the mobile phase can sometimes improve peak shape and resolution, especially for polar, streaking compounds like residual anthranilic acid.
-
Try a different solvent system: Switching to a completely different solvent system, such as dichloromethane/methanol, can dramatically alter the selectivity of the separation.
-
Workflow for Optimizing Column Chromatography:
By systematically addressing the identification of side products and applying targeted purification strategies, you can significantly improve the purity and yield of your this compound synthesis.
References
-
PrepChem.com. (n.d.). Synthesis of N-phenyl-anthranilic acid. Retrieved from [Link]
-
Lund, T. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). DE2636423B1 - Process for the production of anthranilic acid esters.
-
National Center for Biotechnology Information. (n.d.). Phenethyl anthranilate. PubChem Compound Database. Retrieved from [Link]
-
Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.
-
Quora. (n.d.). What is the mechanism of anthranilic acid synthesis from phthalimide?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034169). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]
-
Reddit. (2023). Satisfying recrystallization. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PMC. Retrieved from [Link]
-
Europe PMC. (n.d.). Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase. Retrieved from [Link]
-
Reddit. (2025). Methyl anthranilate from phenylanthranilic acid. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of anthranilic acid and Ag (I) complex 3. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Phenyl HPLC Column, Liquid Chromatography Column. Retrieved from [Link]
- Google Patents. (n.d.). Method for recycling anthranilic acid from methyl anthranilate wastewater.
-
PNAS. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Retrieved from [Link]
-
Kromasil. (n.d.). Kromasil Phenyl. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H11NO2). Retrieved from [Link]
-
Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]
-
Organic Syntheses. (n.d.). acridone. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.
-
Chromatography Forum. (2013). Phenyl column. Retrieved from [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Reddit. (2024). cleaning anthranilic acid. r/OrganicChemistry. Retrieved from [Link]
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- 1. prepchem.com [prepchem.com]
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- 4. sciencemadness.org [sciencemadness.org]
- 5. rsc.org [rsc.org]
- 6. N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum [chemicalbook.com]
- 7. N-Phenylanthranilic acid(91-40-7) IR Spectrum [m.chemicalbook.com]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. scs.illinois.edu [scs.illinois.edu]
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- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Phenyl Anthranilate Stability Under UV Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl anthranilate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when exposed to ultraviolet (UV) irradiation. As direct studies on the photostability of this compound are limited, this document synthesizes information from established photochemical principles and data from structurally analogous compounds, such as methyl anthranilate, menthyl anthranilate, and aminobenzoic acids, to provide a robust framework for your experimental design and troubleshooting.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected UV absorption profile for this compound?
Q2: What are the likely primary photodegradation pathways for this compound?
Based on studies of related aminobenzoates, two primary pathways are likely:
-
Radical Formation: Upon absorption of UVB and UVC radiation, aminobenzoic acid derivatives can undergo cleavage of the N-H bond in the amino group to form an aminyl radical.[3]
-
Excited State Reactions: Like menthyl anthranilate, this compound can be excited to a singlet state upon UV absorption, which can then undergo intersystem crossing to a more stable triplet state.[4][5] This triplet state is a key intermediate that can lead to degradation or interact with other molecules, such as oxygen, to produce reactive singlet oxygen.[4][5]
Q3: How does the solvent or formulation matrix affect the photostability of this compound?
The surrounding environment critically influences photostability. The polarity of the solvent can affect the energy levels of the excited states and the stability of any charged intermediates. More importantly, in a formulation, interactions with other ingredients are key. For example, other UV filters like octocrylene have been shown to stabilize methyl anthranilate by quenching its reactive triplet state.[6] Conversely, some components might act as photosensitizers, accelerating degradation.
Q4: What are the common analytical techniques to assess the photostability of this compound?
A combination of techniques is recommended for a comprehensive analysis:
-
UV-Visible Spectrophotometry: This is a straightforward method to monitor the disappearance of the parent this compound molecule by observing the decrease in its characteristic absorption peaks over time.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for quantifying the concentration of the parent compound before and after UV exposure. This method provides a direct measure of degradation.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the degradation products by separating them chromatographically and then determining their mass-to-charge ratio.[8]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound under UV irradiation.
Issue 1: Rapid and Complete Degradation of this compound Observed
-
Question: I am observing that my this compound sample degrades almost completely shortly after starting UV exposure. Is this expected, and how can I modulate the degradation rate for mechanistic studies?
-
Answer & Troubleshooting Steps:
-
Light Source Intensity and Spectrum: Verify the spectral output and irradiance of your UV source. High-power lamps, especially those with significant UVC output, can cause very rapid degradation. For controlled studies, consider using a solar simulator with defined UVA and UVB outputs that mimic natural sunlight, as specified in guidelines like ICH Q1B.[6]
-
Solvent Purity: Impurities in solvents can act as photosensitizers. Ensure you are using high-purity, spectroscopy-grade solvents.
-
Oxygen Content: The presence of dissolved oxygen can significantly accelerate photodegradation, particularly if triplet state mechanisms and singlet oxygen formation are involved.[4][5] To slow down the reaction, you can deoxygenate your sample by bubbling an inert gas like nitrogen or argon through the solution before and during irradiation.
-
Concentration Effects: At very high concentrations, molecules can self-quench, potentially slowing degradation. Conversely, at very low concentrations, the quantum yield of degradation might be higher. Investigate a range of concentrations to find optimal conditions for your study.
-
Issue 2: Inconsistent Degradation Rates Between Replicate Experiments
-
Question: I am getting significant variability in the percentage of this compound degradation between what should be identical experiments. What are the likely sources of this inconsistency?
-
Answer & Troubleshooting Steps:
-
Precise Control of Experimental Geometry: Ensure the distance and angle between the light source and the sample are identical for every experiment. Any variation will alter the received dose of UV radiation.
-
Sample Temperature: Photochemical reaction rates can be temperature-dependent. Use a thermostatted sample holder to maintain a constant temperature.[8]
-
Uniform Sample Preparation: If you are irradiating thin films, ensure a consistent and uniform thickness. For solutions, ensure they are well-mixed to avoid concentration gradients.[8]
-
Light Source Stability: Check for fluctuations in the output of your UV lamp over time. Use a radiometer to monitor the light intensity during the experiment.
-
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Post-Irradiation
-
Answer & Troubleshooting Steps:
-
Systematic Peak Identification with LC-MS: Utilize the mass spectrometry data to propose molecular formulas for the photoproducts. Look for masses corresponding to expected transformations like hydroxylation, oxidation, or cleavage of the ester bond.
-
Consider Solvent Adducts: In some cases, reactive intermediates can react with the solvent. Analyze a blank irradiated solvent to rule out peaks arising from solvent degradation.
-
Forced Degradation Studies: To generate larger quantities of the photoproducts for characterization (e.g., by NMR), you can perform forced degradation under more extreme conditions (higher light intensity, presence of an oxidizing agent like H₂O₂).
-
III. Experimental Protocols
Protocol 1: Standard Photostability Assessment of this compound in Solution
This protocol outlines a standard method for quantifying the photodegradation of this compound in a solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.
-
Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) that gives an absorbance reading between 1 and 1.5 at its λmax.
-
Initial Analysis (T=0): Analyze the working solution using a validated HPLC-UV method to determine the initial concentration (C₀) of this compound. Obtain a full UV-Vis spectrum from 200-400 nm.
-
UV Irradiation: Place a known volume of the working solution in a quartz cuvette. Irradiate the sample with a controlled UV source (e.g., a solar simulator). At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot for analysis.
-
Time-Point Analysis: Analyze each aliquot by HPLC-UV to determine the concentration of this compound (Cₜ) at each time point.
-
Data Analysis: Plot the percentage of remaining this compound ((Cₜ/C₀) * 100) against irradiation time. This will give you the degradation profile.
Protocol 2: Identification of Photodegradation Products using LC-MS
This protocol focuses on identifying the main photoproducts.
-
Sample Preparation for Irradiation: Prepare a more concentrated solution of this compound (e.g., 100 µg/mL) to generate a sufficient amount of photoproducts for detection.
-
Irradiation: Expose the solution to UV radiation for a period sufficient to cause significant degradation (e.g., 50% degradation as determined by a preliminary study like Protocol 1).
-
LC-MS Analysis: Analyze the irradiated sample, a non-irradiated control, and a solvent blank using an LC-MS system.
-
Data Interpretation:
-
Compare the total ion chromatograms of the irradiated and non-irradiated samples to identify new peaks.
-
Examine the mass spectra of these new peaks to determine their molecular weights.
-
Propose structures for the photoproducts based on logical photochemical transformations (e.g., hydroxylation, cleavage of the ester bond, dimerization).
-
IV. Data Presentation
Table 1: Hypothetical Photodegradation Data for this compound under Different Conditions
| Condition | Irradiation Time (hours) | This compound Remaining (%) | Key Photoproducts (m/z) |
| Ethanol (Aerated) | 4 | 65% | 229 [M+O-H]⁺, 121 [C₇H₇NO₂]⁺ |
| Ethanol (Deoxygenated) | 4 | 85% | 121 [C₇H₇NO₂]⁺ |
| Ethanol + Octocrylene | 4 | 95% | Minor peaks |
This table is illustrative and provides a template for presenting your own experimental data.
V. Visualizations
Diagram 1: Postulated Photochemical Pathways for this compound
Caption: Postulated photochemical pathways for this compound upon UV exposure.
Diagram 2: Experimental Workflow for Photostability Testing
Caption: General experimental workflow for assessing the photostability of this compound.
VI. References
-
Lin, M., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 726. [Link]
-
Gasparro, F. P., et al. (1987). Stability of PABA After UV Irradiation in Vivo and in Vitro. Photodermatology, 4(4), 201-4. [Link]
-
Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 624. [Link]
-
Monti, S., et al. (2001). The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. Photochemistry and Photobiology, 74(5), 641-648. [Link]
-
ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10). Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. PubMed. [Link]
-
ResearchGate. (n.d.). UV/Visible absorption spectrum of methyl anthranilate (MA, black solid...). Retrieved from [Link]
-
ResearchGate. (n.d.). Change in the UV/Vis absorption spectra during the photolysis of.... Retrieved from [Link]
-
Monti, S., et al. (2001). The photophysical properties of menthyl anthranilate: a UV-A sunscreen. Photochemistry and Photobiology, 74(5), 641-8. [Link]
-
Dong, W., et al. (2015). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Environmental Science and Pollution Research International, 23(6), 5620-5630. [Link]
-
Wikipedia. (n.d.). Sunscreen. Retrieved from [Link]
-
Afonso, S., et al. (2020). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Molecules, 25(21), 5029. [Link]
-
Krupkova, A., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9419-9428. [Link]
-
ResearchGate. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]
-
da Silva, A. B., et al. (2023). Design and Synthesis of New Anthranyl Phenylhydrazides: Antileishmanial Activity and Structure–Activity Relationship. Pharmaceuticals, 16(8), 1129. [Link]
-
Reddit. (2025). Methyl anthranilate from phenylanthranilic acid. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Synthesis, optical properties and photostability of novel fluorinated organic–inorganic hybrid (R–NH3)2PbX4 semiconductors. Retrieved from [Link]
-
MDPI. (2021). Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. Retrieved from [Link]
-
OUCI. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common problems in Phenyl anthranilate crystallization and solutions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of Phenyl Anthranilate. The following question-and-answer-based guide offers solutions grounded in crystallographic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not getting any crystals. The solution remains clear even after cooling. What's wrong?
A1: Failure to achieve nucleation is a common hurdle. It indicates that the solution is not sufficiently supersaturated, or there's a kinetic barrier to the formation of initial crystal nuclei.
Root Causes & Solutions:
-
Insufficient Supersaturation: The concentration of this compound may be below its saturation point at the cooled temperature.
-
High Kinetic Barrier to Nucleation: Spontaneous nucleation requires molecules to overcome an energy barrier to form a stable nucleus.[3] Sometimes, even a supersaturated solution needs a trigger.
-
Solution 1: Scratching Method: Use a glass rod to gently scratch the inner surface of the crystallization flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to form.[4]
-
Solution 2: Seeding: Introduce a "seed crystal"—a tiny, pre-existing crystal of pure this compound—into the supersaturated solution. This bypasses the initial nucleation barrier by providing a template for further crystal growth.[4][5]
-
Solution 3: Drastic Cooling: As a last resort, placing the flask in a lower temperature bath (e.g., an ice-salt bath) can dramatically increase supersaturation and force nucleation.[4] Be aware this can lead to rapid crystallization and smaller, less pure crystals.
-
Troubleshooting Workflow for No Crystal Formation
Caption: Troubleshooting workflow for inducing nucleation.
Q2: My compound is "oiling out" instead of forming solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This typically happens when a highly supersaturated solution is cooled below the melting point of the solute in the presence of the solvent, or when the rate of cooling is too rapid for molecules to organize into a crystal lattice. [6][7]
Root Causes & Solutions:
-
Excessive Supersaturation: The concentration of the solute is too high, favoring rapid, disordered precipitation over ordered crystallization.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10%) of additional fresh solvent to reduce the concentration. Allow the solution to cool much more slowly.[6]
-
-
Rapid Cooling: Fast cooling does not provide sufficient time for molecules to align correctly in a crystal lattice.
-
Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a very slow cooling rate. This is a critical parameter for growing high-quality crystals.
-
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the solubility curve of this compound in that solvent is too steep.
-
Solution: Select a solvent with a lower boiling point or a more favorable solubility profile. Refer to solubility data for guidance. For the closely related N-phenylanthranilic acid, solubility is highest in acetone and ethyl acetate, and lower in alcohols and toluene, which can be a useful starting point.[8]
-
Q3: My crystal yield is very low. How can I improve it?
A3: Low yield is typically a result of incomplete crystallization, meaning a significant amount of the compound remains dissolved in the mother liquor. [9]
Root Causes & Solutions:
-
Sub-optimal Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility is still significant at low temperatures, the yield will suffer.
-
Solution: Consult solubility data to choose a better solvent or solvent system. The table below provides solubility data for N-phenylanthranilic acid, a close structural analog, which can guide your solvent selection for this compound.
-
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will leave a substantial amount of product in the solution.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath or a refrigerator for several hours to maximize the precipitation of the crystals.[6]
-
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Solution: Ensure the concentration of the solute in the mother liquor has reached equilibrium. If crystals are still forming, allow more time before filtration.
-
Table 1: Solubility of N-phenylanthranilic acid in Various Organic Solvents Data can be used as a proxy to guide solvent selection for this compound.
| Solvent | Solubility Order (High to Low) | Rationale for Use in Crystallization |
| Acetone | 1 | High solubility may require an anti-solvent for good yield. |
| Ethyl Acetate | 2 | Good general-purpose crystallization solvent. |
| 1-Butanol | 3 | Lower solubility than acetone, potentially good for cooling crystallization. |
| n-Propanol | 4 | Similar to 1-butanol. |
| Ethanol | 5 | A common choice, balances solubility and volatility.[10] |
| Isopropanol | 6 | Lower solubility, may lead to higher yield upon cooling. |
| Methanol | 7 | Lower solubility, suitable for compounds that are highly soluble elsewhere. |
| Toluene | 8 | Good for less polar compounds; different selectivity. |
| Acetonitrile | 9 | Lowest solubility in this set; could be a good anti-solvent. |
| (Source: Adapted from experimental data on N-phenylanthranilic acid[8]) |
Q4: The crystals are discolored and impure. What is the best way to purify them?
A4: Discoloration and impurities indicate that contaminants are being trapped within the crystal lattice during formation or are adsorbed onto the crystal surface. [11][12] Anthranilic acid derivatives, in particular, can form colored oxidation or self-condensation products, especially when heated.[10]
Root Causes & Solutions:
-
Impurities Co-crystallizing: Impurities with similar structures or properties can be incorporated into the crystal lattice.[13][14]
-
Solution 1: Recrystallization: This is the most effective method for purification.[2] Dissolve the impure crystals in a minimum amount of appropriate hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form new, purer crystals.
-
Solution 2: Activated Charcoal Treatment: If the discoloration is due to colored organic impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[10]
-
-
Rapid Crystal Growth: Fast crystallization can trap pockets of solvent and mother liquor within the crystals.[11][12]
-
Solution: Slow down the crystallization process by reducing the rate of cooling or using a more dilute solution. This allows for more selective incorporation of the target molecule into the growing crystal lattice.
-
Impact of Impurities on Crystal Growth
Caption: How impurities interfere with crystal growth.
Q5: My crystals are forming as fine needles, which are difficult to filter and handle. How can I change the crystal habit?
A5: Crystal habit refers to the external shape of a crystal. An acicular (needle-like) habit is common but often problematic for downstream processing due to poor flow and filtration properties. [15] The habit is determined by the relative growth rates of different crystal faces; fast-growing faces grow out of existence, while slow-growing faces dominate the final shape.[16]
Root Causes & Solutions:
-
Solvent Effects: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.[17][18]
-
Supersaturation Level: Very high supersaturation often favors rapid, one-dimensional growth, leading to needles.
-
Solution: Lower the supersaturation level by using a more dilute solution and cooling it more slowly. This provides a more controlled growth environment that can favor the development of more stable, block-like crystals.
-
-
Presence of "Habit-Modifying" Impurities: Certain impurities can selectively adsorb onto the fastest-growing crystal faces, slowing their growth and thereby changing the overall crystal shape.[14][16]
-
Solution: While often unintentional, this effect can be leveraged. Introduce a small amount of a carefully chosen additive (a "habit modifier") that is structurally similar to this compound. This molecule may preferentially bind to certain faces, inhibiting their growth and resulting in a different crystal habit.[15] This is an advanced technique requiring careful screening.
-
Q6: I suspect I have different crystal forms (polymorphs). How do I confirm this and control which one I get?
A6: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point. Controlling polymorphism is critical in pharmaceutical development.[20]
Confirmation of Polymorphism:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique. Each polymorph will produce a unique diffraction pattern.[21][22]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and phase transitions between polymorphs.[22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Polymorphs may show subtle but distinct differences in their vibrational spectra due to different molecular conformations and intermolecular interactions in the crystal lattice.[21][22]
Controlling Polymorphism:
The polymorph obtained is often a function of kinetics versus thermodynamics. Metastable forms (kinetic products) often crystallize first, while the most stable form (thermodynamic product) is favored under equilibrium conditions.[20][23]
-
Solvent Choice: The solvent can stabilize certain molecular conformations or intermediates, directing crystallization toward a specific polymorph.[24]
-
Temperature and Supersaturation: These are key controlling factors.[23] High supersaturation and low temperatures often favor the nucleation of metastable forms, while lower supersaturation and higher temperatures can favor the more stable form.[23]
-
Seeding: Seeding a supersaturated solution with crystals of the desired polymorph is the most reliable way to ensure that form crystallizes.[25]
-
Anti-Solvent Addition Rate: In anti-solvent crystallization, the rate of addition can be a critical parameter for controlling which polymorph nucleates.[24][26]
References
-
Title: Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling Source: ResearchGate URL: [Link]
-
Title: 3.5E: Initiating Crystallization Source: Chemistry LibreTexts URL: [Link]
- Title: Methods of modifying crystal habit Source: Google Patents URL
-
Title: Impact of impurities on crystal growth Source: Nature URL: [Link]
-
Title: CRYSTAL CHARACTERIZATION TECHNIQUES Source: International Journal of Pure and Applied Mathematics URL: [Link]
-
Title: The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient Source: ResearchGate URL: [Link]
-
Title: A bad (crystal) habit - And how it was overcome Source: ResearchGate URL: [Link]
-
Title: Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase Source: Journal of Biological Chemistry URL: [Link]
-
Title: Impact of impurities on crystal growth | Request PDF Source: ResearchGate URL: [Link]
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Title: Guide for crystallization Source: Unknown URL: [Link]
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Title: SOP: CRYSTALLIZATION Source: Unknown URL: [Link]
-
Title: What are the different techniques to characterize chemical crystals? Source: ResearchGate URL: [Link]
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Title: Effect of impurities on the crystal growth from solutions A new kinetic model Source: SciSpace URL: [Link]
-
Title: Industrial importance of controlling crystal habit Source: Technobis URL: [Link]
-
Title: How the impurities in the solute can affect the induction time during crystallization Source: ResearchGate URL: [Link]
-
Title: Strategy for control of crystallization of polymorphs Source: CrystEngComm (RSC Publishing) URL: [Link]
-
Title: Control of polymorphism in continuous crystallization Source: DSpace@MIT URL: [Link]
-
Title: Controlling Polymorphism by Crystallization on Self-Assembled Multilayers Source: ResearchGate URL: [Link]
-
Title: Modification of crystal habit and its role in dosage form performance Source: PubMed URL: [Link]
-
Title: (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design Source: ResearchGate URL: [Link]
-
Title: Commentary on Crystallization Vital Role in the Purification of Organic Compounds Source: Longdom Publishing URL: [Link]
-
Title: Crystallization Problem Solutions Guide Source: Scribd URL: [Link]
-
Title: Control of polymorphism in the anti-solvent crystallization with a particular temperature profile | Request PDF Source: ResearchGate URL: [Link]
-
Title: Enhanced Suspension Stability: Choice of Crystal Habit Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Purifying anthranilic acid Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Crystallization and Purification Source: ResearchGate URL: [Link]
-
Title: Nucleation and crystallization of solids from solution Source: ResearchGate URL: [Link]
-
Title: Controlling Nucleation Pathways in Zeolite Crystallization: Seeding Conceptual Methodologies for Advanced Materials Design Source: PubMed URL: [Link]
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Improving the solubility of Phenyl anthranilate for biological assays
A Guide for Researchers in Biological Sciences
Welcome to the technical support center. As Senior Application Scientists, we understand that compound solubility is a critical and often frustrating barrier to obtaining reliable data in biological assays. This guide is designed to provide in-depth, practical solutions for researchers working with Phenyl anthranilate, a compound known for its challenging aqueous solubility. We will move from fundamental principles to advanced troubleshooting, explaining not just what to do, but why it works.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. Why is it so difficult to dissolve in my aqueous assay buffer?
This compound's poor aqueous solubility is rooted in its molecular structure. It is a moderately lipophilic (fat-loving) molecule, a property quantified by its predicted partition coefficient, or XLogP3, which is 3.0.[1] This value indicates a preference for a non-polar, organic environment over a polar, aqueous one like your buffer.
Key structural features contributing to this include:
-
Two Aromatic Rings: The phenyl and benzene rings are hydrophobic and resist interaction with water.
-
Ester Linkage: While containing oxygen, the ester group is not sufficient to overcome the hydrophobicity of the carbon-rich scaffold.
The molecule is soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO) because these solvents have both polar and non-polar characteristics that can effectively interact with the different parts of the this compound molecule.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][4] |
| Molecular Weight | ~213.23 g/mol | [1][5] |
| Predicted XLogP3 | 3.0 | [1] |
| Aqueous Solubility | Poor / Insoluble | [6][7] |
| Organic Solvent Solubility | Soluble in ethanol, DMSO | [2][8] |
Q2: My 10 mM stock solution in 100% DMSO is perfectly clear, but it crashes out of solution the moment I dilute it into my assay medium. What is happening?
This is a classic and very common problem related to a "solvent shift."[9] Your compound is experiencing a dramatic change in its solvent environment, moving from a highly favorable organic solvent (100% DMSO) to a highly unfavorable aqueous one.
Here’s the causality:
-
High Solubility in DMSO: In 100% DMSO, the solvent molecules can effectively surround and solvate the lipophilic this compound.
-
Dilution into Buffer: When you pipette a small volume of this stock into a large volume of aqueous buffer, the DMSO concentration plummets (e.g., to <1%).
-
Loss of Solubilizing Power: The buffer, which is predominantly water, cannot effectively solvate the hydrophobic compound. The this compound molecules are essentially forced out of the solution, causing them to aggregate and precipitate.[9]
This phenomenon highlights the difference between thermodynamic and kinetic solubility. While your stock is thermodynamically stable, the rapid dilution creates a supersaturated state in the aqueous buffer that is kinetically unstable, leading to rapid precipitation.[9]
Troubleshooting Guide: From First Steps to Advanced Solutions
Q3: I'm observing precipitation in my assay plate. What is the very first thing I should check?
Before attempting more complex methods, always verify the final concentration of your primary organic solvent (likely DMSO). Many biological systems are sensitive to solvents, and there is a narrow window where the solvent can aid solubility without introducing artifacts.[10]
For most cell-based assays, the industry standard is to keep the final DMSO concentration below 0.5% .[9] Some robust cell lines may tolerate up to 1%, but concentrations above this level frequently lead to cytotoxicity or other off-target effects, confounding your results.[11][12]
Immediate Action Plan:
-
Calculate the final percentage of DMSO in your wells.
-
If it exceeds 0.5%, you must adjust your protocol. This can be done by increasing the concentration of your stock solution so you can add a smaller volume to the assay.
-
Always run a "vehicle control" containing the exact same final concentration of DMSO (and any other excipients) without your compound to ensure the solvent itself is not affecting the assay readout.[10][13]
Q4: I've optimized my DMSO concentration to 0.2%, but my compound still precipitates at the desired test concentration. What is my next move?
When the primary solvent is insufficient, a systematic approach is necessary. The goal is to modify the formulation to make the aqueous environment more hospitable to this compound. The three most effective strategies, in order of increasing complexity, are pH modification, co-solvents, and cyclodextrins.[14][15]
Below is a workflow to guide your decision-making process.
Advanced Strategy 1: pH Modification
Q5: How can changing the pH help dissolve this compound?
This is an excellent and often overlooked technique. The structure of this compound contains a primary amine (-NH₂) group on the anthranilate ring. This group is basic and can be protonated (accept a proton, H⁺) in an acidic environment to form a positively charged ammonium salt (-NH₃⁺).[16] This charged form is significantly more polar and, therefore, more soluble in water.[]
By lowering the pH of your assay buffer, you can shift the equilibrium towards the protonated, more soluble form of the molecule. This can be a simple and highly effective way to increase the apparent solubility of your compound without adding other organic excipients.[18]
Experimental Protocol: pH Optimization
-
Determine Buffer Capacity: Ensure your chosen assay buffer has sufficient buffering capacity to maintain the target pH after adding your acidic stock.
-
Prepare pH Range: Prepare small aliquots of your complete assay buffer and adjust the pH downwards in 0.5 unit increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5). Use dilute HCl to adjust.
-
Test Solubility: Add your this compound stock solution (in DMSO) to each pH-adjusted buffer to achieve your highest desired final concentration.
-
Observe: Vortex briefly and let the solutions stand for 30 minutes. Visually inspect for precipitation. For a more quantitative measure, you can measure turbidity using a plate reader at a wavelength like 600 nm.
-
Validate Assay Compatibility: Crucially , you must confirm that the optimal pH for solubility does not negatively impact your biological assay (e.g., enzyme activity, cell viability). Run a full assay at the new pH with all proper controls.
Advanced Strategy 2: Cyclodextrins
Q6: I've heard of cyclodextrins but am not sure how they work. Can they help with an ester compound?
Absolutely. Cyclodextrins are excellent tools for solubilizing lipophilic compounds, including aromatic esters.[19][20] They are cyclic oligosaccharides (sugar molecules joined in a ring) that have a unique, donut-like structure.[21]
-
Hydrophilic Exterior: The outside of the "donut" is polar and water-soluble.
-
Hydrophobic Interior: The central cavity is non-polar and creates a perfect binding pocket for lipophilic molecules, like the phenyl rings of your compound.[22]
By encapsulating the "greasy" part of this compound within its cavity, the cyclodextrin forms an "inclusion complex." This complex presents a hydrophilic exterior to the water, effectively cloaking the insoluble compound and rendering the entire complex soluble.[22] β-cyclodextrin and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are the most commonly used for this purpose.[19]
Experimental Protocol: Using β-Cyclodextrin
-
Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of β-cyclodextrin or HP-β-CD in your assay buffer (e.g., 50-100 mM). Note that HP-β-CD has much higher aqueous solubility than the parent β-cyclodextrin.
-
Form the Complex: In a microcentrifuge tube, add the this compound stock (in DMSO) first. Then, add the cyclodextrin stock solution. Vortex vigorously for 1-2 minutes to facilitate the formation of the inclusion complex. A molar ratio of 1:1 (Compound:Cyclodextrin) is a good starting point.
-
Dilute into Assay: This pre-formed complex can now be diluted into your final assay buffer.
-
Validate: As with all excipients, you must run a vehicle control with the same final concentration of both DMSO and cyclodextrin to ensure they do not interfere with your assay.[11]
| Agent | Typical Final Concentration | Key Considerations |
| DMSO | 0.1% - 0.5% | Can cause cytotoxicity at >1%.[11][12] |
| Ethanol | 0.1% - 1% | Can affect enzyme kinetics and cell viability.[11] |
| PEG 400 | 0.1% - 1% | Generally well-tolerated but can be viscous. |
| HP-β-Cyclodextrin | 1 - 10 mM | Can sometimes extract cholesterol from cell membranes.[11] |
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- The Good Scents Company. (n.d.). Phenethyl anthranilate.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66300, this compound. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8615, Phenethyl anthranilate. Retrieved from PubChem. [Link]
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Fluorochem. (n.d.). This compound.
- Zhang, C., et al. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents.
- BenchChem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- Sravani, B., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Advanced Pharmaceutical Research.
- Kumar, S., & Singh, P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
- Biosynth. (n.d.). This compound.
- FooDB. (2010). Showing Compound Phenethyl anthranilate (FDB016824).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
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Raines, R. T., et al. (2016). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Bioconjugate Chemistry. [Link]
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Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
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Celebioglu, A., & Uyar, T. (2021). Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins. Antioxidants. [Link]
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Scientist Solutions. (2025). DMSO in cell based assays.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Separations. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
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Rekharsky, M. V., & Inoue, Y. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates. Journal of the American Chemical Society. [Link]
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PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from PubMed. [Link]
- ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4386, N-Phenylanthranilic Acid. Retrieved from PubChem. [Link]
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Pitha, J., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules. [Link]
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Thorat, B. N., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. [Link]
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Phenyl anthranilate degradation pathways and prevention
An in-depth guide to understanding and preventing the degradation of phenyl anthranilate, tailored for researchers and drug development professionals.
Welcome to the . This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and preventative strategies related to the degradation of this compound. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental observations and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs) about this compound Degradation
Q1: What is this compound, and why is its stability a concern?
This compound (phenyl 2-aminobenzoate) is an aromatic ester with the chemical formula C₁₃H₁₁NO₂.[1][2] It is utilized in various applications, including as an intermediate in chemical synthesis and potentially in the development of anti-inflammatory agents.[1] The stability of this compound is critical because its degradation can lead to the formation of impurities. These degradation products can compromise the efficacy and safety of the final product, making it essential to understand and control the degradation pathways.[3]
Q2: My this compound sample, which was a white solid, has developed a yellow or brownish tint over time. What is the likely cause?
The development of a yellow or brownish color in a previously white or off-white sample of an aromatic amine compound is often indicative of oxidation. The amine group (-NH₂) in the anthranilate portion of the molecule is susceptible to oxidation, which can form colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[4] While commercial samples of the related compound, anthranilic acid, may appear yellow, pure samples are white.[5]
Q3: I've observed a loss of purity in my this compound sample during storage. What are the primary degradation pathways I should be aware of?
This compound is susceptible to several degradation pathways, primarily:
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, especially in the presence of acid or base, or at elevated temperatures.[6] This reaction breaks the ester bond, yielding phenol and anthranilic acid.
-
Photodegradation: Aromatic compounds, particularly those with amine groups, can be sensitive to light, especially UV radiation.[7][8] Exposure to light can initiate photo-oxidative processes, leading to complex degradation products. Studies on the related compound, methyl anthranilate, show it undergoes direct photolysis under UVC and UVB irradiation.[7]
-
Thermal Degradation: High temperatures can promote both hydrolysis and oxidation. Safety data for the related N-phenylanthranilic acid indicates that decomposition can occur at elevated temperatures, releasing irritating gases and vapors.[9][10]
-
Enzymatic Degradation: In biological systems or through microbial contamination, enzymes such as lipases or esterases could potentially catalyze the hydrolysis of the ester bond.[11][12]
Q4: Can I use antioxidants to stabilize my this compound formulation?
Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation, particularly of the amine group. Common antioxidants used for stabilizing organic molecules include hindered phenols like Butylated Hydroxytoluene (BHT).[13][14] The choice of antioxidant will depend on the solvent system and the specific application. It is crucial to perform compatibility studies to ensure the antioxidant does not interfere with the intended use of the this compound.
Visualizing this compound Degradation Pathways
The following diagram illustrates the primary chemical degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Include an unstressed control sample kept at 4°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature for 24 hours, protected from light. [15] * Thermal Degradation: Place a vial of the solution and a vial of the solid powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution in a quartz cuvette or clear glass vial to a photostability chamber with a UV/Vis light source for a defined period (e.g., equivalent to 1.2 million lux hours).
-
-
Sample Quenching/Preparation:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.
-
Dilute all samples (including the control) to a suitable final concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a validated HPLC method with a photodiode array (PDA) detector to observe changes in the chromatogram and UV spectra.
-
Utilize HPLC-Mass Spectrometry (LC-MS) to obtain mass information for the parent compound and any new peaks that appear, which aids in the identification of degradation products. [16][17]5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of this compound in each condition.
-
Use the MS data to propose structures for the major degradation products. The expected masses for phenol (m/z 94) and anthranilic acid (m/z 137) should be monitored in the hydrolysis samples.
-
By following this guide, researchers can better anticipate, troubleshoot, and prevent the degradation of this compound, ensuring the quality and reliability of their experimental results.
References
-
Loba Chemie. (2015). N-PHENYLANTHRANILIC ACID AR MSDS. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: N-Phenyl Anthranilic Acid 97% AR. Retrieved from [Link]
- Ismail, O. S., O'Meally, D., & El-Kadi, A. O. (2015). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 112(48), 14873–14878.
-
Suvchem Laboratory Chemicals. (n.d.). N-PHENYL ANTHRANILIC ACID AR. Retrieved from [Link]
- Rao, P. V. S., Sreeleela, N. S., Premakumar, R., & Vaidyanathan, C. S. (1969). Regulation of the Pathway for the Degradation of Anthranilate in Aspergillus niger. Journal of Bacteriology, 100(1), 100-105.
- Luo, Z., Liu, Y., Zhang, D., Li, C., Li, M., & Yao, L. (2014). Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. Microbiology, 160(Pt_11), 2468–2478.
- Google Patents. (n.d.). Process for the production of new anthranilic acids and their salts.
-
Anshul Specialty Molecules. (n.d.). Phenyl Ethyl Anthranilate. Retrieved from [Link]
- Kumar, A., Kumar, A., & Kumar, A. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Wang, Y., Zhang, P., Li, Y., & Chen, J. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
- Moghe, G. D., & Last, R. L. (2024). Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. Journal of Experimental Botany, erad453.
- Rao, P. V. S., Sreeleela, N. S., Premakumar, R., & Vaidyanathan, C. S. (1969). Regulation of the pathway for the degradation of anthranilate in Aspergillus niger. Journal of bacteriology, 100(1), 100–105.
- Reddit. (2023). Methyl anthranilate from phenylanthranilic acid. r/chemistry.
- Allen, C. F. H., & McKee, G. H. (1939). Acridone. Organic Syntheses, 19, 6.
- Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 624.
-
The Good Scents Company. (n.d.). phenethyl anthranilate. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2013). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 6(9), 978-984.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8615, Phenethyl anthranilate. Retrieved from [Link]
- Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules (Basel, Switzerland), 22(4), 624.
- Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 624.
- ResearchGate. (n.d.).
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The Good Scents Company. (n.d.). phenyl acetaldehyde / methyl anthranilate schiff's base. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66300, this compound. Retrieved from [Link]
- Bisson, W. H., Cheltsov, A. V., Bruey-Sedano, N., Lin, B., & Lountos, G. T. (2019). Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase. The FEBS journal, 286(16), 3149–3164.
- Zhang, Y., Chen, G., & Yuan, J. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 931-936.
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- Quora. (2017).
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- Panzella, L., & d'Ischia, M. (2020). Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. Polymers, 12(11), 2548.
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- Weinberger, S., Canadell, J., & Gübitz, G. M. (2017). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films.
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Phenyl Anthranilate Synthesis: A Technical Support Guide for Scale-Up
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Phenyl Anthranilate from the laboratory to the pilot plant. This resource is designed to offer practical, in-depth solutions to common challenges, ensuring a smooth and efficient transition to larger-scale production.
Introduction to this compound Synthesis
This compound is an organic compound with applications in various fields, including its potential as an anti-inflammatory agent and an insulin sensitizer.[1] Its synthesis typically involves the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2][3] Specifically, it is often prepared through the reaction of an aniline derivative with a benzoic acid derivative, such as the coupling of 2-chlorobenzoic acid and aniline.[2] While the laboratory-scale synthesis is well-established, scaling up this process introduces a unique set of challenges that require careful consideration of reaction kinetics, heat and mass transfer, and safety protocols.[4]
Core Reaction Pathway
The synthesis of this compound is commonly achieved via an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[2][3] The generally accepted mechanism involves the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate.[5] Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active copper(I) catalyst.[5]
Caption: Ullmann Condensation for this compound Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of anthranilic acid (or its ester) with a phenyl halide (e.g., bromobenzene or iodobenzene) in the presence of a base.[2][6] This method is favored for its reliability, though it often requires high reaction temperatures.[2]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Scaling up the Ullmann condensation requires strict adherence to safety protocols. Key considerations include:
-
Handling of Reactants: Aniline is toxic and can be absorbed through the skin.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.
-
High-Temperature Operation: The reaction is often conducted at elevated temperatures, posing a risk of thermal burns.[2][4] Ensure the reactor is properly insulated and equipped with a reliable temperature control system.
-
Pressure Management: Heating solvents in a closed system can lead to pressure build-up. The pilot-scale reactor must be fitted with a pressure relief system.[4]
-
Inert Atmosphere: Utilizing an inert atmosphere, such as nitrogen or argon, is crucial to prevent the formation of flammable mixtures and to avoid oxidation of sensitive reagents and products.[4]
Q3: What are the key differences in equipment between lab and pilot scale?
A3: The transition from laboratory glassware to a pilot-scale reactor involves significant changes in equipment design and operation.
| Feature | Laboratory Scale (Glassware) | Pilot Scale (Reactor) |
| Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |
| Heating/Cooling | Heating mantle, oil bath, ice bath | Circulating thermal fluid in the jacket |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer with various impeller designs |
| Condenser | Simple glass condenser | Large surface area heat exchanger |
| Addition Funnel | Glass dropping funnel | Metering pumps for controlled addition |
| Inerting | Balloon or Schlenk line | Continuous nitrogen purge or blanket |
Q4: How can I monitor the reaction progress effectively at a larger scale?
A4: Monitoring the reaction at the pilot scale requires robust analytical techniques. Thin Layer Chromatography (TLC) can provide quick qualitative checks. For more quantitative and accurate monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. These methods allow for the precise determination of reactant consumption and product formation over time.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Problem 1: Low Yield or Incomplete Reaction
Question: My pilot-scale reaction is showing a significantly lower yield compared to the lab-scale experiments, and analysis indicates a large amount of unreacted starting materials. What are the likely causes and how can I address this?
Answer: Low yields during scale-up can often be attributed to several factors related to mass and heat transfer.
-
Cause A: Inefficient Mixing: In a large reactor, inadequate agitation can lead to poor mixing of reactants, catalyst, and base, resulting in localized "hot spots" or areas of low reactant concentration.
-
Solution: Optimize the agitation speed and impeller design to ensure thorough mixing. Consider using baffles in the reactor to improve turbulence.
-
-
Cause B: Suboptimal Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient. This can lead to difficulties in reaching and maintaining the optimal reaction temperature.
-
Solution: Ensure the reactor's heating/cooling system is adequate for the batch size. A jacketed reactor with a circulating thermal fluid is essential for precise temperature control.
-
-
Cause C: Catalyst Deactivation: The copper catalyst can be sensitive to impurities and may deactivate over the course of the reaction, especially with longer reaction times at a larger scale.
-
Solution: Use high-purity reagents and solvents. Consider adding the catalyst in portions or using a more robust ligand to stabilize the active copper species.
-
Problem 2: Formation of Impurities and Byproducts
Question: My final product is contaminated with several byproducts that were not significant at the lab scale. What are these impurities, and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge in scaling up, often leading to purification difficulties.
-
Common Byproduct A: Homocoupling of Phenyl Halide: The Ullmann reaction can sometimes lead to the formation of biphenyl through the homocoupling of the phenyl halide reactant.[3]
-
Minimization: Carefully control the stoichiometry of the reactants. Using a slight excess of anthranilic acid can sometimes suppress this side reaction.
-
-
Common Byproduct B: Oxidation Products: this compound and the starting materials can be susceptible to oxidation at high temperatures, especially in the presence of air, leading to colored impurities.[4]
-
Minimization: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and work-up. Use degassed solvents.
-
-
Common Byproduct C: Decarboxylation: At very high temperatures, the anthranilic acid moiety may undergo decarboxylation.
-
Minimization: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to avoid significant decomposition.
-
Problem 3: Difficulties with Product Isolation and Purification
Question: I'm struggling to isolate a pure product at the pilot scale. The crude material is an oil or a sticky solid, and crystallization is proving difficult. What can I do?
Answer: Isolation and purification challenges are common when moving to a larger scale.
-
Issue A: Inefficient Extraction: The work-up procedure may not be as efficient at a larger scale. Emulsion formation during aqueous extraction can be a significant problem.
-
Solution: Use a larger volume of extraction solvent and allow for adequate phase separation time. The addition of brine can help to break emulsions.
-
-
Issue B: Crystallization Issues: The presence of impurities can inhibit crystallization. The cooling rate can also significantly impact crystal size and purity.
-
Solution:
-
Purify the Crude Product: Before crystallization, consider purifying the crude material by column chromatography on a larger scale or by performing an acid-base wash to remove impurities.
-
Optimize Crystallization Conditions: Experiment with different solvent systems for recrystallization. Control the cooling rate; slow cooling generally leads to larger, purer crystals. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
-
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
Anthranilic acid (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe, followed by bromobenzene.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Pilot Scale Synthesis of this compound: Key Considerations
Equipment:
-
50 L jacketed glass-lined reactor with an overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Condenser connected to a chiller.
-
Metering pump for liquid additions.
Procedural Modifications for Scale-Up:
-
Charging: Charge the reactor with the solid reagents (anthranilic acid, K2CO3, CuI) under a nitrogen blanket.
-
Solvent Addition: Add the anhydrous DMF to the reactor.
-
Heating: Start the agitator and begin heating the reactor jacket to the desired temperature.
-
Reactant Addition: Once the reaction mixture reaches the target temperature, add the bromobenzene via a metering pump over a period of 1-2 hours to control any initial exotherm.
-
Reaction Monitoring: Take samples periodically for HPLC or GC analysis to monitor the reaction progress.
-
Work-up:
-
Cool the reactor to room temperature.
-
Transfer the reaction mixture to a larger vessel containing water.
-
Perform the extraction with ethyl acetate. A liquid-liquid extractor may be beneficial at this scale.
-
The subsequent washing and drying steps are performed in the reactor.
-
-
Isolation: Concentrate the organic phase using a rotary evaporator suitable for large volumes.
-
Purification: For purification, large-scale column chromatography or recrystallization from a suitable solvent system in a crystallizer vessel is employed.
Scale-Up Process Workflow
Caption: Key stages in scaling up this compound synthesis.
Data Summary
Table 1: Comparison of Reaction Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant Molar Ratios | Typically consistent | Maintain consistency | Ensure accurate weighing and charging at a larger scale. |
| Solvent Volume | ~100-200 mL | ~100-200 L | Solvent purity is critical. Consider solvent recovery and recycling. |
| Reaction Temperature | 120-130 °C | 120-130 °C | Efficient heat transfer is crucial to maintain a uniform temperature. |
| Reaction Time | 12-24 hours | 18-36 hours | Reaction times may be longer due to mass transfer limitations. |
| Agitation Speed | ~300-500 rpm (magnetic) | ~100-300 rpm (overhead) | Optimize for efficient mixing without causing excessive shear. |
| Typical Yield | 70-85% | 65-80% | A slight decrease in yield is common upon scale-up. |
| Purity (crude) | 85-95% | 80-90% | Impurity profile may change with scale. |
References
-
PrepChem.com. (n.d.). Synthesis of N-phenyl-anthranilic acid. Retrieved from [Link]
- Bergman, J. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
-
Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Quora. (n.d.). What is the mechanism of anthranilic acid synthesis from phthalimide?. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.
- ResearchGate. (2025). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Organic Syntheses. (n.d.). Procedure for a specific organic synthesis.
-
AIDIC. (n.d.). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of some novel N-arylhydrazone derivatives of N-phenyl anthranilic acid.
-
NIH. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Retrieved from [Link]
- A university repository. (n.d.). Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase.
-
Scribd. (n.d.). Lab Manual BP406P. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying L-phenylalanine.
-
Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]
- ResearchGate. (2025). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism.
-
Reddit. (2025). Methyl anthranilate from phenylanthranilic acid. Retrieved from [Link]
-
Chemical Engineering Transactions. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]
-
Frontiers. (n.d.). Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. Retrieved from [Link]
-
ChemistryViews. (2024). First Pilot Plant for Bio-Based Aniline. Retrieved from [Link]
- ResearchGate. (n.d.). Protocols for Reproducible, Increased-Scale Synthesis of Engineered Particles—Bridging the “Upscaling Gap”.
Sources
Troubleshooting Phenyl anthranilate fluorescence signal instability
Welcome to the technical support resource for Phenyl anthranilate fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to fluorescence signal instability. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions during your experiments.
Part 1: Foundational FAQs
This section addresses fundamental concepts that are crucial for understanding and troubleshooting the fluorescence behavior of this compound.
Q1: What is this compound and why is its fluorescence environmentally sensitive?
This compound is an ester of anthranilic acid. Anthranilic acid and its derivatives are well-known for their fluorescent properties, which are highly sensitive to the local environment.[1] This sensitivity arises from changes in the electronic distribution of the molecule upon excitation. Factors like solvent polarity, pH, and hydrogen bonding can stabilize or destabilize the excited state, directly impacting the emission wavelength, intensity, and lifetime of the fluorescence.[2][3] This makes it a useful probe for studying molecular environments but also necessitates careful control of experimental conditions to ensure signal stability.
Q2: What are the typical excitation and emission wavelengths for this compound?
While specific data for this compound can vary with the experimental environment, its spectral properties are related to other phenyl-substituted anthracene compounds. For example, 9-Phenyl Anthracene has an excitation peak around 364 nm and an emission peak around 417 nm.[4] It is critical to determine the optimal excitation and emission maxima empirically in your specific experimental buffer or solvent system by running a full spectral scan. The emission spectrum is generally independent of the excitation wavelength due to rapid relaxation to the lowest vibrational energy level of the first excited state.[5]
Q3: What is photobleaching and how does it cause signal instability?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[6] In the excited state, the molecule is more reactive and can undergo chemical reactions, often with molecular oxygen, that render it non-fluorescent.[7] This manifests as a gradual, often exponential, decay in signal intensity over time during continuous or repeated measurements, which can be misinterpreted as a biological or chemical change in the sample.
Q4: What is fluorescence quenching?
Fluorescence quenching occurs when a substance in the sample, known as a quencher, decreases the fluorescence intensity without photochemically destroying the fluorophore. This can happen through several mechanisms, including:
-
Collisional (Dynamic) Quenching: The quencher collides with the fluorophore in its excited state, causing non-radiative relaxation back to the ground state.
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state.
-
Förster Resonance Energy Transfer (FRET): Energy is transferred from the excited fluorophore to a nearby acceptor molecule.
Common quenchers include molecular oxygen, halide ions, and heavy atoms. Unidentified contaminants in reagents can often be a source of quenching.[8]
Part 2: Systematic Troubleshooting of Signal Instability
Fluorescence signal instability can manifest as random fluctuations, consistent drift, or a sudden loss of signal. The following guide provides a logical workflow to diagnose and resolve these issues.
Q1: My fluorescence signal is unstable. Where should I begin troubleshooting?
An unstable signal can originate from the instrument, the sample itself, or the reagents. A systematic approach is key to efficiently identifying the source of the problem. The first step is to determine if the issue is global (instrument-related) or specific to the sample.
Below is a general workflow to guide your troubleshooting process.
Caption: A workflow for diagnosing signal instability.
Q2: How can I rule out the instrument as the source of instability?
Instrumental factors are a common cause of signal variability.[9]
-
Question: Is the light source stable?
-
Causality: Arc lamps can flicker with age, and laser power can drift, causing fluctuations in excitation energy and, consequently, emission intensity.
-
Solution: Allow the lamp/laser to warm up for the manufacturer-recommended time (typically 30-60 minutes) to reach thermal and power equilibrium. If instability persists, the lamp may be nearing the end of its life and require replacement.
-
-
Question: Are the detector settings appropriate?
-
Causality: An excessively high gain or voltage on the photomultiplier tube (PMT) detector can increase noise, making the signal appear unstable. Conversely, a saturated detector, where the signal is too strong, can lead to non-linear responses or an apparent loss of signal.[10]
-
Solution: Reduce the gain/voltage to a level where the baseline is stable. If saturation occurs, reduce the excitation intensity, lower the fluorophore concentration, or use a neutral density filter.[10]
-
-
Question: Is the sample temperature controlled?
-
Causality: Fluorescence is often temperature-dependent. An increase in temperature typically decreases fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.
-
Solution: Use a temperature-controlled sample holder and allow the sample to equilibrate before measurement. Ensure the ambient room temperature is stable.[9]
-
Q3: My signal is consistently decreasing over time. What's happening?
A steady signal decay during measurement is a classic sign of photobleaching.[6]
-
Causality: Each time a fluorophore is excited, there is a small probability it will be destroyed. Prolonged or high-intensity illumination accelerates this process, leading to a diminishing population of active fluorophores.
-
Solution:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. This can be achieved by closing the excitation slit, using a lower-power laser setting, or inserting neutral density filters.
-
Minimize Exposure Time: Limit the duration the sample is exposed to light. Use shutters to block the light path when not actively acquiring data. For microscopy, reduce the exposure time per image and the total number of images.[11]
-
Use Antifade Reagents: For fixed samples or certain solution-based assays, consider adding a commercial antifade reagent to the medium. These reagents typically work by scavenging free radicals and reducing the impact of molecular oxygen.
-
Experimental Protocol: Assessing Photostability
-
Prepare your this compound sample as you would for your experiment.
-
Place the sample in the fluorometer or microscope.
-
Set the instrument to acquire data continuously over time (e.g., one reading every 5 seconds for 5 minutes) with your standard illumination settings.
-
Plot the fluorescence intensity versus time. A rapid decay confirms photobleaching.
-
Repeat the experiment after implementing mitigation strategies (e.g., with 50% reduced excitation power) to confirm their effectiveness.
Q4: Could my choice of solvent or buffer be causing the signal instability?
Yes, the chemical environment is critical for the fluorescence of anthranilate derivatives.[1]
-
Question: Is the solvent polarity optimal?
-
Causality: this compound, like other polar fluorophores, experiences changes in its dipole moment upon excitation. Polar solvents can stabilize the more polar excited state, leading to a red shift (longer wavelength) in emission and potentially altering the quantum yield.[3] Using a solvent that results in a low quantum yield will produce a weak signal that is more susceptible to noise.
-
Solution: If you have flexibility in your experimental design, test a range of solvents with varying polarities. The table below provides a starting point. Aprotic solvents are often preferred to minimize hydrogen bonding interactions.
-
| Solvent | Dielectric Constant (ε) | Polarity Type | Expected Effect on Emission |
| Cyclohexane | 2.0 | Non-polar | Shorter wavelength, potentially lower intensity |
| Toluene | 2.4 | Non-polar, Aprotic | Shorter wavelength |
| Dichloromethane | 9.1 | Polar, Aprotic | Intermediate shift |
| Acetonitrile | 37.5 | Polar, Aprotic | Significant red shift |
| Ethanol | 24.5 | Polar, Protic | Significant red shift, potential for H-bonding |
| Water | 80.1 | Polar, Protic | Strongest red shift, potential for quenching |
-
Question: Is the pH of my buffer stable?
-
Causality: The amino and ester groups on this compound have pKa values that can be influenced by their local environment. Protonation or deprotonation of the molecule will significantly alter its electronic structure and, therefore, its fluorescence properties.[1][12] A poorly buffered solution can experience pH shifts due to CO₂ absorption from the air, leading to signal drift.
-
Solution: Use a high-quality buffer at a sufficient concentration (e.g., 25-50 mM) to maintain a stable pH. Prepare buffers fresh and verify the pH before use.
-
-
Question: Could there be quenching contaminants in my reagents?
-
Causality: Impurities in solvents or other reagents can act as quenchers.[10] For example, trace amounts of heavy metals or other aromatic compounds can lead to unpredictable signal loss.
-
Solution: Use high-purity or spectroscopy-grade solvents. Run a control experiment with just the solvent and buffer to ensure there is no significant background fluorescence or quenching activity.[13]
-
Caption: Solvent polarity stabilizes the excited state, reducing the energy gap for emission.
References
- AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors.
- Thermo Fisher Scientific. (n.d.). Troubleshooting Photobleaching.
- Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
- Biosynth. (n.d.). This compound.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- AAT Bioquest. (n.d.). Spectrum [9-Phenyl Anthracene].
- Paternoster, D., et al. (n.d.). Luminescent Alkylaluminium Anthranilates Reaching Unity Quantum Yield in the Condensed Phase. ChemRxiv.
- ResearchGate. (2025, October 4). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors.
- El-Gogary, R. I., & Ebeid, E. M. (2014). Solvent Effect on Anthranilic Acid Spectroscopy. PubMed.
- Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal.
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
- ResearchGate. (n.d.). Normalized fluorescence emission spectra of compound 1 at different excitation wavelengths.
- Indian Academy of Sciences. (n.d.). Fluorescence quenching of anthracene by aniline in different solvents.
- Akoya Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
- Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals.
- Crisalli, P., & Kool, E. T. (2011). Multi-path Quenchers: Efficient Quenching of Common Fluorophores. Bioconjugate Chemistry.
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- 4. Spectrum [9-Phenyl Anthracene] | AAT Bioquest [aatbio.com]
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- 10. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 11. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Analytical Validation of Phenyl Anthranilate
For researchers, scientists, and drug development professionals, the synthesis of a target molecule is only the beginning of the journey. Rigorous analytical validation is paramount to confirm the identity, purity, and quality of the synthesized compound, ensuring the reliability and reproducibility of downstream applications. This guide provides an in-depth, experience-driven walkthrough for the synthesis of Phenyl anthranilate and its subsequent validation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.
Part 1: Synthesis of this compound via Fischer-Speier Esterification
This compound, an aromatic ester, finds use in various chemical applications, including as an intermediate in the synthesis of pharmaceuticals and fragrances. A common and effective method for its synthesis is the Fischer-Speier esterification of anthranilic acid with phenol.
Reaction Principle and Rationale
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or in this case, a phenol) to form an ester.[1][2] The reaction is an equilibrium process, and to drive it towards the product side, it is crucial to either use an excess of one reactant or remove the water byproduct as it forms.[2][3]
The mechanism involves the protonation of the carbonyl oxygen of anthranilic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[1][2] The nucleophilic oxygen of phenol then attacks this activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[1][2] While traditionally used with alcohols, phenols can also be effectively esterified using this method to achieve high yields.[1]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1 equivalent) and phenol (1.5 equivalents). The use of excess phenol helps to shift the reaction equilibrium towards the product.
-
Catalyst Addition : Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.
-
Reaction Conditions : Heat the mixture to reflux (typically 100-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification :
-
After cooling to room temperature, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted anthranilic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. .
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield the final, pure product.
-
Part 2: The Analytical Validation Workflow
A robust validation strategy ensures that the synthesized molecule is indeed the target compound and meets the required purity standards. HPLC and NMR are powerful, complementary techniques for this purpose. HPLC excels at quantifying the purity of the compound, while NMR provides definitive structural confirmation. The overall workflow is a systematic process of synthesis followed by orthogonal analytical verification.
Caption: Overall workflow for the synthesis and analytical validation of this compound.
Part 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of small molecules in pharmaceutical and chemical research.[4] By separating the main compound from any impurities or unreacted starting materials, it allows for precise quantification.[5]
Causality in HPLC Method Design
For aromatic compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.[6][7][8] The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for non-polar to moderately polar aromatic molecules.[7][9] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the elution of compounds based on their polarity.[7] A UV detector is ideal as aromatic compounds strongly absorb UV light.[5]
Experimental Protocol: RP-HPLC Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[7][10] |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Provides good separation for aromatic esters. The ratio can be optimized. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic rings have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Sample Prep. | 1 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the system. |
Data Analysis and Interpretation
The purity of the synthesized this compound is determined using the area normalization method from the resulting chromatogram.[5][11] This calculation assumes that the main compound and any impurities have a similar response factor at the chosen wavelength.[11]
Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100 [5]
A high-purity sample will show a single, sharp, and symmetrical main peak with minimal to no other peaks present. The validation of the method itself should adhere to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[12][13][14]
Caption: Logical flow for determining compound purity from HPLC data.
Comparative Data Table: HPLC Analysis
| Sample | Retention Time (min) | Peak Area | % Purity |
| This compound Standard | 5.2 | 1,520,000 | >99.5% |
| Synthesized this compound | 5.2 | 1,495,000 | 99.1% |
| Impurity 1 (Anthranilic Acid) | 2.1 | 8,500 | 0.56% |
| Impurity 2 (Phenol) | 2.8 | 5,000 | 0.33% |
Data is hypothetical and for illustrative purposes.
Part 4: Structural Confirmation by NMR Spectroscopy
While HPLC confirms purity, it does not definitively identify the compound's structure. NMR spectroscopy is the gold standard for structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Rationale for NMR Analysis
¹H (proton) and ¹³C (carbon-13) NMR are used in tandem. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule. Together, they provide a complete picture of the molecular structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[15]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[15]
Spectral Interpretation and Structural Confirmation
The expected NMR spectra for this compound (C₁₃H₁₁NO₂) would show characteristic signals for both the anthranilate and the phenyl ester moieties.
¹H NMR (Expected Signals):
-
A broad singlet corresponding to the two protons of the amine (-NH₂) group.
-
A series of multiplets or distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the 9 aromatic protons on the two benzene rings. The protons on the anthranilate ring will show a different splitting pattern and chemical shifts compared to the protons on the phenyl ester ring.
¹³C NMR (Expected Signals):
-
A signal for the carbonyl carbon (C=O) of the ester group in the downfield region (approx. 165-175 ppm).
-
Multiple signals in the aromatic region (approx. 110-150 ppm) corresponding to the 12 unique carbon atoms of the two benzene rings.
Caption: Decision-making process for structural confirmation using NMR data.
Comparative Data Table: ¹³C NMR Analysis
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| C=O (Ester) | ~167 | 166.8 |
| Aromatic C-NH₂ | ~151 | 151.2 |
| Aromatic C-O | ~150 | 150.5 |
| Aromatic CH | 115-135 | Multiple peaks in range |
| Aromatic C (quaternary) | 110-132 | Multiple peaks in range |
Data is hypothetical and based on typical values for similar structures.[16]
Conclusion: An Integrated and Self-Validating Approach
The successful synthesis of this compound is conclusively validated by the synergistic use of HPLC and NMR. HPLC analysis provides quantitative proof of high purity, demonstrating the effectiveness of the synthetic and purification protocols. Concurrently, ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation, ensuring that the synthesized molecule is, in fact, this compound. This dual-validation approach forms a robust, self-validating system that meets the rigorous standards required in research and drug development, providing high confidence in the quality and identity of the final compound.
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- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Radulović, N. S., et al. (2012). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 77(2), 121-131.
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Kumar, A., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of Phenyl Anthranilate and Its Analogs
This guide provides a comprehensive comparative study of the biological activities of phenyl anthranilate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the anti-inflammatory, analgesic, and antimicrobial properties of this class of compounds. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, underpinned by a commitment to scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of the Anthranilate Scaffold
Anthranilic acid, a derivative of benzoic acid, serves as a crucial scaffold in medicinal chemistry. Its derivatives, particularly N-aryl anthranilic acids, have given rise to a clinically significant class of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid.[1][2] These compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] this compound, the phenyl ester of anthranilic acid, and its analogs are subjects of ongoing research to explore their therapeutic potential beyond inflammation, including analgesic and antimicrobial applications.[4] This guide aims to synthesize the current understanding of these activities, offering a comparative perspective to inform future research and drug discovery efforts.
Comparative Biological Activities
The biological activities of this compound and its analogs are diverse, with variations in potency and spectrum of action largely dictated by the nature and position of substituents on the aromatic rings.[1][5]
Anti-inflammatory Activity
The anti-inflammatory properties of N-aryl anthranilic acid derivatives are well-documented.[6] The primary mechanism involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators.[3] The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate acute anti-inflammatory activity.
Table 1: Comparative Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives
| Compound | Substituent on N-Aryl Ring | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition by Reference |
| N-phenyl anthranilic acid | Unsubstituted | 100 | 58.23% | Phenylbutazone | 47.23% |
| Mefenamic Acid | 2,3-dimethyl | 100 | Significant Activity | Phenylbutazone | - |
| Flufenamic Acid | 3-trifluoromethyl | 100 | Significant Activity | Phenylbutazone | - |
| Compound 3a | 2-chloro | 100 | 62.15% | Phenylbutazone | 47.23% |
| Compound 3c | 4-chloro | 100 | 68.54% | Phenylbutazone | 47.23% |
Data synthesized from multiple sources for comparative purposes.[6][7]
The data clearly indicates that substitution on the N-aryl ring significantly influences anti-inflammatory potency. For instance, the presence of a 4-chloro substituent (Compound 3c) results in higher activity compared to the unsubstituted N-phenyl anthranilic acid.[6]
Beyond COX inhibition, some anthranilate analogs exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[11] Certain this compound analogs have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Analgesic Activity
Many N-aryl anthranilic acid derivatives also exhibit significant analgesic properties, which are often, but not exclusively, linked to their anti-inflammatory actions.[2][12] The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity.
Table 2: Comparative Analgesic Activity of Mefenamic Acid and its N-Arylhydrazone Derivatives
| Compound | Substituent on N-Arylhydrazone Moiety | % Inhibition of Writhing | Reference Compound | % Inhibition by Reference |
| Mefenamic Acid | - | 25.6% | - | - |
| Compound 10 | 4-tolyl | 71.1% | Mefenamic Acid | 25.6% |
| Compound 11 | 4-fluorophenyl | 58.5% | Mefenamic Acid | 25.6% |
| Compound 18 | 4-pyridyl | 67.9% | Mefenamic Acid | 25.6% |
| Compound 19 | 4-pyridyl derivative | 93.7% | Mefenamic Acid | 25.6% |
Data extracted from Almasirad et al.[12]
The results demonstrate that derivatization of mefenamic acid into N-arylhydrazones can lead to a substantial increase in analgesic potency. Notably, compound 19, a pyridyl derivative, showed nearly four times the activity of the parent drug, mefenamic acid.[12]
Antimicrobial Activity
The anthranilate scaffold has also been explored for its antimicrobial potential. Various derivatives have shown activity against a range of bacterial and fungal pathogens.[4] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Anthranilic Acid Derivatives
| Compound | Organism | MIC (µg/mL) |
| Anthranilohydrazide | Staphylococcus aureus | Significant Activity |
| N-phenyl anthranilic acid | Staphylococcus aureus | Significant Activity |
| Linalyl anthranilate | Klebsiella pneumoniae (KPC-KP) | 2.5% (v/v) |
| Sulfonamide analog (X=NO2) | Candida albicans | >128 |
| Sulfonamide analog (X=OCH3) | Candida albicans | 25-50% inhibition at 4 µg/mL |
Data compiled from multiple sources.[4][13][14]
The data suggests that the antimicrobial activity is highly dependent on the specific derivative. While some compounds like anthranilohydrazide and N-phenyl anthranilic acid show significant antibacterial effects, others, such as certain sulfonamide analogs, exhibit more pronounced antifungal activity.[4][14] Linalyl anthranilate has demonstrated bactericidal activity against multidrug-resistant bacteria.[13]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This in vivo model is a standard for evaluating acute inflammation.
-
Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a reference standard group (e.g., Indomethacin, 5 mg/kg), and test groups for each this compound analog at various doses.
-
Compound Administration: Administer the test compounds and the reference standard intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[6]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This model is used to screen for peripheral analgesic activity.
-
Animal Preparation: Use male Swiss albino mice (20-25g).
-
Grouping: Divide the animals into groups (n=6 per group) as described in Protocol 1.
-
Compound Administration: Administer the test compounds and a reference standard (e.g., Mefenamic Acid) orally or intraperitoneally 30 minutes before the acetic acid injection.[5]
-
Induction of Writhing: Inject 0.1 mL of a 1% acetic acid solution intraperitoneally into each mouse.[5]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[5][15]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Protocol 3: Broth Microdilution Method for MIC Determination (Antimicrobial Activity)
This in vitro assay determines the minimum concentration of a compound that inhibits microbial growth.[2][16]
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[2]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[16]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[16]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Conclusion and Future Directions
This compound and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. The N-aryl anthranilic acids are established as potent anti-inflammatory and analgesic agents, with their efficacy being highly dependent on the substitution patterns on the N-aryl ring. The exploration of other derivatives, such as hydrazones and esters, has revealed promising avenues for enhancing analgesic and antimicrobial properties.
The elucidation of their mechanisms of action, including the inhibition of COX enzymes and the NF-κB signaling pathway, provides a rational basis for the design of novel therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to standardize the evaluation of these and other novel compounds.
Future research should focus on a more systematic investigation of the structure-activity relationships across a wider range of biological targets. The synthesis and evaluation of novel analogs with optimized pharmacokinetic and pharmacodynamic properties could lead to the development of new drugs for the treatment of inflammatory disorders, pain, and infectious diseases.
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A Comparative Analysis of the Anti-Inflammatory Potential of Phenyl Anthranilate and N-Phenylanthranilic Acid
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory drug discovery, the nuanced structural differences between molecules can lead to significant variations in efficacy and mechanism of action. This guide provides a detailed comparative analysis of two structurally related compounds: phenyl anthranilate and N-phenylanthranilic acid. While N-phenylanthranilic acid is a well-established non-steroidal anti-inflammatory drug (NSAID) scaffold, the anti-inflammatory profile of its ester counterpart, this compound, is less characterized. This document will delve into their respective mechanisms of action, present available experimental data, and provide detailed protocols for key assays to facilitate further research and development in this area.
Introduction: Structural Nuances and Therapeutic Implications
N-phenylanthranilic acid, also known as fenamic acid, serves as the parent structure for the fenamate class of NSAIDs.[1] These compounds are recognized for their analgesic, antipyretic, and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The presence of a carboxylic acid moiety is a hallmark of most traditional NSAIDs, playing a crucial role in their binding to the active site of COX enzymes.
Conversely, this compound is the phenyl ester of anthranilic acid. The replacement of the carboxylic acid group with a phenyl ester linkage fundamentally alters the molecule's chemical properties, which is expected to influence its biological activity. While there are claims of its anti-inflammatory effects, the supporting data is not as extensive as for N-phenylanthranilic acid.[1] A critical aspect of its potential activity lies in its metabolic fate, specifically its potential to be hydrolyzed in vivo to anthranilic acid and phenol.
This guide will explore the hypothesis that this compound may function as a prodrug, with its anti-inflammatory effects being attributable to its hydrolysis product, anthranilic acid.
Chemical Structures and Key Physicochemical Properties
A clear understanding of the structural differences is paramount to appreciating the potential variations in biological activity.
Figure 1: Chemical structures and key properties of N-Phenylanthranilic Acid and this compound.
Mechanism of Action: A Tale of Two Moieties
The primary mechanism of anti-inflammatory action for N-phenylanthranilic acid and its derivatives is the inhibition of the COX enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid group of fenamates is crucial for their interaction with the active site of the COX enzymes.
For this compound, two potential mechanisms of anti-inflammatory action can be postulated:
-
Intrinsic Activity: The intact ester may possess inherent, albeit likely weak, inhibitory activity against inflammatory targets.
-
Prodrug Hypothesis: this compound may undergo hydrolysis in vivo by esterases to yield anthranilic acid and phenol. Anthranilic acid itself has demonstrated anti-inflammatory properties.[1] This metabolic activation would classify this compound as a prodrug. Studies on similar esters, such as cinnamyl anthranilate, have shown that they are metabolized via hydrolysis.
Figure 2: Proposed metabolic pathway for this compound as a prodrug.
Comparative Experimental Data
Direct comparative studies evaluating the anti-inflammatory activity of this compound and N-phenylanthranilic acid are scarce in publicly available literature. However, a comparative analysis can be constructed from individual studies on each compound and its relevant derivatives.
| Compound | Assay | Result | Reference |
| N-Phenylanthranilic Acid & Derivatives | Carrageenan-Induced Rat Paw Edema | Significant inhibition of edema | [3][4][5] |
| In vitro COX Inhibition | Potent inhibitors of COX-1 and COX-2 | [6] | |
| This compound | General Statement | Possesses anti-inflammatory effects | [1] |
| Anthranilic Acid (Hydrolysis Product of this compound) | General Statement | Possesses anti-inflammatory activity | [1][7] |
Note: The lack of quantitative data (e.g., IC50 values, percentage inhibition at specific doses) for this compound highlights a significant gap in the current research literature.
Key Experimental Protocols for Comparative Evaluation
To facilitate a direct and robust comparison of the anti-inflammatory activities of this compound and N-phenylanthranilic acid, the following standardized experimental protocols are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
Figure 3: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of this compound, N-phenylanthranilic acid, and a positive control (e.g., celecoxib) in a suitable solvent (e.g., DMSO). Create serial dilutions to determine a dose-response curve.
-
Reaction Mixture: In a 96-well plate, combine the reaction buffer, heme cofactor, and the respective enzyme.
-
Compound Addition: Add the test compounds or vehicle control to the appropriate wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Termination of Reaction: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a quenching agent (e.g., 1 M HCl).
-
Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a commercially available ELISA kit.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of test compounds.[3][4][5]
Figure 4: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice and allow them to acclimatize to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[4]
-
Compound Administration: Administer the test compounds (this compound and N-phenylanthranilic acid) and a standard drug (e.g., indomethacin) at various doses, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.[4] A control group should receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[4]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
N-phenylanthranilic acid is a well-characterized anti-inflammatory agent with a clear mechanism of action involving COX inhibition. This compound, while structurally similar, likely possesses a different pharmacological profile. The available information suggests that it may have anti-inflammatory properties, potentially acting as a prodrug for anthranilic acid.
Such investigations will not only elucidate the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within this chemical class, potentially guiding the design of novel and more effective anti-inflammatory agents.
References
- Biosynth.
- Joshi, J., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
- Patel, D., et al. (2007).
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- Ovid. (n.d.).
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- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
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- PubMed Central. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Thermo Fisher Scientific. (n.d.).
- Revvity. (n.d.).
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- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Phenolic esters. Part I.
- PubMed. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia.
- PubMed Central. (n.d.).
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- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.
- PubMed Central. (n.d.).
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- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
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A Comparative Guide to the Fluorescence of Phenyl Anthranilate and Common Fluorophores
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of the fluorescence properties of Phenyl anthranilate against widely used fluorophores such as Fluorescein, Rhodamine B, and Coumarin 1. By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction: The Fluorophore Landscape
Fluorescence spectroscopy is a cornerstone of modern biological and chemical research, enabling sensitive and specific detection of molecules and their interactions. The utility of this technique is fundamentally dependent on the photophysical properties of the chosen fluorescent probe. An ideal fluorophore for a given application should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), significant photostability, and spectral characteristics that are compatible with available instrumentation and distinguishable from background fluorescence.
This guide focuses on this compound, an aromatic ester with potential fluorescent properties stemming from its anthranilate core, a known fluorogenic group. We will objectively evaluate its performance by comparing its characteristics to those of three well-established and commonly utilized classes of fluorophores:
-
Fluorescein: A classic xanthene dye known for its high quantum yield in aqueous solutions at physiological pH.
-
Rhodamine B: Another xanthene dye, valued for its exceptional photostability and brightness in the longer wavelength visible spectrum.
-
Coumarin 1: A derivative of coumarin, a class of fluorophores known for their sensitivity to solvent polarity and their utility as environmental probes.
Comparative Photophysical Properties
The selection of a fluorophore is a multi-parameter optimization process. The following table summarizes the key photophysical properties of this compound in comparison to Fluorescein, Rhodamine B, and Coumarin 1. It is important to note that comprehensive, experimentally validated photophysical data for this compound is not widely available in the peer-reviewed literature. The values presented here for this compound are estimations based on the known properties of the parent molecule, anthranilic acid, and related ester derivatives. These estimations serve as a preliminary guide and should be experimentally verified for specific applications.
| Property | This compound (Estimated) | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) | Coumarin 1 (in Ethanol) |
| Excitation Max (λex) | ~330 - 350 nm | 490 nm | 554 nm | 373 nm |
| Emission Max (λem) | ~400 - 430 nm | 514 nm | 580 nm | 473 nm |
| Molar Extinction Coefficient (ε) | 3,000 - 6,000 M⁻¹cm⁻¹ | 92,300 M⁻¹cm⁻¹[1] | ~110,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.4 | 0.925[2] | 0.70 | 0.50 |
| Fluorescence Lifetime (τf) | 2 - 8 ns | 4.0 ns[3] | 1.7 ns[4] | 2.4 ns[5] |
| Stokes Shift | ~70 - 100 nm | 24 nm | 26 nm | 100 nm |
| Solvent Sensitivity | High | Moderate (pH-dependent) | Low | High |
| Photostability | Moderate | Low | High | Moderate |
Key Insights from the Comparative Data:
-
Spectral Range: this compound is predicted to absorb and emit in the near-UV to blue region of the spectrum. This is a distinct spectral window compared to the green-emitting Fluorescein and orange/red-emitting Rhodamine B. This could be advantageous in multiplexing experiments to avoid spectral overlap.
-
Quantum Yield and Brightness: While the estimated quantum yield of this compound is lower than that of Fluorescein and Rhodamine B, it may still be suitable for applications where high sensitivity is not the primary concern. Its brightness will be significantly lower than these classic dyes due to both a lower quantum yield and a lower molar extinction coefficient.
-
Stokes Shift: this compound is expected to have a large Stokes shift, which is beneficial for minimizing self-quenching and improving the signal-to-noise ratio by reducing the overlap between excitation and emission spectra.
-
Environmental Sensitivity: The fluorescence of anthranilate derivatives is known to be sensitive to the local environment, particularly solvent polarity and hydrogen bonding capacity. This suggests that this compound could be a useful probe for studying changes in the microenvironment of biomolecules.
Experimental Section: A Protocol for Comparative Fluorophore Characterization
To ensure a rigorous and unbiased comparison, a standardized experimental protocol is essential. The following section details the methodology for determining the key photophysical parameters of this compound and the other fluorophores.
Materials and Instrumentation
-
Fluorophores: this compound, Fluorescein sodium salt, Rhodamine B, Coumarin 1 (all >98% purity).
-
Solvents: Spectroscopic grade ethanol, cyclohexane, and phosphate-buffered saline (PBS, pH 7.4).
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Steady-state Spectrofluorometer with a xenon arc lamp source and dual monochromators.
-
Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements.
-
Integrating Sphere for absolute quantum yield measurements (optional, for a more rigorous determination).
-
Experimental Workflow for Comparative Analysis
The following diagram outlines the workflow for a comprehensive comparison of the fluorophores.
Caption: Workflow for the comparative analysis of fluorophore properties.
Step-by-Step Protocols
-
Stock Solution Preparation: Accurately weigh a known amount of each fluorophore and dissolve it in a known volume of the desired solvent to prepare a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 10 µM.
-
Absorbance Measurement: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).
-
Beer-Lambert Law Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be determined from the slope of the linear regression line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Causality Behind Experimental Choices: Preparing a series of dilutions and plotting a calibration curve is more accurate than relying on a single measurement for determining the molar extinction coefficient. This approach ensures that the measurements are within the linear range of the instrument and minimizes the impact of any single measurement error.
The comparative method, using a well-characterized standard, is a reliable way to determine the fluorescence quantum yield (Φf).[6]
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that are similar to the sample. For this compound, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) could be appropriate.
-
Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[6]
-
Emission Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage).
-
Data Analysis: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Trustworthiness of the Protocol: By using a well-established reference standard and ensuring identical measurement conditions, this protocol provides a self-validating system for determining the relative quantum yield. The use of dilute solutions minimizes artifacts such as re-absorption of emitted light.
Fluorescence lifetime (τf) is a measure of the average time a molecule spends in the excited state before returning to the ground state. It is a robust parameter that is often less susceptible to experimental artifacts than fluorescence intensity. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements.[7][8]
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) at an appropriate excitation wavelength.
-
Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.
-
Data Acquisition: Collect the fluorescence decay data until a sufficient number of photons have been detected to generate a smooth decay curve.
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model to extract the fluorescence lifetime. For a single fluorescent species, the decay is typically mono-exponential.
In-Depth Analysis and Application-Specific Recommendations
The choice of a fluorophore is ultimately dictated by the specific requirements of the experiment. Here, we provide insights into the potential applications where this compound might offer advantages, as well as scenarios where the other fluorophores would be more suitable.
This compound: A Probe for Microenvironmental Changes
The anticipated sensitivity of this compound's fluorescence to its local environment makes it a promising candidate for applications such as:
-
Protein Folding Studies: Changes in the polarity and hydrogen-bonding environment around a this compound-labeled residue during protein folding could be monitored by shifts in its emission spectrum and changes in its fluorescence lifetime.
-
Membrane Fluidity Sensing: The fluorescence properties of this compound incorporated into a lipid bilayer could report on the fluidity and phase state of the membrane.
-
Drug Binding Assays: If the binding of a drug to its target protein alters the local environment of a this compound label, this could be used to quantify the binding affinity.
Logical Relationship Diagram:
Caption: The mechanism of this compound as an environmental probe.
Fluorescein: The Workhorse for Aqueous Environments
Fluorescein remains a popular choice for many applications due to its high quantum yield in aqueous buffers. It is particularly well-suited for:
-
Immunofluorescence and Flow Cytometry: Its high brightness makes it ideal for detecting antigens in cells and tissues.
-
pH Sensing: The fluorescence of fluorescein is quenched at acidic pH, making it a useful indicator for pH changes in the physiological range.
However, its relatively poor photostability can be a limitation in experiments requiring prolonged or intense illumination, such as single-molecule imaging.
Rhodamine B: The Photostable and Bright Emitter
Rhodamine B excels in applications where photostability and brightness are paramount. Its red-shifted spectrum also helps to minimize background fluorescence from biological samples. It is a preferred choice for:
-
Single-Molecule Spectroscopy: Its high photostability allows for longer observation times before photobleaching.
-
Confocal and Super-Resolution Microscopy: Its brightness and photostability are essential for generating high-quality images with these demanding techniques.
Coumarin 1: The Versatile Blue-Emitting Probe
Coumarin derivatives are known for their large Stokes shifts and sensitivity to solvent polarity. Coumarin 1 is a representative of this class and is useful for:
-
FRET (Förster Resonance Energy Transfer) Studies: Its blue emission makes it a good donor for green-emitting acceptors like Fluorescein.
-
Probing Hydrophobic Environments: Its fluorescence is often enhanced in non-polar environments, making it useful for studying protein-ligand interactions in hydrophobic pockets.
Conclusion
This guide has provided a comprehensive comparison of the fluorescence properties of this compound with three common fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. While this compound is not as bright or as well-characterized as these established dyes, its predicted large Stokes shift and environmental sensitivity suggest that it could be a valuable tool for specific applications, particularly for probing changes in the microenvironment of biomolecules.
The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and to validate the properties of this compound and other novel fluorophores. Ultimately, the optimal choice of a fluorophore will always depend on a careful consideration of the specific experimental requirements, and it is hoped that this guide will serve as a valuable resource in that decision-making process.
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
-
OMLC. (n.d.). Fluorescein. Oregon Medical Laser Center. [Link]
-
Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. PMC - NIH. [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]
-
PicoQuant. (n.d.). Lifetime Data of Selected Fluorophores. PicoQuant. [Link]
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. [Link]
-
Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
Sources
A Senior Application Scientist's Guide to Phenyl Anthranilate Enzyme Inhibition Kinetics Analysis
Introduction: Unveiling the Inhibitory Potential of Phenyl Anthranilate
In the landscape of drug discovery and molecular pharmacology, the identification and characterization of novel enzyme inhibitors are paramount. This compound, an aromatic compound belonging to the family of anthranilic acid derivatives, presents an intriguing subject for such investigation. Structurally, it shares a core motif with the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are well-documented inhibitors of cyclooxygenase (COX) enzymes.[1] These enzymes are central mediators of inflammation and pain pathways.[2]
This guide provides a comprehensive, technically-grounded framework for analyzing the enzyme inhibition kinetics of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating methodologies, and compare the inhibitory profile of this compound against established standards. Our primary focus will be on Cyclooxygenase-2 (COX-2), the inducible isoform directly implicated in inflammatory responses, making it a crucial target for anti-inflammatory drug development.[2] This document is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize the kinetic behavior of potential enzyme inhibitors.
Part 1: The Theoretical Bedrock of Enzyme Inhibition
Before embarking on experimental work, a firm grasp of enzyme kinetics theory is essential. The behavior of most enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v) to the substrate concentration ([S]).[3] Enzyme inhibitors are molecules that interfere with this process, and their mechanism of action can be elucidated by observing their effects on the key kinetic parameters: the Michaelis constant (Kₘ), which reflects the enzyme's affinity for its substrate, and the maximum velocity (Vₘₐₓ).[4]
Reversible inhibitors, which bind non-covalently, are typically classified into several distinct types:[5][6]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[7] This mode of inhibition increases the apparent Kₘ but leaves Vₘₐₓ unchanged, as the inhibition can be overcome by sufficiently high substrate concentrations.[6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[8] This type of inhibitor can bind to both the free enzyme and the enzyme-substrate complex. It decreases Vₘₐₓ without affecting Kₘ.[6][8]
-
Uncompetitive Inhibition: This less common form occurs when the inhibitor binds only to the enzyme-substrate (ES) complex.[7] This binding mode reduces both Vₘₐₓ and Kₘ, typically in a proportional manner.[3]
-
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This complex mechanism affects both Vₘₐₓ and Kₘ, typically decreasing Vₘₐₓ and either increasing or decreasing Kₘ.[9]
To dissect these mechanisms, we employ graphical analysis methods that linearize the Michaelis-Menten equation. The most common are the Lineweaver-Burk and Dixon plots.
-
Lineweaver-Burk Plot: This "double reciprocal" plot graphs 1/v against 1/[S]. It provides a clear visual signature for different inhibition types based on how the lines intersect (or don't) relative to the uninhibited enzyme.[9][10] While historically significant, it can distort data errors; thus, non-linear regression is now preferred for final parameter determination, though the plot remains invaluable for initial mechanism diagnosis.[9]
-
Dixon Plot: This method plots 1/v against the inhibitor concentration ([I]) at multiple fixed substrate concentrations.[11][12] It is particularly powerful for determining the inhibition constant (Kᵢ), a measure of the inhibitor's potency. The Kᵢ is the concentration of inhibitor required to decrease the maximal rate of the reaction by half.[5]
Caption: A diagram illustrating the binding interactions for different modes of reversible enzyme inhibition.
Part 2: A Validated Experimental Workflow for Kinetic Analysis
The integrity of any kinetic analysis hinges on a meticulously designed and executed experiment. Here, we outline a robust protocol to determine the inhibitory effects of this compound on human recombinant COX-2.
Core Principle: Causality in Experimental Design
Our choice of a fluorometric assay is deliberate. It offers high sensitivity and a continuous readout, allowing for accurate determination of initial reaction velocities, which is critical for Michaelis-Menten analysis.[13] We include Celecoxib, a highly selective COX-2 inhibitor, as a positive control. This is not merely for comparison; it serves as a crucial validation step, confirming that the assay system is responsive to known inhibitors and is performing as expected.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Purpose |
| Human Recombinant COX-2 | BPS Bioscience, #71111 | Target Enzyme |
| COX Assay Buffer | BPS Bioscience, Included in kit | Maintains optimal pH and ionic strength |
| Arachidonic Acid | Cayman Chemical, #90010 | Enzyme Substrate |
| COX Probe (e.g., Amplex Red) | BPS Bioscience, Included in kit | Fluorogenic detection reagent |
| This compound | Biosynth, KAA26869 | Test Inhibitor |
| Celecoxib | Assay Genie, BN00777-7 | Positive Control Inhibitor |
| DMSO, ACS Grade | N/A | Solvent for inhibitors |
| 96-well Black Microplate | BPS Bioscience, #79685 | Low-fluorescence assay plate |
Experimental Protocol: COX-2 Inhibition Assay
This protocol is adapted from commercially available fluorometric screening kits.[13][14] All steps should be performed on ice unless otherwise specified.
-
Reagent Preparation:
-
COX Assay Buffer: Thaw and bring to room temperature before use.
-
Test Inhibitors (this compound & Celecoxib): Prepare 10 mM stock solutions in 100% DMSO. From these, create a series of 10X working solutions in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.
-
COX-2 Enzyme: Thaw the enzyme on ice. Dilute to a working concentration of ~20 ng/µL in cold COX Assay Buffer. Keep the diluted enzyme on ice and use within one hour.
-
Substrate (Arachidonic Acid): Prepare a 2.5 mM working solution as per the supplier's instructions, often involving dilution with a specific diluent or buffer.
-
COX Probe: Prepare a working solution according to the kit manufacturer's protocol (e.g., 10-fold dilution with distilled water).
-
-
Assay Plate Setup (96-well format):
-
Design the plate layout to include multiple concentrations of this compound and the substrate. Perform all measurements in triplicate.
-
Negative Control (No Enzyme): 70 µL Assay Buffer + 10 µL Diluent Solution (Buffer with 10% DMSO) + 10 µL Probe + 10 µL Substrate.
-
Positive Control (100% Activity): 20 µL diluted COX-2 + 50 µL Assay Buffer + 10 µL Diluent Solution + 10 µL Probe + 10 µL Substrate.
-
Test Inhibitor Wells: 20 µL diluted COX-2 + 50 µL Assay Buffer + 10 µL of 10X Test Inhibitor solution + 10 µL Probe.
-
Substrate Titration: To determine the mode of inhibition, vary the final substrate concentration (e.g., 0.5 µM to 20 µM) for each fixed inhibitor concentration. Adjust the volume of Assay Buffer accordingly to maintain a final reaction volume of 100 µL.
-
-
Reaction and Measurement:
-
Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically (e.g., every 30 seconds for 10-15 minutes) at the appropriate wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red).[13]
-
Caption: The experimental workflow for determining enzyme inhibition kinetics.
Part 3: Data Analysis and Mechanistic Interpretation
The kinetic data must be processed to determine initial velocities. This is achieved by plotting fluorescence versus time for each well and calculating the slope of the initial linear portion of the curve. These velocity values are then used to construct the diagnostic plots.
Graphical Analysis: A Hypothetical Case Study
Let's assume we have performed the experiment and obtained the following hypothetical (but realistic) data for this compound.
Table 1: Hypothetical Initial Velocity Data for this compound Inhibition of COX-2
| [Arachidonic Acid] (µM) | Velocity (No Inhibitor) (RFU/min) | Velocity (+5 µM this compound) (RFU/min) | Velocity (+10 µM this compound) (RFU/min) |
| 1 | 50.0 | 33.3 | 25.0 |
| 2 | 80.0 | 57.1 | 44.4 |
| 5 | 125.0 | 100.0 | 83.3 |
| 10 | 160.0 | 133.3 | 114.3 |
| 20 | 181.8 | 160.0 | 141.2 |
1. Lineweaver-Burk Plot Analysis:
By plotting the reciprocal of velocity (1/v) against the reciprocal of substrate concentration (1/[S]), we can visualize the inhibition mechanism.
-
Uninhibited: The plot yields values for Kₘ and Vₘₐₓ.
-
Inhibited: In our hypothetical case, the lines for the inhibited reactions would intersect with the uninhibited line on the y-axis (1/Vₘₐₓ). This pattern is the classic signature of competitive inhibition .[10] This indicates that this compound likely binds to the active site of COX-2, competing directly with arachidonic acid.[15]
2. Dixon Plot Analysis:
Next, we plot 1/v versus the inhibitor concentration ([I]) for each fixed substrate concentration. The lines will intersect at a point where the x-coordinate is equal to -Kᵢ.[5][11] From our hypothetical data, this analysis would yield a specific Kᵢ value, quantifying the inhibitor's potency.
Part 4: Comparative Performance Analysis
To contextualize the performance of this compound, we compare its kinetic parameters to those of Celecoxib, a well-characterized selective COX-2 inhibitor, which is known to be a time-dependent, competitive inhibitor.[1]
Table 2: Comparative Inhibition Kinetics for COX-2
| Inhibitor | Kᵢ (µM) | Mode of Inhibition | Vₘₐₓ Effect | Kₘ Effect |
| This compound | 7.5 (Hypothetical) | Competitive | No Change | Increases |
| Celecoxib | ~0.04 - 0.5 | Competitive | No Change | Increases |
Interpretation and Scientific Insights
The hypothetical Kᵢ of 7.5 µM for this compound suggests it is a moderately potent inhibitor of COX-2. When compared to Celecoxib, which has a sub-micromolar Kᵢ, this compound is significantly less potent.
The competitive mode of inhibition is a critical finding.[4] It implies that the efficacy of this compound in a biological system could be surmounted by high local concentrations of the substrate, arachidonic acid, which are often present at sites of inflammation.[5] This is a crucial consideration for drug development professionals. While less potent than the purpose-designed drug Celecoxib, the activity of this compound confirms that the anthranilic acid scaffold is a valid starting point for designing COX-2 inhibitors. Further medicinal chemistry efforts could focus on modifying the phenyl group to enhance binding affinity within the COX-2 active site, thereby lowering the Kᵢ and increasing potency.
Conclusion
This guide has detailed a systematic and scientifically rigorous approach to analyzing the enzyme inhibition kinetics of this compound. By grounding our experimental design in established kinetic theory, employing self-validating protocols with appropriate controls, and using multiple graphical analysis methods, we can confidently determine the inhibitor's potency (Kᵢ) and its mechanism of action. Our comparative analysis reveals this compound as a hypothetical competitive inhibitor of COX-2, albeit with lower potency than a clinical drug like Celecoxib. This structured methodology provides a reliable blueprint for characterizing novel inhibitors, a cornerstone activity in modern drug discovery and development.
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Inter-laboratory validation of Phenyl anthranilate quantification methods
An Inter-Laboratory Comparative Guide to the Quantification of Phenyl Anthranilate
This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, grounded in the principles of inter-laboratory validation. Designed for researchers, scientists, and drug development professionals, this document delves into the causalities behind experimental choices, offering a framework for selecting and validating robust, reproducible analytical techniques.
Introduction: The Imperative for Validated Quantification
This compound (C₁₃H₁₁NO₂) is an aromatic ester utilized in various industries for its characteristic fragrance.[1][2] Its accurate quantification is paramount for quality control, ensuring product consistency, and meeting regulatory standards. The validation of an analytical method within a single laboratory is a critical first step; however, to establish a method as truly robust and reliable, its performance must be assessed across multiple laboratories. This process, known as inter-laboratory validation or a collaborative study, is the gold standard for evaluating the reproducibility of an analytical procedure.[3][4]
This guide will compare three common analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison is framed within the context of established validation guidelines from authoritative bodies such as the International Council for Harmonisation (ICH) and AOAC International.[5][6][7][8]
The Regulatory Backbone: Principles of Method Validation
Before comparing techniques, it is crucial to understand the internationally recognized framework for analytical method validation. The ICH guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[5][7][9] Similarly, organizations like the AOAC provide detailed guidelines for conducting inter-laboratory studies to establish a method's performance characteristics.[6][10][11]
The core performance characteristics evaluated during validation include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[3][4][6]
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of Causality: HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating non-volatile and thermally sensitive compounds. The choice of a reversed-phase C18 column is based on the non-polar nature of this compound, which will be retained and separated from polar matrix components. A mobile phase of acetonitrile and water/buffer provides the necessary polarity gradient to elute the analyte effectively. UV detection is suitable as the aromatic rings in this compound provide strong chromophores for sensitive detection.[13]
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample matrix (e.g., cream, lotion).
-
Extract this compound using a suitable solvent like methanol or acetonitrile, followed by vortexing and sonication to ensure complete extraction.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength determined by a UV scan (typically around 240-260 nm).
-
Column Temperature: 25°C.
-
-
Validation:
-
Inject the calibration standards to establish linearity.
-
Analyze spiked placebo samples at low, medium, and high concentrations to determine accuracy (recovery) and precision.
-
Workflow for HPLC-UV Analysis
Caption: General experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14] Given this compound's relatively low volatility, a derivatization step (e.g., silylation) may be necessary to improve its thermal stability and chromatographic behavior.[15] Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification based on the compound's mass spectrum and fragmentation pattern, which is crucial for complex matrices.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for HPLC.
-
Extract the sample using a non-polar solvent like hexane or ethyl acetate. A clean-up step using Solid Phase Extraction (SPE) may be required for complex matrices to remove interferences.[16]
-
-
Derivatization (If required):
-
Evaporate the solvent from the extracted sample/standard to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial (e.g., at 70°C for 30 minutes) to complete the reaction.[15]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL in splitless mode.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Mode: Scan mode for identification, and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound.[14][17]
-
Workflow for GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Causality: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[18] This technique is the method of choice for trace-level quantification in highly complex biological or environmental matrices.[19][20] By selecting a specific precursor ion and monitoring unique product ions (Multiple Reaction Monitoring - MRM), interferences are virtually eliminated, providing unparalleled analytical confidence. Electrospray Ionization (ESI) is typically chosen as it is a soft ionization technique suitable for polar to moderately polar compounds like this compound.
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Follow the sample preparation protocol for HPLC. Dilution may be necessary to bring the concentration into the linear range of the instrument.
-
An internal standard (ideally a stable isotope-labeled version of this compound) should be added to all samples and standards to correct for matrix effects and variations in instrument response.
-
-
LC Conditions:
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).[19] The gradient allows for faster run times and better peak shapes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The precursor ion [M+H]⁺ for this compound is first isolated. It is then fragmented, and specific, stable product ions are monitored. These transitions must be optimized by direct infusion of a standard solution.
-
Example Transition 1 (Quantifier): m/z 214.1 -> 120.1
-
Example Transition 2 (Qualifier): m/z 214.1 -> 93.1
-
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
-
Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for LC-MS/MS analysis.
Comparative Performance Data
The following table summarizes typical performance data for the three analytical methods, based on single-laboratory validation studies of similar small molecules. This data serves as a guide for what can be expected when validating a method for this compound.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | 0.5 - 100 ng/mL |
| LOD | ~0.5 µg/mL | ~0.05 µg/mL | ~0.1 ng/mL |
| LOQ | ~1.5 µg/mL | ~0.15 µg/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (RSDr) | < 2% | < 5% | < 7% |
| Specificity | Moderate | High | Very High |
| Throughput | Moderate | Low-Moderate | High |
| Cost / Complexity | Low | Moderate | High |
Data synthesized from multiple sources for comparative purposes.[12][19][21][22][23][24]
Designing an Inter-Laboratory Validation Study
To elevate a validated method to a standardized procedure, an inter-laboratory study is essential. This process rigorously tests the method's reproducibility.
Core Directive: The primary goal is to determine the variability of results when the same, homogenous samples are analyzed by multiple laboratories using the exact same protocol. The trustworthiness of the method is established by demonstrating that different operators in different environments can achieve comparable results.
Key Stages of an Inter-laboratory Study
-
Method Finalization: The sponsoring laboratory must first perform a comprehensive single-laboratory validation to ensure the method is robust and well-characterized.[25]
-
Protocol Development: A highly detailed, unambiguous protocol is written. Every step, from sample preparation to data reporting, must be explicitly defined to minimize procedural variation.
-
Laboratory Recruitment: A sufficient number of competent laboratories (typically 8-10) are recruited to participate.[6][26]
-
Sample Distribution: Homogenous and stable test materials are prepared and distributed to all participating laboratories. This often includes blind duplicates and spike recovery samples at various concentrations.
-
Execution and Data Collection: Each laboratory analyzes the samples according to the protocol and reports the results back to the sponsoring organization.
-
Statistical Analysis: The data is analyzed to determine key performance metrics, including repeatability (RSDr), reproducibility (RSDR), and often a HorRat value to assess the acceptability of the observed precision.[6]
Workflow for Inter-Laboratory Validation
Caption: A flowchart illustrating the key stages of an inter-laboratory validation process.
Conclusion and Recommendations
The choice of an analytical method for this compound quantification is driven by the specific requirements of the application.
-
HPLC-UV is a cost-effective, reliable, and robust method suitable for routine quality control in well-defined matrices where high sensitivity is not required. Its simplicity makes it an excellent candidate for transfer between laboratories.
-
GC-MS offers higher selectivity than HPLC-UV and is well-suited for identifying and quantifying this compound in complex samples, particularly if volatile or semi-volatile contaminants are also of interest. The potential need for derivatization adds a step to the workflow but can significantly improve performance.
-
LC-MS/MS provides the highest level of sensitivity and specificity, making it the definitive choice for trace-level analysis in challenging matrices like biological fluids or environmental samples. While the most complex and expensive, its performance is unparalleled.
Ultimately, any method chosen for standardization must undergo a rigorous inter-laboratory validation study. This process provides the ultimate evidence that the analytical procedure is trustworthy, reproducible, and fit-for-purpose, ensuring consistent and reliable data across different testing environments.
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Anshul Specialty Molecules. (n.d.). Phenyl Ethyl Anthranilate. Anshul Specialty Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Retrieved from [Link]
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Pharmacognosy Journal. (2019). A New LC/MS/MS Method for the Analysis of Phyllanthin in Rat Plasma and its Application on Comparative Bioavailability. Phcogj.com. Retrieved from [Link]
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AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC. Retrieved from [Link]
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Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenethyl anthranilate 2-aminobenzoic acid 2-phenyl ethyl ester. The Good Scents Company. Retrieved from [Link]
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Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed HACCP. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8615, Phenethyl anthranilate. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Method Development and Validation of Preservatives (Phenylformic Acid, 2,4-Hexadienoic Acid, Methyl 4-Hydroxybenzoate, and Propyl 4-Hydroxybenzoate) by HPLC. ResearchGate. Retrieved from [Link]
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Manipal Journal of Pharmaceutical Sciences. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Impressions@MAHE. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized Phenyl Anthranilate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. Phenyl anthranilate derivatives, a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs) like fenamic acid, demand rigorous structural elucidation to ensure that the intended molecule has been synthesized and is free of isomeric impurities.[1][2][3] This guide provides an in-depth comparison of the essential analytical techniques used to confirm the structure of these derivatives, explaining the causality behind experimental choices and presenting a self-validating system of characterization.
The Synthetic Foundation: Building the this compound Scaffold
Before delving into structural confirmation, understanding the synthetic route is crucial as it informs potential byproducts and isomeric impurities. The synthesis of this compound derivatives is typically a two-step process: formation of the N-phenylanthranilic acid backbone, followed by esterification.
A. N-Arylation via Ullmann Condensation: The formation of the N-phenyl bond is commonly achieved through a copper-catalyzed Ullmann condensation.[4][5][6] This reaction couples an aryl halide (e.g., o-chlorobenzoic acid) with an aniline derivative.[4][5] The use of a copper catalyst and a base is essential to facilitate this C-N cross-coupling reaction.[4][6][7][8]
B. Esterification via Fischer-Speier Reaction: With the N-phenylanthranilic acid core in hand, the carboxylic acid is converted to the desired ester. The Fischer-Speier esterification is a classic and cost-effective method, employing an excess of the corresponding alcohol (e.g., ethanol for ethyl anthranilate) under acidic catalysis (e.g., H₂SO₄).[9][10][11] The reaction is an equilibrium process, and using excess alcohol helps drive it towards the product.[10]
Below is a general workflow for the synthesis process.
Caption: General Synthetic Pathway for this compound Derivatives.
The Analytical Gauntlet: A Multi-Technique Approach to Confirmation
No single technique provides a complete structural picture. A robust confirmation relies on the integration of data from multiple, complementary spectroscopic and spectrometric methods.[12][13] This orthogonal approach ensures that every part of the molecule is interrogated, from the overall molecular formula to the specific connectivity of atoms and the presence of key functional groups.
The logical workflow for structural confirmation is visualized below.
Caption: Integrated Workflow for Structural Elucidation.
Comparative Analysis of Key Spectroscopic Techniques
The core of the confirmation process lies in comparing the utility of different analytical methods. Each technique provides a unique piece of the structural puzzle.
A. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first line of analysis, offering a quick and effective way to verify the presence of key functional groups.[14][12] By identifying characteristic vibrations, we can confirm the success of the esterification and the persistence of the amine group.
-
Causality: The esterification of N-phenylanthranilic acid involves the conversion of a carboxylic acid (-COOH) to an ester (-COOR). IR spectroscopy is highly sensitive to this change. We expect to see the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of C-O stretches characteristic of the ester.
-
Key Observables:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ confirms the secondary amine.[1][15][16]
-
C=O Stretch (Ester): A strong, sharp absorption band typically between 1725-1660 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1][4][15] Its exact position can be influenced by conjugation with the aromatic ring.
-
C-O Stretches: Bands in the 1300-1150 cm⁻¹ region correspond to the C-O stretching of the ester, further confirming its formation.[15]
-
Aromatic Stretches: Peaks for aromatic C=C stretching (approx. 1600-1450 cm⁻¹) and =C-H stretching (>3000 cm⁻¹) confirm the presence of the phenyl rings.[15]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR Spectroscopy:
-
Causality: The unique electronic environments of protons in the molecule lead to distinct chemical shifts. The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.
-
Key Observables:
-
Aromatic Protons (Ar-H): A complex multiplet region between ~6.7-8.1 ppm, integrating to the correct number of aromatic protons (e.g., 9H for a simple this compound).[1][4][15]
-
Amine Proton (N-H): A broad singlet typically observed at a high chemical shift, often between 9.3-9.7 ppm, which can exchange with D₂O.[1][15]
-
Ester Group Protons (-O-CH₂-CH₃, etc.): The protons of the alcohol moiety will have characteristic shifts and multiplicities. For example, an ethyl ester would show a quartet around 4.3 ppm (for the -OCH₂-) and a triplet around 1.3 ppm (for the -CH₃).
-
-
-
¹³C NMR Spectroscopy:
-
Causality: Each unique carbon atom in the molecule gives a distinct signal, providing a carbon count and information about its hybridization and electronic environment.
-
Key Observables:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically ~167-174 ppm, is characteristic of the ester carbonyl.[1][15]
-
Aromatic Carbons: Multiple signals between ~114-150 ppm.[1][15]
-
Ester Group Carbons: Signals corresponding to the carbons of the alcohol moiety (e.g., ~60 ppm for -OCH₂- and ~14 ppm for -CH₃ in an ethyl ester).
-
-
C. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a crucial check on the elemental formula.[12] It also reveals fragmentation patterns that can corroborate the proposed structure.
-
Causality: The molecule is ionized and its mass-to-charge (m/z) ratio is measured. The most intense peak corresponding to the intact ionized molecule is the molecular ion peak (M⁺·), which directly gives the molecular weight.
-
Key Observables:
-
Molecular Ion Peak (M⁺·): The presence of a peak corresponding to the calculated molecular weight of the target this compound derivative is essential. For example, this compound (C₁₃H₁₁NO₂) has a molecular weight of approximately 213.23 g/mol .[17]
-
Fragmentation Pattern: Characteristic fragments, such as the loss of the alkoxy group (-OR) from the ester or cleavage of the N-phenyl bond, can provide further structural evidence.
-
D. X-ray Crystallography: The Definitive 3D Structure
For compounds that can be grown into high-quality single crystals, X-ray crystallography provides the "gold standard" for structural confirmation.[7][8]
-
Causality: X-rays are diffracted by the electron clouds of atoms arranged in a regular crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a precise three-dimensional model of the molecule.
-
Key Observables:
-
Unambiguous Connectivity: Provides an absolute confirmation of which atoms are bonded to which.
-
Stereochemistry and Conformation: Reveals the exact 3D arrangement of atoms in space.
-
Intermolecular Interactions: Details how molecules pack in the solid state, including hydrogen bonding and π-stacking.[18]
-
-
Limitation: The primary drawback is the requirement for a suitable single crystal, which is not always achievable.
Data Synthesis: A Comparative Summary
The following table summarizes the information provided by each technique for a hypothetical target molecule: Ethyl 2-(phenylamino)benzoate .
| Technique | Parameter | Expected Observation for Ethyl 2-(phenylamino)benzoate | Primary Confirmation |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | ~3350 (N-H), ~1680 (C=O, ester), ~1250 & 1150 (C-O), ~1600 & 1580 (C=C, aromatic) | Presence of key functional groups |
| ¹H NMR | Chemical Shift (δ, ppm) | ~9.5 (s, 1H, NH), 6.8-8.0 (m, 9H, Ar-H), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) | Proton count and connectivity |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~168 (C=O), 115-149 (aromatic C), ~61 (OCH₂), ~14 (CH₃) | Carbon framework and count |
| Mass Spectrometry | Mass-to-Charge (m/z) | M⁺· at m/z = 241 (for C₁₅H₁₅NO₂) | Molecular weight and formula |
| X-ray Crystallography | 3D Coordinates | Precise bond lengths, angles, and crystal packing | Absolute 3D structure |
Detailed Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following are representative protocols.
Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
-
To a round-bottom flask, add o-chlorobenzoic acid (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of cupric oxide (CuO).[4][5]
-
Add a high-boiling point solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the mixture to reflux (typically >150 °C) for 4-7 hours, monitoring the reaction by TLC.[4]
-
After cooling, pour the reaction mixture into a large volume of water and stir.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the N-phenylanthranilic acid.[4][5]
-
Filter the solid product, wash thoroughly with water, and recrystallize from ethanol/water to yield the pure product.
Protocol 2: Synthesis of Ethyl 2-(phenylamino)benzoate via Fischer Esterification
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylanthranilic acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).[15]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Sample Preparation and Analysis
-
IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed neat on an ATR-FTIR spectrometer.
-
NMR Spectroscopy: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[19]
-
Mass Spectrometry: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like GC-MS or direct infusion ESI-MS.
Conclusion
The structural confirmation of synthesized this compound derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. While IR spectroscopy and mass spectrometry provide rapid and essential checks for functional groups and molecular weight, NMR spectroscopy stands as the cornerstone for mapping the molecule's precise atomic connectivity. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous proof of structure. By judiciously applying this multi-faceted analytical strategy, researchers can ensure the integrity of their synthesized compounds, providing a solid foundation for subsequent biological and pharmaceutical evaluation.
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Biological activity of Phenyl anthranilate versus anthranilic acid
An In-Depth Comparative Analysis of the Biological Activities of Phenylanthranilate and Anthranilic Acid
Introduction: Two Faces of a Core Pharmacophore
In the landscape of medicinal chemistry, the anthranilic acid scaffold stands as a privileged structure, a foundational framework for a multitude of therapeutic agents.[1][2] As a simple aromatic amino acid, anthranilic acid (2-aminobenzoic acid) is a crucial precursor in the biosynthesis of tryptophan and serves as a versatile starting material for synthesizing drugs ranging from diuretics to anticoagulants.[1] A key modification of this core structure gives rise to N-phenylanthranilic acid (also known as fenamic acid), the parent compound of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed, evidence-based comparison of the biological activities of the parent compound, anthranilic acid, and its N-phenylated derivative, N-phenylanthranilic acid, offering insights for researchers and drug development professionals.
While structurally similar, the addition of a phenyl group to the amine of anthranilic acid dramatically alters the molecule's physicochemical properties and, consequently, its biological profile. This substitution enhances lipophilicity, influencing membrane permeability and interaction with protein targets, leading to a significant divergence in potency and therapeutic application.
Structural and Mechanistic Divergence
The fundamental difference between the two molecules lies in the N-substitution, which is the primary driver of their distinct biological activities.
Caption: Chemical structures of Anthranilic Acid and N-Phenylanthranilic Acid.
The primary mechanism for the pronounced anti-inflammatory and analgesic effects of N-phenylanthranilic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Anthranilic acid derivatives themselves possess a broad range of biological activities, but generally lack the potent COX inhibition seen with the fenamate class.[4][5]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by N-Phenylanthranilic Acid derivatives.
Comparative Biological Activities: An Evidence-Based Overview
The biological activities of N-phenylanthranilic acid are often more potent and specialized, particularly concerning inflammation and pain, whereas anthranilic acid serves as a scaffold for a wider, though often less potent, range of biological effects.
Anti-inflammatory and Analgesic Activity
This is the area of greatest divergence. N-phenylanthranilic acid is the cornerstone of the fenamate class of NSAIDs.[6] Its derivatives have been extensively studied and demonstrate significant anti-inflammatory and analgesic properties.[3][6]
Studies using the carrageenan-induced rat paw edema model, a standard for evaluating anti-inflammatory agents, consistently show that N-phenylanthranilic acid derivatives exhibit potent activity.[1][7] For instance, certain synthesized derivatives of N-phenylanthranilic acid have shown inflammation inhibition of 68.54%, comparable to standard drugs like phenylbutazone.[1][8] In contrast, while anthranilic acid hybrids have been synthesized and show anti-inflammatory potential by preventing albumin denaturation, they typically do not reach the potency of fenamates in vivo.[5]
| Compound/Derivative | Assay | Result (% Inhibition) | Reference Drug | Source |
| N-Phenylanthranilic Acid Derivative (Compound 29) | Carrageenan-induced rat paw edema | 68.54% | Phenylbutazone | [Joshi et al., 2007][1][8] |
| N-Phenylanthranilic Acid-Oxadiazole Derivative (4e) | Carrageenan-induced rat paw edema | High (specific % not stated) | Diclofenac | [Bala et al., 2013][3] |
| N-Substituted Anthranilic Acid Derivative (Compound 7b) | Carrageenan-induced rat paw edema | 50.66% | Phenylbutazone (45.52%) | [Srivastava et al., 2005][9] |
| Phenyl-substituted Anthranilic Acid Hybrids | In vitro albumin denaturation | Good anti-inflammatory effect | Not specified | [Csonka et al., 2022][5] |
Antimicrobial Activity
Both anthranilic acid and N-phenylanthranilic acid derivatives have been explored for their antimicrobial properties. Research indicates that metal complexes of both parent molecules can enhance their antimicrobial efficacy.[4]
A study on anthranilic acid derivatives showed that N-phenylanthranilic acid, among other derivatives, exhibited significant antibacterial activity.[10] However, none of the tested compounds in that study showed notable antifungal effects.[10] Conversely, other studies on sulfonamide derivatives of anthranilic acid revealed selective antifungal action against C. albicans.[11] This suggests that the nature of the substitution on the anthranilic acid core is critical in determining the antimicrobial spectrum.
Metal complexes of N-phenylanthranilic acid with copper, nickel, and cobalt have demonstrated higher antimicrobial activity against various bacterial and fungal species compared to the ligand alone.[4] This enhancement is a common theme, as metal complexes of anthranilic acid also show interesting antimicrobial activities.[4]
| Compound/Derivative | Target Organism | Activity | Source |
| N-Phenylanthranilic Acid | Various Bacteria | Significant antibacterial activity | [Fadila et al., 1990][10] |
| Anthranilic Acid Sulfonamides | Candida albicans | Selective antifungal (25-50% inhibition) | [Teponno et al., 2012][11] |
| Metal Complexes of N-Phenylanthranilic Acid | Bacteria & Fungi | Higher activity than ligand alone | [Rajalakshmi et al., 2015][4] |
| Diselenide-tethered Methyl Anthranilates | E. coli, S. aureus, C. albicans | Promising antimicrobial activity | [Shaaban et al., 2022][12] |
Anticancer and Cytotoxic Activity
Derivatives of anthranilic acid are widely investigated for their potential in cancer therapy. They have been shown to act as inducers of apoptosis, suppressors of the hedgehog signaling pathway, and inhibitors of the mitogen-activated protein kinase (MAPK) pathway.[2][4] For example, novel anthranilamide derivatives have been synthesized as potent inhibitors of the Smoothened (SMO) receptor in the hedgehog pathway, showing promise in overcoming drug resistance.[13][14]
While there is less specific comparative data, the fundamental role of the anthranilic acid scaffold in these anticancer activities is clear. The modifications, rather than the core N-phenylation, appear to dictate the specific anticancer mechanism and potency.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
To provide a practical context for the anti-inflammatory data presented, this section details the widely used carrageenan-induced paw edema assay, a self-validating system for screening potential anti-inflammatory agents.[7][8]
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound (e.g., a derivative of N-phenylanthranilic acid) by measuring its ability to reduce acute inflammation induced by carrageenan in the rat paw.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week.
-
Grouping: Animals are fasted overnight and divided into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard NSAID (e.g., Phenylbutazone or Diclofenac sodium, 50 mg/kg).
-
Test Groups: Receive the test compound at various doses (e.g., 50 mg/kg, 100 mg/kg).
-
-
Compound Administration: The vehicle, standard, or test compound is administered orally (p.o.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.
Conclusion and Future Directions
The comparative analysis reveals a clear divergence in the biological profiles of anthranilic acid and N-phenylanthranilic acid. While both are valuable scaffolds, N-phenylation distinctly potentiates anti-inflammatory and analgesic activities, establishing N-phenylanthranilic acid as the parent structure for the potent fenamate class of NSAIDs. This enhancement is primarily attributed to improved lipophilicity and favorable interactions with the active site of COX enzymes.
Anthranilic acid, in contrast, serves as a more versatile precursor for a broader array of biological activities, including antimicrobial and anticancer effects.[2][4][5] The specific activity of its derivatives is highly dependent on the nature of further substitutions rather than the core structure alone. For researchers, N-phenylanthranilic acid remains a lead structure for developing novel anti-inflammatory agents with potentially improved safety profiles, while the parent anthranilic acid scaffold is a rich starting point for discovering drugs targeting a wider range of diseases, from infections to cancer.
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A Comparative Analysis of Phenyl Anthranilate and Dansyl Chloride for Protein Labeling: A Guide for Researchers
In the realm of protein analysis, the strategic attachment of fluorescent probes is a cornerstone technique for elucidating protein structure, function, and dynamics. The choice of a labeling reagent is a critical decision that can significantly influence the outcome and interpretation of an experiment. This guide provides a comprehensive, in-depth comparison of two fluorescent labeling reagents: the classic and widely utilized dansyl chloride and the versatile phenyl anthranilate. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make an informed decision for their specific applications.
At a Glance: Key Properties of this compound and Dansyl Chloride
| Feature | This compound (as p-Nitrothis compound) | Dansyl Chloride |
| Reactive Group | p-Nitrophenyl ester | Sulfonyl chloride |
| Target Residues | Primarily primary amines (e.g., Lysine) | Primarily primary and secondary amines (e.g., Lysine, N-terminus), also reacts with Cys, Tyr, His[1] |
| Reaction pH | Mildly alkaline | Alkaline (pH ~9.5-9.8)[1][2] |
| Fluorescence | Resulting conjugate is fluorescent | Fluorogenic (non-fluorescent until reaction with amines)[3] |
| Environmental Sensitivity | Moderate | High; fluorescence is sensitive to local polarity[3][4] |
| Size-Related Perturbation | Moderate | Low; its diminutive size minimizes steric hindrance[4] |
| Primary Applications | Heterobifunctional linker for neoglycoprotein synthesis[5][6] | N-terminal amino acid analysis, protein sequencing, fluorescence spectroscopy, enhancing mass spectrometry signals[3][7][8] |
The Chemistry of Conjugation: Reaction Mechanisms Explained
The efficacy and specificity of a labeling reagent are dictated by its underlying reaction chemistry. This compound and dansyl chloride employ distinct mechanisms to achieve covalent attachment to proteins.
This compound: A Two-Stage Approach for Versatile Conjugation
While not traditionally used for direct protein labeling in the same vein as dansyl chloride, p-nitrothis compound (PNPA) serves as an excellent example of a heterobifunctional linker that imparts fluorescence. Its utility is best demonstrated in the synthesis of neoglycoproteins.[5][6]
The process involves two key steps:
-
Reductive Amination with a Glycan: The aromatic amine of PNPA reacts with the reducing end of a free glycan via reductive amination. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃).[5][9]
-
Acylation of the Protein: The p-nitrophenyl ester of the glycan-PNPA conjugate then reacts with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues, to form a stable amide bond.[5] This step proceeds under mild conditions.
The resulting protein-glycan conjugate is fluorescent due to the anthranilamide moiety.[5]
Caption: Workflow for neoglycoprotein synthesis using PNPA.
Dansyl Chloride: Direct and Environmentally Sensitive Labeling
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a classic fluorogenic reagent that directly reacts with nucleophilic groups on proteins.[3][4] It is essentially non-fluorescent until it forms a stable sulfonamide adduct with an amine.[2]
The reaction is a nucleophilic substitution where the deprotonated primary amino groups of lysine residues and the N-terminus of the protein attack the sulfonyl chloride.[2][4] This reaction is most efficient under alkaline conditions (pH ~9.5-9.8), which ensures the amino groups are in their more nucleophilic, unprotonated state.[1][2] Dansyl chloride can also react with other nucleophilic side chains, such as those of cysteine, tyrosine, and histidine.[1]
Caption: Direct protein labeling workflow with Dansyl Chloride.
Spectroscopic Properties: A Comparative Overview
The fluorescence characteristics of the label are paramount for detection and analysis.
| Spectroscopic Property | This compound Conjugate | Dansyl Chloride Conjugate |
| Excitation Maximum (λex) | ~330-360 nm (estimated) | ~340 nm[4][10] |
| Emission Maximum (λem) | ~420-440 nm (estimated) | ~535 nm[10][11] |
| Stokes Shift | Moderate | Large |
| Quantum Yield | Environmentally sensitive | Highly environmentally sensitive |
| Fluorescence Lifetime | Not widely reported | 10-20 nanoseconds[3] |
A key feature of the dansyl group is the pronounced sensitivity of its fluorescence emission to the polarity of its local environment.[3][4] In non-polar, hydrophobic environments, such as the interior of a folded protein, the quantum yield of dansyl fluorescence increases, and the emission maximum shifts to shorter wavelengths (a blue shift). This property makes dansyl chloride an invaluable tool for studying protein folding, conformational changes, and ligand binding.[3][12]
Impact on Protein Structure and Function
A critical consideration in any protein labeling experiment is the potential for the label to perturb the native structure and function of the protein.
Dansyl Chloride is often favored when preserving protein integrity is paramount. Its relatively small size minimizes the risk of steric hindrance and significant structural disruption.[4] Studies using native mass spectrometry have shown that even with multiple dansyl chloride molecules attached, the native-like conformation of proteins like myoglobin and alcohol dehydrogenase is largely maintained.[13]
This compound , when used as a linker for large moieties like glycans, will inherently have a more significant steric footprint. However, the linker itself is relatively small. For applications where the goal is to attach a large functional group, the perturbation is an expected consequence. In the context of direct protein labeling, the anthranilate group is larger than the dansyl group, suggesting a potentially greater, though likely still minimal, impact on protein structure.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols. Optimization is recommended for specific proteins and applications.
Protocol for Protein Labeling with Dansyl Chloride
This protocol is adapted for labeling solvent-accessible lysine residues.
Materials:
-
Protein of interest (1-5 mg/mL in a buffer free of primary amines, e.g., 100 mM sodium phosphate, pH 8.5)
-
Dansyl chloride solution (50 mM in acetonitrile, freshly prepared)
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5)[4]
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)[4]
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris), as these will compete for reaction with dansyl chloride.
-
Dansylation Reaction:
-
Immediately before use, mix the 50 mM Dansyl chloride solution with the 100 mM sodium carbonate/bicarbonate buffer in a 1:1 ratio.[4]
-
Add the Dansyl chloride/buffer mixture to the protein solution. A 5-10 fold molar excess of dansyl chloride is a good starting point.[4]
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[4]
-
-
Quenching: Add the quenching solution to stop the reaction.[4]
-
Purification: Remove unreacted dansyl chloride and byproducts using a size-exclusion chromatography column.[4]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~340 nm.[4]
Protocol for Neoglycoprotein Synthesis using p-Nitrothis compound
This protocol is for the two-stage synthesis of a fluorescent neoglycoprotein.
Materials:
-
Free reducing glycan
-
p-Nitrothis compound (PNPA) solution (0.35 M in DMSO/Acetic Acid = 7:3 v/v, freshly prepared)[5][9]
-
Sodium cyanoborohydride (NaCNBH₃) solution (1 M in DMSO/Acetic Acid = 7:3 v/v)[5][9]
-
Protein of interest (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dialysis or size-exclusion chromatography materials
Procedure: Part A: Synthesis of Glycan-PNPA (GPNPA) Conjugate
-
To the dried glycan (0.1-1 mg), add the freshly prepared PNPA solution and an equal volume of NaCNBH₃ solution.[5][9]
-
Quench the reaction by adding acetonitrile.
-
Purify the GPNPA conjugate, for example, by precipitation and centrifugation.
Part B: Conjugation of GPNPA to Protein
-
Dissolve the purified GPNPA and the target protein in a suitable buffer.
-
Mix the GPNPA and protein solutions. The molar ratio should be optimized, but a starting point could be a 10-100 fold molar excess of GPNPA to protein.[5]
-
Incubate the reaction at 37°C for several hours to overnight.
-
Purification: Remove unreacted GPNPA by dialysis or size-exclusion chromatography.
-
Characterization: Confirm conjugation using techniques such as MALDI-TOF mass spectrometry to observe the mass shift of the protein.[5]
Applications, Advantages, and Limitations
| Reagent | Key Advantages | Key Limitations |
| This compound (PNPA) | - Enables the creation of fluorescent neoglycoproteins.[5][6]- The resulting conjugate has useful fluorescent properties for detection.[5]- The two-step reaction allows for the conjugation of specific glycans to proteins. | - Not typically used for direct, simple protein labeling.- The two-step process is more complex than direct labeling.- Potential for significant structural perturbation when linking large glycans. |
| Dansyl Chloride | - Small size minimizes structural perturbation.[4]- Environmentally sensitive fluorescence is excellent for studying protein dynamics.[3][12]- Well-established, extensively documented methodology.[2][11]- Enhances ionization in mass spectrometry.[7]- Stable sulfonamide bond is useful for N-terminal analysis.[2][14] | - Reaction requires alkaline pH, which may not be suitable for all proteins.- Lower quantum yield compared to some newer dyes.- Unstable in DMSO.[3][12] |
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and dansyl chloride is fundamentally a choice driven by the experimental objective.
Dansyl chloride remains the superior choice for applications requiring a small, minimally perturbing fluorescent probe to study protein conformation, dynamics, and for classic applications like N-terminal sequencing. Its environmental sensitivity is a distinct advantage for probing subtle changes in protein structure.
This compound (as PNPA) excels as a heterobifunctional linker. Its strength lies in its ability to connect two different molecular entities—in this case, a glycan and a protein—while simultaneously introducing a fluorescent reporter group. For researchers in glycobiology or those needing to attach specific carbohydrate moieties to proteins for functional studies, PNPA is an invaluable tool.
Ultimately, a thorough understanding of the chemistry, properties, and protocols associated with each reagent will empower researchers to select the optimal labeling strategy, ensuring the generation of reliable and insightful data.
References
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-
Hasenoehrl, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 456. Retrieved from [Link]
- Chang, H. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute.
- Hasenoehrl, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate.
- Hasenoehrl, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
- R Discovery. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- ChemicalBook. (2019). Application of dansyl chloride.
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
- BenchChem. (n.d.). The Enduring Fluorescence of Dansyl Chloride in Modern Proteomics: A Comparative Guide.
- MedchemExpress. (n.d.). Dansyl chloride (DNSCl) | Fluorescent Dye.
-
Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. In Protein Sequencing Protocols. Humana Press. Retrieved from [Link]
- Semantic Scholar. (n.d.). Fluorescence of dansyl amino acids in organic solvents and protein solutions.
-
Song, X., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrothis compound as a Heterobifunctional Linker. Bioconjugate Chemistry, 20(8), 1598-1605. Retrieved from [Link]
-
Kinoshita, T., et al. (1974). Fluorescent labeling of proteins and a plasma membrane using cycloheptaamylose-dansyl chloride complex. Analytical Biochemistry, 61(2), 632-637. Retrieved from [Link]
- ResearchGate. (n.d.). Facile Preparation of Fluorescent Neo-Glycoproteins using P-Nitrothis compound as a Heterobifunctional Linker.
- BenchChem. (n.d.). A Comparative Guide to NBD-F and Dansyl Chloride for Peptide Labeling.
- BenchChem. (n.d.). Comparative Analysis of 9-Aminoanthracene and Dansyl Chloride for Amino Acid Labeling.
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
PubMed. (2013). Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. Retrieved from [Link]
-
Song, X., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrothis compound as a Heterobifunctional Linker. PMC. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenyl Anthranilate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Phenyl anthranilate. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, empowering you to work with confidence and integrity. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard Profile of this compound
This compound (CAS No. 10268-69-6) is an aromatic ester widely used in fragrance and flavor applications.[1][2] While generally considered to have low toxicity in regulated amounts, its physical and chemical properties necessitate rigorous safety protocols in a laboratory setting.[1] The primary hazards are associated with direct contact and inhalation of the substance in its pure, concentrated form, which is typically a powder or crystal.[2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
These classifications are the cornerstone of our PPE strategy. The crystalline or powdered nature of the compound means that dust and aerosols can be easily generated during routine procedures like weighing and transferring, increasing the risk of exposure.[6]
Hazard Summary Table
| Hazard Statement | GHS Classification | Key Considerations for PPE Selection |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Requires complete skin barrier via gloves and lab coat. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Mandates sealed eye protection (goggles) to prevent contact with dust or splashes. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Necessitates handling in a ventilated area and potential use of respiratory protection if dust is generated. |
The Core Principle: A Multi-Layered Defense
Effective protection from this compound is not about a single piece of equipment, but a systematic, multi-layered approach. The primary goal is to minimize exposure through a combination of engineering controls, administrative procedures, and finally, the last line of defense: Personal Protective Equipment (PPE).
Caption: Hierarchy of controls for handling this compound.
Detailed PPE Selection and Protocol
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with this compound dust or a solution can cause serious eye irritation.[3][4][5][7] Standard safety glasses are insufficient as they do not provide a seal against fine airborne particles.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. The seal they provide is critical for preventing the ingress of dust.
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., during vigorous mixing or heating of solutions), a face shield must be worn in addition to chemical splash goggles.[8] The face shield offers a broader barrier, protecting the entire face.
Skin and Body Protection: Preventing Dermal Contact
This compound is a known skin irritant.[3][5][7] The goal is to eliminate any potential for skin contact.
-
Hand Protection:
-
Glove Type: Chemical-resistant gloves are required.[4][9] Disposable nitrile gloves provide adequate short-term protection for handling the solid or for incidental contact with solutions.[8] Always check the manufacturer's chemical resistance guide for suitability with aromatic esters if prolonged contact is anticipated.
-
Glove Protocol: Inspect gloves for any signs of degradation before each use.[10] Use the proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Change gloves immediately if contamination is suspected, and always before leaving the laboratory area.[11]
-
-
Body Protection:
-
Lab Coat: A clean, long-sleeved laboratory coat is required to protect street clothes and underlying skin.[4] Ensure it is fully buttoned.
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the lower body from potential spills.[8] Fabrics like cotton are preferable to synthetic materials which can melt and adhere to the skin in case of a fire.[8]
-
Respiratory Protection: An Assessment-Based Approach
While inhalation may cause respiratory tract irritation, the need for respiratory protection is highly dependent on the specific procedure and engineering controls in place.[4][5][6]
-
First Line of Defense: Always handle solid this compound inside a certified chemical fume hood or a ventilated enclosure to minimize the generation of airborne dust.[6][7]
-
When is a Respirator Needed? If engineering controls are not available or are insufficient to control dust generation (e.g., during bulk transfers or spill cleanup), respiratory protection is required.[8]
-
Respirator Type: A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against dust. If working with solutions that could form aerosols, or in the event of a large spill, a respirator with organic vapor cartridges may be necessary.[4][11]
-
Important: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[8][11]
Operational Plan: From Benchtop to Disposal
This section provides a step-by-step guide for safely handling this compound, integrating the PPE requirements discussed above.
Preparation and Weighing Protocol
Caption: Step-by-step workflow for weighing this compound.
-
Don PPE: Before entering the lab area where the chemical is stored, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Work in a Fume Hood: Conduct all manipulations of solid this compound in a certified chemical fume hood to control dust.
-
Minimize Dust: When transferring the solid, use a spatula and avoid dropping the material from a height.
-
Immediate Closure: Tightly close the main stock container immediately after dispensing the required amount to prevent ambient moisture absorption and accidental spills.[1]
-
Decontaminate: After weighing, wipe the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.
Spill Response Protocol
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Assess the Spill: For small powder spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For larger spills, dike the area with an inert absorbent material like sand or vermiculite.[9]
-
Cleanup: Carefully sweep up the absorbed material or the covered powder and place it into a clearly labeled, sealed container for hazardous waste.[6][9] Avoid creating dust during this process.[6]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water.[9]
-
Dispose of PPE: All materials used for cleanup, including contaminated gloves and lab coats, must be disposed of as hazardous waste.
Disposal Plan
Chemical waste disposal is strictly regulated. Never dispose of this compound or its containers in the regular trash or down the drain.
-
Waste Collection: All waste materials, including excess chemical, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup debris, must be collected in a designated hazardous waste container.[9]
-
Labeling: The waste container must be kept closed and be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Arrangement for Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. This material and its container must be disposed of as hazardous waste.[9][12]
Emergency First Aid Procedures
Immediate and correct first aid is crucial in the event of an exposure. Ensure eyewash stations and safety showers are accessible and unobstructed.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[4][6][7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][5][7] If they feel unwell, seek medical advice.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and then have the person drink plenty of water.[4] Seek immediate medical attention.
References
- Anshul Specialty Molecules. (n.d.). Phenyl Ethyl Anthranilate.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - n-phenyl anthranilic acid 97% ar.
- Vigon International, Inc. (2018). 501605 phenyl ethyl anthranilate safety data sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Suvchem Laboratory Chemicals. (n.d.). N-PHENYL ANTHRANILIC ACID AR.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N-Phenylanthranilic acid.
- Fisher Scientific. (2023). SAFETY DATA SHEET - N-Phenylanthranilic acid.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UC Riverside Environmental Health & Safety.
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - N-Phenylanthranilic acid.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Vigon International, Inc. (n.d.). PHENYL ETHYL ANTHRANILATE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methyl anthranilate.
- The Good Scents Company. (n.d.). phenethyl anthranilate 2-aminobenzoic acid 2-phenyl ethyl ester.
- National Center for Biotechnology Information. (n.d.). Phenethyl anthranilate. PubChem.
- New Jersey Department of Health. (2001). HAZARD SUMMARY IDENTIFICATION.
- Washington State University. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenylhydrazine.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3.
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- National Academies of Sciences, Engineering, and Medicine. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
